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A Technical Guide to Methapyrilene-d6 Hydrochloride: Properties and Applications in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of Methapyrilene-d6 Hydrochloride, the deuterium-labeled analog of the first-generation antihist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Methapyrilene-d6 Hydrochloride, the deuterium-labeled analog of the first-generation antihistamine, Methapyrilene. While the parent compound was withdrawn from the market due to findings of hepatotoxicity, Methapyrilene-d6 Hydrochloride has emerged as an indispensable tool in modern analytical chemistry.[1] This document details its chemical properties, the rationale for its deuteration, and its primary application as a high-fidelity internal standard for quantitative bioanalysis by isotope dilution mass spectrometry. Furthermore, it covers the essential toxicological context of the parent compound, provides a detailed protocol for its use in a typical LC-MS/MS workflow, and outlines critical safety and handling procedures. This guide serves as a comprehensive resource for researchers employing this standard in pharmacokinetic, toxicokinetic, and metabolism studies.

Introduction: The History and Profile of Methapyrilene

Methapyrilene is a first-generation H1-receptor antagonist of the ethylenediamine class, historically used for its antihistaminic and sedative properties.[1][2] It was a common ingredient in over-the-counter allergy medications and sleep aids until it was voluntarily withdrawn from the market in the late 1970s.[1] This withdrawal was prompted by studies demonstrating that chronic administration of Methapyrilene Hydrochloride was a potent hepatocarcinogen in rats, inducing liver tumors.[3][4]

The compound's toxicity is a critical area of study. The hepatotoxicity is characterized by periportal necrosis and is understood to be mediated by metabolic activation.[5][6][7][8] The bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly the CYP2C11 isoform in rats, which converts methapyrilene into reactive metabolites.[5][6] This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular damage.[5][9] Despite its removal from clinical use, the well-documented toxicological profile of methapyrilene makes it a subject of ongoing research in toxicogenomics and mechanistic toxicology.[10][11][12][13]

Methapyrilene-d6 Hydrochloride: The Stable Isotope-Labeled Standard

The synthesis of deuterated analogs of pharmaceutical compounds is a critical practice in drug development and bioanalysis.[14] Methapyrilene-d6 Hydrochloride is the deuterium-labeled version of Methapyrilene Hydrochloride, designed specifically for use as an internal standard in quantitative analytical methods.[15]

Chemical Identity and Physicochemical Properties

The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution is typically on the two N-methyl groups of the ethylenediamine side chain, a location that is generally stable and less susceptible to metabolic exchange. This specific labeling provides a mass shift of +6 Da compared to the parent compound, which is ideal for mass spectrometric differentiation.

PropertyMethapyrilene HydrochlorideMethapyrilene-d6 Hydrochloride
CAS Number 135-23-9[4][16][17][18]Not consistently assigned; often tracked by the parent CAS.
Molecular Formula C₁₄H₁₉N₃S · HCl[4][18]C₁₄H₁₃D₆N₃S · HCl
Molecular Weight ~297.8 g/mol [4][16][18]~303.9 g/mol
Appearance White crystalline powder[2][16]White crystalline powder
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[16]N,N-di(methyl-d3)-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride
Solubility Soluble in DMF, DMSO, Ethanol, PBS[4]Similar to the non-deuterated form
Rationale for Deuteration: The Ideal Internal Standard

In quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision.[19][20] An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A stable isotope-labeled (SIL) internal standard like Methapyrilene-d6 is considered the "gold standard" for this purpose.[19]

Causality behind this choice:

  • Physicochemical Similarity: Deuterium substitution results in a negligible change to the compound's polarity, pKa, and solubility. Consequently, Methapyrilene-d6 co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical recovery during sample preparation and ionization efficiency in the mass spectrometer source. This similarity corrects for variations in sample processing and matrix effects.

  • Mass Spectrometric Distinction: The mass difference of +6 Da allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.

  • The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this can sometimes slow the rate of metabolism if the deuteration occurs at a metabolic "hot spot," the labeling on the N-methyl groups of Methapyrilene-d6 is not expected to significantly alter its overall metabolic fate, making it a reliable tracer.[15]

Synthesis Overview

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-isotope exchange reactions or by using deuterated building blocks in a synthetic pathway.[21][22][23] For Methapyrilene-d6, a common and efficient approach involves using a deuterated alkylating agent, such as dimethyl-d6 sulfate, to introduce the two trideuteromethyl groups onto the precursor amine.[21] This "synthetic approach" ensures high isotopic purity and precise placement of the deuterium labels.[23]

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical application of Methapyrilene-d6 Hydrochloride is as an internal standard for the quantitative determination of methapyrilene in complex biological matrices like plasma, urine, or tissue homogenates.[15] This is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.

Bioanalytical Workflow

The use of a SIL-IS is integrated into a standard bioanalytical workflow. The core principle is to add a known amount of the IS to every sample and calibration standard at the very beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for any analyte loss during processing.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis a Biological Sample (Plasma, Urine, etc.) b Spike with known amount of Methapyrilene-d6 HCl a->b c Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) b->c d LC Separation (Analyte and IS co-elute) c->d e Tandem Mass Spectrometry (Detection of Analyte and IS) d->e f Data Processing e->f g Calculate Peak Area Ratio (Analyte / IS) f->g h Quantification using Calibration Curve g->h

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Protocol: LC-MS/MS Quantification of Methapyrilene in Rat Plasma

This protocol describes a self-validating system for the robust quantification of methapyrilene. The use of a SIL-IS ensures that variations in extraction recovery or matrix-induced ion suppression/enhancement are accounted for, thereby ensuring the trustworthiness of the results.

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of Methapyrilene Hydrochloride and Methapyrilene-d6 Hydrochloride (IS) in methanol.
  • Create a series of calibration standards (e.g., 0.1 to 1000 ng/mL) by spiking appropriate amounts of the Methapyrilene stock solution into blank rat plasma.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS analysis.
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 500 ng/mL Methapyrilene-d6 HCl in methanol).
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Rationale: Reverse-phase chromatography is chosen to retain the relatively non-polar methapyrilene molecule. A fast gradient minimizes run time, and tandem MS provides high selectivity and sensitivity.[20][24][25]
  • LC System: UPLC or HPLC system.[24]
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple Quadrupole Mass Spectrometer.
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM).
  • Methapyrilene: Q1 (262.1) → Q3 (107.1) - [Precursor → N,N-dimethyl-ethylamino fragment]
  • Methapyrilene-d6: Q1 (268.1) → Q3 (113.1) - [Precursor → N,N-di(methyl-d3)-ethylamino fragment]

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS MRM transitions.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
  • Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Toxicological Profile and Safety Considerations

While Methapyrilene-d6 HCl is used in minute quantities for analytical purposes, it must be handled with the same high degree of caution as the parent compound due to its established toxicological profile.

Mechanism of Hepatotoxicity

The toxicity of methapyrilene is not due to the parent molecule but its metabolic products. The following diagram illustrates the proposed pathway for its bioactivation and subsequent hepatotoxicity.

G MP Methapyrilene CYP CYP450 Enzymes (esp. CYP2C11 in rats) MP->CYP Bioactivation RM Reactive Metabolites (e.g., Epoxides) CYP->RM GSH Glutathione (GSH) RM->GSH Conjugation OS Oxidative Stress RM->OS Covalent Binding to Proteins Depletion GSH Depletion GSH->Depletion Mito Mitochondrial Dysfunction (ATP Depletion) OS->Mito Necrosis Hepatocellular Necrosis Mito->Necrosis

Caption: Proposed mechanism of Methapyrilene-induced hepatotoxicity.

Handling and Safety
  • Hazard Classification: Methapyrilene Hydrochloride is classified as acutely toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is typically at 2-30°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Methapyrilene-d6 Hydrochloride represents a classic example of how a compound withdrawn from therapeutic use can be repurposed as a vital tool for scientific research. Its properties as a stable isotope-labeled analog make it the gold standard internal standard for the accurate quantification of methapyrilene in bioanalytical studies. Understanding its chemical characteristics, the rationale for its use, and the toxicological profile of the parent compound is essential for any researcher, scientist, or drug development professional working in the field of pharmacokinetics and toxicology. Proper application of this standard within a validated LC-MS/MS workflow, as detailed in this guide, ensures the generation of high-quality, reliable, and reproducible data.

References

  • Ratra, G. S., Morgan, W. A., Mullervy, J., Powell, C. J., & Wright, M. C. (1998). Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil. Toxicology, 130(2-3), 79-93. [Link]

  • Hamadeh, H. K., Jayadev, S., Gaillard, E. T., Huang, Q., Stoll, R. E., & Nioi, P. (2002). Methapyrilene Toxicity: Anchorage of Pathologic Observations to Gene Expression Alterations. Toxicologic Pathology, 30(4), 470-482. [Link]

  • Lijinsky, W. (1984). Genotoxicity, toxicity, and carcinogenicity of the antihistamine methapyrilene. Fundamental and Applied Toxicology, 4(4), 533-541. [Link]

  • Kishida, F., & Imazu, K. (2005). Gene expression profiling of methapyrilene-induced hepatotoxicity in rat. The Journal of Toxicological Sciences, 30(Special), 15-30. [Link]

  • Winek, C. L., & Fochtman, F. W. (1979). Methapyrilene toxicity. Clinical Toxicology, 15(3), 287-293. [Link]

  • Taylor & Francis Online. (n.d.). Methapyrilene – Knowledge and References. [Link]

  • Ratra, G. S., Morgan, W. A., Mullervy, J., Powell, C. J., & Wright, M. C. (1998). Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil. ResearchGate. [Link]

  • Ratra, G. S., Cottrell, S., Powell, C. J., & Wright, M. C. (1998). Effects of induction and inhibition of cytochromes P450 on the hepatotoxicity of methapyrilene. Toxicological Sciences, 47(1), 33-42. [Link]

  • Nioi, P., & Hamadeh, H. K. (2006). Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue. Environmental Health Perspectives, 114(9), 1368-1375. [Link]

  • Endooria, S., Gulipalli, K. Ch., Bodige, S., & Seelam, N. (2019). Novel and Efficient Synthesis of Deuterium-Labeled Olopatadine-d6. Russian Journal of Organic Chemistry, 55(9), 1431-1434. [Link]

  • Samonina, J., & Kańska, M. (2007). Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 469-471. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Šamonina-Kosicka, J., & Kańska, M. (2013). Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 317-320. [Link]

  • National Center for Biotechnology Information. (n.d.). Methapyrilene Hydrochloride. PubChem Compound Database. [Link]

  • Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Research Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). Methapyrilene. PubChem Compound Database. [Link]

  • ChemSrc. (n.d.). Methapyrilene Hydrochloride. [Link]

  • University of Helsinki. (n.d.). Bioanalytical methods. Faculty of Pharmacy - Research Portal. [Link]

  • DrugCentral. (n.d.). methapyrilene. [Link]

  • Wikipedia. (n.d.). Methapyrilene. [Link]

  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • DeRienz, K., & Mohr, A. L. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology, 39(8), 623-630. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • Lancaster, S. L., & Volpe, G. (2021). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

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Sources

Exploratory

Molecular weight of Methapyrilene-d6 Hydrochloride

An In-Depth Technical Guide to Methapyrilene-d6 Hydrochloride: Properties, Applications, and Analytical Protocols Executive Summary This technical guide provides a comprehensive overview of Methapyrilene-d6 Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methapyrilene-d6 Hydrochloride: Properties, Applications, and Analytical Protocols

Executive Summary

This technical guide provides a comprehensive overview of Methapyrilene-d6 Hydrochloride, a deuterated isotopologue of the former antihistamine, Methapyrilene. While the parent compound was withdrawn from the market due to its carcinogenic properties, Methapyrilene-d6 Hydrochloride has found a critical role in modern analytical science. This document details its fundamental physicochemical properties, with a core focus on its molecular weight of 303.88 g/mol [1]. It further explores the scientific principles behind its primary application as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Methapyrilene. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable, stable-labeled internal standard for bioanalytical, environmental, or forensic applications.

Introduction to Methapyrilene and its Deuterated Analog

Historical Context of Methapyrilene

Methapyrilene is a histamine H1 receptor antagonist that was once widely used as an antihistamine and sedative.[2][3][4][5] However, in 1979, studies revealed its potential as a potent non-genotoxic carcinogen, particularly a hepatocarcinogen in rats, leading to its voluntary withdrawal from the market.[4][5][6][7][8] Consequently, its use today is restricted to research and analytical reference purposes.

The Significance of Isotopic Labeling

The incorporation of stable heavy isotopes, such as deuterium (²H or D), into a molecule creates an isotopologue that is chemically identical to the parent compound but has a greater mass.[1] This principle is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), one of the most accurate and precise methods for quantitative analysis.[9][10] Deuterated standards, like Methapyrilene-d6 HCl, are considered the gold standard for internal standards in mass spectrometry for several key reasons:

  • Co-elution: They exhibit nearly identical chromatographic retention times and physicochemical behaviors (e.g., extraction recovery, ionization efficiency) as the unlabeled analyte.[11]

  • Mass Differentiation: The mass difference allows a mass spectrometer to distinguish between the standard and the analyte, enabling accurate ratio measurement.

  • Correction for Variability: They effectively correct for sample loss during preparation and for fluctuations in instrument response, thereby ensuring high accuracy and precision.[9][12]

Methapyrilene-d6 Hydrochloride

Methapyrilene-d6 Hydrochloride is the deuterium-labeled form of Methapyrilene hydrochloride. The "-d6" designation signifies that six hydrogen atoms in the molecule have been replaced by six deuterium atoms. This substitution is typically performed on the two methyl groups of the dimethylamino moiety (N-(CD₃)₂), as this position is chemically stable and prevents the deuterium atoms from exchanging with hydrogen atoms in protic solvents. Its primary and indispensable role is as an internal standard for the quantitative analysis of Methapyrilene by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Properties

The essential properties of Methapyrilene-d6 Hydrochloride are summarized below. The data for the non-deuterated parent compound are provided for comparison.

PropertyMethapyrilene-d6 HydrochlorideMethapyrilene Hydrochloride (Non-Deuterated)
IUPAC Name N,N-di(trideuteriomethyl)-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochlorideN,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[13]
CAS Number Not specified; 135-23-9 for parent HCl[2][13][14][15]135-23-9[2][5][13][14][15][16][17]
Chemical Formula C₁₄H₁₄D₆ClN₃SC₁₄H₂₀ClN₃S[13][14][17][18]
Molecular Weight 303.88 g/mol [1]297.85 g/mol [2][13][14][16][19]
Appearance White to off-white solidWhite crystalline powder[6][13][20]
Solubility Soluble in DMSO, MethanolSoluble in water (1:0.5), alcohol (1:5), chloroform (1:3).[2][6]
Storage Store at -20°C, sealed, away from moisture.[19]Store at -20°C, sealed, away from moisture.[14][19]
Stability Light sensitiveLight sensitive.[6][13][21]

The molecular weight of 303.88 g/mol is a direct result of replacing six protium atoms (¹H, atomic mass ≈ 1.008 Da) with six deuterium atoms (²H, atomic mass ≈ 2.014 Da), adding approximately 6.036 Da to the mass of the parent hydrochloride salt (297.85 g/mol ).

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry (IDMS)

Principle of IDMS

IDMS is a definitive analytical method that relies on altering the isotopic composition of the analyte in a sample.[9] The process involves adding a precisely known quantity of an isotopically enriched standard (the "spike," in this case, Methapyrilene-d6 HCl) to a sample containing an unknown quantity of the natural-abundance analyte (Methapyrilene).[9][22] After allowing the spike and analyte to homogenize, the mixture is processed and analyzed by a mass spectrometer. The instrument measures the intensity ratio of the analyte to the isotopic standard. Because the amount of added standard is known, this ratio allows for the highly accurate calculation of the initial analyte concentration, effectively nullifying the impact of extraction losses or instrument drift.

Experimental Workflow for IDMS

The following diagram illustrates a typical workflow for the quantification of Methapyrilene in a biological sample using Methapyrilene-d6 HCl as an internal standard.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Urine, Plasma) Spike 2. Spiking Add known amount of Methapyrilene-d6 HCl Sample->Spike Homogenize 3. Homogenization (Vortexing) Spike->Homogenize Extract 4. Extraction & Cleanup (e.g., Solid-Phase Extraction) Homogenize->Extract LCMS 5. LC-MS/MS Analysis Separation & Detection Extract->LCMS Ratio 6. Measure Peak Area Ratio (Analyte / Internal Standard) LCMS->Ratio Calc 7. Calculation Determine original analyte concentration Ratio->Calc Result 8. Final Result (e.g., ng/mL) Calc->Result

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of Methapyrilene in Urine

This protocol provides a generalized methodology for using Methapyrilene-d6 HCl as an internal standard for the quantification of Methapyrilene in a urine matrix via LC-MS/MS.

Materials and Reagents
  • Methapyrilene hydrochloride analytical standard

  • Methapyrilene-d6 Hydrochloride internal standard (IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • Ammonium Hydroxide

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Calibrated pipettes

  • Vortex mixer and Centrifuge

Preparation of Standards and Spiking Solution
  • Stock Solutions: Prepare individual stock solutions of Methapyrilene and Methapyrilene-d6 HCl in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the Methapyrilene stock solution with a 50:50 methanol:water mixture to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of Methapyrilene-d6 HCl at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal comparable to the analyte across the calibration range.

Sample Preparation (Solid-Phase Extraction)

Causality: SPE is employed to remove endogenous matrix components from the urine (e.g., salts, urea, pigments) that can interfere with analysis and suppress the ionization of the target analyte, a phenomenon known as the matrix effect.

  • Spiking: To 1 mL of urine sample (and each calibration standard), add a fixed volume (e.g., 50 µL) of the internal standard spiking solution.

  • Dilution & pH Adjustment: Dilute the sample with 1 mL of water and adjust the pH to ~6.0.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water through it.

  • Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences. The specific wash solvent is chosen to retain the analyte and IS while eluting contaminants.

  • Elution: Elute the analyte and IS from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol). This step is designed to disrupt the analyte-sorbent interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. This concentrates the sample and ensures compatibility with the chromatographic system.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reverse-phase column with a gradient elution profile using mobile phases of water and acetonitrile, both containing a small amount of formic acid to promote protonation and improve peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Methapyrilene: m/z 262.1 → [daughter ion]

    • MRM Transition for Methapyrilene-d6: m/z 268.1 → [corresponding daughter ion] Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound, minimizing the likelihood of detecting interfering substances.

Safety and Handling

Given that the parent compound, Methapyrilene, is a known carcinogen, appropriate safety precautions are mandatory when handling Methapyrilene-d6 Hydrochloride.[5]

  • Hazard Classification: The non-deuterated form is classified as acutely toxic if swallowed (Category 3).[14][15] Users should assume the deuterated form carries similar risks.

  • Engineering Controls: All handling of solid material and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] For weighing solids, a suitable respirator should be used.[15]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from light.[13][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic and hazardous chemicals.

Conclusion

Methapyrilene-d6 Hydrochloride, with a molecular weight of 303.88 g/mol , is an invaluable tool for analytical scientists. Its chemical and physical properties, being nearly identical to its unlabeled counterpart, make it the ideal internal standard for correcting analytical variability. Its use in isotope dilution mass spectrometry enables the development of highly accurate, precise, and robust methods for the quantification of Methapyrilene in complex matrices. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe implementation in a research or professional laboratory setting.

References

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  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs.
  • Scientific Laboratory Supplies. (n.d.). Methapyrilene HCl, analytical | 442641 | SUPELCO | SLS.
  • ResearchGate. (2010, March 31). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
  • PubMed. (1982, March). DNA damage induced by the antihistaminic drug methapyrilene hydrochloride.
  • PubMed. (n.d.). Effects of methapyrilene on DNA synthesis in mice and rats following continuous dietary exposure.

Sources

Foundational

High-Fidelity Bioanalysis: The Structural and Analytical Dynamics of Methapyrilene-d6 HCl as an Internal Standard

Methapyrilene, historically utilized as an antihistamine and anticholinergic agent, was withdrawn from clinical use due to its potent hepatocarcinogenic properties. Today, it has found a critical second life in the realm...

Author: BenchChem Technical Support Team. Date: March 2026

Methapyrilene, historically utilized as an antihistamine and anticholinergic agent, was withdrawn from clinical use due to its potent hepatocarcinogenic properties. Today, it has found a critical second life in the realm of analytical chemistry and toxicology. It serves both as a model compound for studying Drug-Induced Liver Injury (DILI)[1] and as a highly reliable internal standard (IS) in forensic and clinical mass spectrometry panels[2][3].

To achieve absolute quantitation in complex biological matrices, the use of stable-isotope labeled (SIL) internal standards is the gold standard. This whitepaper provides an in-depth technical analysis of Methapyrilene-d6 hydrochloride , detailing its chemical architecture, the mechanistic causality behind its performance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and field-validated protocols for its implementation.

Chemical Architecture and Isotopic Fidelity

The structural integrity of an internal standard dictates its behavior during sample extraction, chromatographic separation, and electrospray ionization (ESI).

Structural Elucidation

The native structure of methapyrilene is N,N-dimethyl-N'-(2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine. It features a highly basic terminal dimethylamine group, a pyridine ring, and a thiophene ring.

In Methapyrilene-d6 HCl , six hydrogen atoms are replaced by deuterium (D or ^2H). Crucially, the site of deuteration is localized to the two methyl groups attached to the terminal nitrogen, forming an N,N-di(methyl-d3) moiety[4]. The Simplified Molecular-Input Line-Entry System (SMILES) string for this specific isotopologue is [2H]C([2H])([2H])N(C([2H])([2H])[2H])CCN(CC1=CC=CS1)C2=NC=CC=C2.Cl[4].

Causality of the Deuteration Site

The choice to deuterate the terminal methyl groups rather than the aromatic rings or the ethylene bridge is driven by strict analytical causality:

  • Prevention of H/D Exchange: Carbon-deuterium (C-D) bonds on aliphatic methyl groups are kinetically inert under standard aqueous or acidic LC conditions. If the deuterium were placed on a heteroatom (e.g., N-D or O-H) or an acidic alpha-carbon, it would rapidly exchange with the protic solvents (water, methanol) in the mobile phase, leading to a loss of the +6 Da mass shift and ruining quantitation.

  • Chromatographic Co-elution: The physicochemical properties of the -CD3 group are nearly identical to the -CH3 group. This ensures that Methapyrilene-d6 co-elutes exactly with native methapyrilene on a reversed-phase C18 column, experiencing the exact same matrix environment at the moment of ionization.

Why the Hydrochloride Salt?

Methapyrilene free base is lipophilic and prone to degradation. Formulating it as a hydrochloride (HCl) salt protonates the basic aliphatic amine, drastically increasing its solubility in the aqueous buffers required for biological sample preparation and ensuring long-term stability in methanolic stock solutions[3][4].

Table 1: Physicochemical Properties of Methapyrilene-d6 HCl
PropertyValueScientific Implication
Formula C14H14D6ClN3SProvides a distinct +6 Da mass shift from the native analyte.
Molecular Weight 303.88 g/mol Ensures baseline isotopic resolution in the first quadrupole (Q1).
Deuteration Site N,N-di(methyl-d3)Resists H/D exchange in protic LC mobile phases[4].
Salt Form Hydrochloride (HCl)Maximizes aqueous solubility for plasma/urine spiking[3].
Ionization Mode ESI Positive (+)Highly responsive due to the basic tertiary amine (pKa ~8.9).

The Mechanistic Imperative for Isotope Dilution Mass Spectrometry (IDMS)

When analyzing biological matrices (plasma, urine, liver homogenate), endogenous components such as phospholipids, salts, and proteins co-elute with target analytes. In the ESI source, these matrix components compete with the analyte for the limited number of excess charges on the surface of the electrospray droplets. This phenomenon, known as matrix effect (specifically ion suppression), causes unpredictable fluctuations in the MS signal[2].

Methapyrilene-d6 HCl solves this through Isotope Dilution Mass Spectrometry (IDMS) . Because the d6-isotopologue is chemically identical to the native drug, it suffers the exact same percentage of ion suppression. By calculating the ratio of the native peak area to the IS peak area, the matrix effect is mathematically canceled out, yielding absolute quantitative accuracy.

G cluster_0 M1 ESI Source Co-elution A1 Native Analyte [M+H]+ M1->A1 A2 Internal Standard [M+6+H]+ M1->A2 M2 Matrix Interference (Lipids/Salts) M1->M2 M3 Ion Suppression (Equal % Loss) A1->M3 A2->M3 M2->M3 Competes for charge M4 Ratio Normalization (Area Analyte / Area IS) M3->M4 Yields absolute accuracy

Fig 1: Mechanism of matrix effect normalization using a stable-isotope labeled internal standard.

Applications in Bioanalysis and Toxicology

Forensic and Clinical Screening Panels

Methapyrilene is frequently utilized as a universal internal standard or recovery standard in high-throughput forensic toxicology. For instance, in Threshold Accurate Calibration (TAC) techniques for screening 64 drugs of abuse in human urine, methapyrilene is spiked into the matrix to normalize extraction recovery and matrix effects across diverse drug classes[2]. Similarly, municipal forensic laboratories utilize methapyrilene as an internal standard for the confirmation of illicit clenbuterol use via Solid Phase Extraction (SPE) and LC-MS/MS[3].

DILI Biomarker Discovery

Because methapyrilene is a known hepatotoxin, researchers dose rats with the compound to study the resulting metabolomic and lipidomic shifts in liver tissue and plasma[1]. In these studies, Methapyrilene-d6 HCl is spiked into the tissue homogenates to accurately quantify the pharmacokinetic clearance of the parent drug alongside the endogenous biomarker fluctuations.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for extracting and quantifying methapyrilene from human plasma using Methapyrilene-d6 HCl as the internal standard.

Reagent Preparation
  • IS Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of Methapyrilene-d6 HCl in 1.0 mL of LC-MS grade Methanol. Store at -20°C[3].

  • IS Working Solution (100 ng/mL): Dilute the stock solution 1:10,000 in 50% Acetonitrile/Water.

  • Precipitation Solvent: 100% cold Acetonitrile (ACN) maintained at 4°C. Causality: Cold ACN rapidly disrupts the hydration shells of plasma proteins, causing immediate denaturation and precipitation while minimizing the degradation of labile analytes.

Biological Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL Methapyrilene-d6). Vortex for 5 seconds to ensure homogeneous binding to matrix proteins.

  • Add 150 µL of cold ACN. Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak splitting or fronting) during column injection.

G S1 Biological Matrix S2 Spike IS (Methapyrilene-d6) S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation (15k x g) S3->S4 S5 UPLC Separation S4->S5 S6 ESI-MS/MS Detection S5->S6

Fig 2: Step-by-step isotope dilution LC-MS/MS workflow utilizing Methapyrilene-d6 HCl.

LC-MS/MS Analytical Conditions
  • Column: Sub-2-µm C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Self-Validation Step: Inject a "Double Blank" (matrix with no IS, no analyte) followed by a "Zero Standard" (matrix with IS only) prior to the analytical run. This proves the absence of isotopic cross-talk and confirms that the Methapyrilene-d6 standard contains no unlabelled native methapyrilene impurities.

Table 2: Multiple Reaction Monitoring (MRM) Parameters
CompoundPrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Purpose
Methapyrilene 262.197.025Quantifier (Thiophene fragment)
Methapyrilene 262.1119.120Qualifier (Pyridine fragment)
Methapyrilene-d6 268.297.025IS Quantifier
Methapyrilene-d6 268.2119.120IS Qualifier

(Note: Because the d6 label is located on the terminal dimethylamine group, which is lost as a neutral species during collision-induced dissociation (CID) to form the m/z 97 and 119 fragments, the product ions for both the native and d6 forms are identical. The specificity is maintained by the +6 Da difference in the Q1 precursor mass).

References

  • MSACL. "Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC–MS-MS Analysis and a Threshold Accurate Calibration". MSACL.org. Available at:[Link]

  • New York City Office of Chief Medical Examiner. "FORENSIC TOXICOLOGY LABORATORY". NYC.gov. Available at:[Link]

  • Wilson, I. D., et al. "Development of a Single Mobile Phase For LC-IM-MS Based Discovery Lipidomics and Metabolic Phenotyping: Application to Methapyrilene Hepatotoxicity in the Rat". Journal of Chromatography A, ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methapyrilene-d6 Hydrochloride in Methanol and Water

Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a viable therapeutic is paved with r...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous scientific scrutiny. Among the most fundamental of these investigations is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of this analysis. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of its formulation potential, bioavailability, and ultimately, its therapeutic efficacy. This guide focuses on a specific molecule of interest in contemporary research: Methapyrilene-d6 Hydrochloride. As a deuterated analog of the antihistamine Methapyrilene, its unique properties warrant a detailed investigation. This document serves as an in-depth technical guide to understanding and determining the solubility of Methapyrilene-d6 Hydrochloride in two common and critical solvents: methanol and water.

Introduction to Methapyrilene-d6 Hydrochloride: A Molecule of Interest

Methapyrilene-d6 Hydrochloride is the deuterated form of Methapyrilene Hydrochloride, a first-generation antihistamine that was once widely used for its sedative and anti-allergic properties. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic substitution is a strategic modification often employed in drug development to alter the pharmacokinetic profile of a compound. Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a longer half-life and altered metabolic pathways for the drug.

Methapyrilene-d6 Hydrochloride is frequently utilized as an internal standard in analytical and bioanalytical methods, such as mass spectrometry, for the accurate quantification of Methapyrilene.[1] Its structural similarity and distinct mass make it an ideal tool for such applications. However, to ensure its effective use and to explore its potential as a modified active pharmaceutical ingredient (API), a thorough understanding of its solubility is paramount.

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For Methapyrilene-d6 Hydrochloride, several factors come into play:

  • Molecular Structure and Polarity: Methapyrilene is a tertiary amine with a pyridine ring, a thiophene ring, and a dimethylamino ethyl side chain. This combination of aromatic and aliphatic groups, along with the nitrogen and sulfur heteroatoms, imparts a degree of polarity to the molecule. The hydrochloride salt form significantly increases its polarity and potential for aqueous solubility.

  • The Role of the Hydrochloride Salt: The formation of a hydrochloride salt involves the protonation of one of the basic nitrogen atoms in the Methapyrilene molecule. This creates a cationic species that can readily interact with polar solvent molecules like water and methanol through ion-dipole interactions.

  • The Impact of Deuteration on Physicochemical Properties: While the primary motivation for deuteration is often to influence metabolism, the substitution of hydrogen with deuterium can also subtly alter a molecule's physicochemical properties. The C-D bond is slightly shorter and less polarizable than the C-H bond. These subtle changes can influence intermolecular interactions, including hydrogen bonding and van der Waals forces, which are critical for solvation. A recent study on flurbiprofen and its deuterated analog, FP-d8, demonstrated a two-fold increase in the solubility of the deuterated compound, suggesting that such isotopic substitution can indeed have a measurable impact on this fundamental property.[2] This provides a compelling rationale for the experimental determination of the solubility of Methapyrilene-d6 Hydrochloride.

Quantitative Solubility Data: Methapyrilene-d6 Hydrochloride

The following table presents a framework for the experimental determination and presentation of the solubility data for Methapyrilene-d6 Hydrochloride. The subsequent sections of this guide will detail the protocol to generate this data.

Solvent Temperature (°C) Experimentally Determined Solubility (mg/mL) Molar Solubility (mol/L)
Water25To be determinedTo be determined
Methanol25To be determinedTo be determined

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

To ensure the generation of accurate and reliable solubility data, the equilibrium or thermodynamic solubility must be determined. This represents the true saturation point of the solute in the solvent under specific conditions. The "gold standard" for determining thermodynamic solubility is the shake-flask method. The following protocol outlines the steps for determining the solubility of Methapyrilene-d6 Hydrochloride in both methanol and water.

Materials and Equipment
  • Methapyrilene-d6 Hydrochloride (of known purity)

  • Methanol (HPLC grade or equivalent)

  • Deionized or distilled water

  • Analytical balance (accurate to at least 0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess Methapyrilene-d6 HCl prep2 Add solvent (Methanol or Water) prep1->prep2 Dispense into vials equil1 Incubate on orbital shaker (e.g., 24-48 hours at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methapyrilene-d6 Hydrochloride (e.g., approximately 10 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the respective solvent (methanol or water), for example, 2 mL.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter that could lead to an overestimation of solubility.

  • Analysis and Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Analyze the diluted samples using a validated HPLC method. The method should be capable of accurately and precisely quantifying Methapyrilene-d6 Hydrochloride.

    • Prepare a standard curve using known concentrations of Methapyrilene-d6 Hydrochloride.

    • Determine the concentration of the compound in the diluted samples by comparing their responses to the standard curve.

    • Calculate the original concentration in the saturated solution by applying the appropriate dilution factor. This value represents the thermodynamic solubility.

Causality and Self-Validation in Experimental Design

The described protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated data.

  • Use of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

  • Time-Course Sampling: By analyzing samples at multiple time points, the researcher can empirically demonstrate that the system has reached equilibrium, a fundamental requirement for thermodynamic solubility.

  • Dual-Step Phase Separation: The combination of centrifugation and filtration provides a robust method for removing undissolved solids, minimizing the risk of artificially inflated solubility measurements.

  • Validated Analytical Method: The use of a validated HPLC method ensures that the quantification of the dissolved compound is accurate, precise, and specific.

Conclusion: The Significance of Precise Solubility Data

The determination of the solubility of Methapyrilene-d6 Hydrochloride in methanol and water is a critical step in its comprehensive characterization. This data is not only essential for its application as an internal standard in analytical methodologies but also provides valuable insights into the potential effects of deuteration on the physicochemical properties of a hydrochloride salt. For drug development professionals, this information can inform formulation strategies, aid in the interpretation of in vitro and in vivo studies, and contribute to the broader understanding of isotope effects in medicinal chemistry. By adhering to a rigorous and well-validated experimental protocol, researchers can generate high-quality solubility data that will serve as a reliable foundation for future scientific endeavors.

References

  • SLS. Methapyrilene HCl, analytical standard. [Link]

  • Kondo, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(5), 895-901. [Link]

  • Harwood, J. (2024). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • Ria, F., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07147.
  • Thermo Fisher Scientific. (2024). Predictive modeling for solubility and bioavailability enhancement. Pharma Manufacturing.
  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114.
  • BioModels. Predictive models of aqueous solubility of organic compounds. [Link]

  • Zhang, D., et al. (2023). The influence of natural polymers on loratadine's solubility and dissolution profiles. Pharmaceutics, 15(3), 978.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Saturated Solubility of the Model Antihistamine Drugs in a Range of Biorelevant Media, Phosphate Buffered Saline (PBS), Simulated Nasal Fluid (SNF), and Fasted State Gastric Fluid (FaSSGF) at 37 °C.
  • Jansen-van Vuuren, R., et al. (2022). Deuterated Drugs In The Covid-19 Pandemic. Pharma Focus Asia.
  • Stamate, A. D., et al. (2021). The chemical structures of the studied H1 antihistamines.
  • Syahputra, R. A., et al. (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Molecules, 28(21), 7394.
  • Ury, E. V., et al. (2021). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. Molecules, 26(3), 633.
  • Harwood, J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 455-474.
  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Use of Methapyrilene-d6 Hydrochloride

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the material safety data for Methapyrilene-d6 Hydrochloride, grounded in est...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Methapyrilene-d6 Hydrochloride, grounded in established protocols and authoritative sources. As researchers and professionals in drug development, a thorough understanding of the safety profile of the compounds we work with is paramount to ensuring a safe and productive research environment. While Methapyrilene-d6 Hydrochloride is a deuterated form of Methapyrilene Hydrochloride, its fundamental chemical and toxicological properties are considered to be in line with its non-labeled counterpart. Therefore, this guide draws upon the extensive safety data available for Methapyrilene Hydrochloride.

Methapyrilene was formerly used as a histamine H1 receptor antagonist in sleep aids but was withdrawn due to concerns about its carcinogenicity.[1][2] The deuterated form, Methapyrilene-d6 Hydrochloride, is primarily utilized in research settings as an internal standard for quantitative analysis or as a tracer in metabolic studies.[3] Its use in these contexts necessitates a robust understanding of its handling and safety requirements.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of a substance. These properties influence storage conditions, handling procedures, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₁₄H₁₄D₆ClN₃SMedChemExpress[3]
Molecular Weight 297.85 g/mol (for non-deuterated)MedChemExpress[4]
Appearance White crystalline powder or solid with a faint odor.[1]PubChem[1]
Melting Point 162°CMedChemExpress[4]
Solubility Soluble in water, alcohol, and chloroform.[5]ChemicalBook[5]
Stability Stable under recommended storage conditions.[4] Light sensitive.[1][6]MedChemExpress, CAMEO Chemicals, PubChem[1][4][6]

Note: The molecular weight of the deuterated compound will be slightly higher than the non-deuterated form due to the presence of deuterium atoms.

Hazard Identification and Toxicology

Methapyrilene Hydrochloride is classified as acutely toxic if swallowed.[4][7] Understanding the toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures.

GHS Classification
  • Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[4][7]

The primary hazard associated with Methapyrilene Hydrochloride is its oral toxicity. This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas where the compound is handled.[4][7]

Symptoms of Exposure

Exposure to Methapyrilene Hydrochloride can lead to a range of symptoms affecting various physiological systems.[1][6][8]

  • Ingestion: May cause drowsiness, headache, dry mouth, nausea, tachycardia, and in severe cases, excitement, convulsions, and cerebral edema.[1][6]

  • Inhalation: While less common for a solid, inhalation of dust particles can cause irritation to the respiratory tract.[6][8]

  • Skin Contact: May cause irritation.[6][8]

  • Eye Contact: May cause irritation.[6][8]

Carcinogenicity

Methapyrilene has been shown to be a potent hepatocarcinogen in rats.[9] Although it is considered a non-genotoxic carcinogen, its potential to induce liver tumors underscores the importance of minimizing long-term exposure.[2][9]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of Methapyrilene-d6 Hydrochloride.

Engineering Controls
  • Ventilation: Work with Methapyrilene-d6 Hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles.[4]

  • Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7]

Storage Conditions
  • Container: Keep the container tightly sealed to prevent contamination and exposure to light.[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

  • Security: Store in a locked cabinet or other secure location to restrict access.[4]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][8]CAMEO Chemicals, MedChemExpress[4][6][8]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[4][6][8]CAMEO Chemicals, MedChemExpress[4][6][8]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][8]CAMEO Chemicals, MedChemExpress[4][6][8]
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[4][6][8]CAMEO Chemicals, MedChemExpress[4][6][8]
Accidental Release Measures: Spill Response Workflow

A structured response to a spill is essential to mitigate hazards effectively.

Sources

Exploratory

The Gold Standard in Forensic Toxicology: A Technical Guide to the Application of Methapyrilene-d6

Introduction: The Forensic Imperative for Precision in Methapyrilene Analysis Methapyrilene, a first-generation H1 antagonist, was once a common component of over-the-counter sedative and cold medications. However, its h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Forensic Imperative for Precision in Methapyrilene Analysis

Methapyrilene, a first-generation H1 antagonist, was once a common component of over-the-counter sedative and cold medications. However, its history is marred by its withdrawal from the market following reports of its carcinogenic potential in animal studies.[1] In the realm of forensic toxicology, the detection and accurate quantification of methapyrilene are critical in post-mortem investigations, as overdose cases, some resulting in fatalities, have been documented.[2][3] These cases often involve complex biological matrices and the potential for co-ingestion of other substances, demanding the highest level of analytical accuracy.[2]

This technical guide provides an in-depth exploration of the state-of-the-art methodology for the quantitative analysis of methapyrilene in forensic toxicology: isotope dilution mass spectrometry (IDMS) utilizing Methapyrilene-d6 as an internal standard. We will delve into the principles of this technique, provide a detailed, field-proven analytical protocol, and present the validation data that underpins its reliability. This guide is intended for researchers, forensic scientists, and drug development professionals who require a robust and defensible method for methapyrilene quantification.

The Principle of Isotope Dilution: Achieving Unparalleled Accuracy

The core of this advanced analytical approach lies in the principle of isotope dilution. A known quantity of a stable isotope-labeled version of the analyte, in this case, Methapyrilene-d6, is added to the unknown sample at the very beginning of the analytical workflow.[4] This "isotopic twin" is chemically identical to the target analyte, Methapyrilene, and therefore experiences the same physical and chemical variations throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer.[5][6]

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard, we can accurately determine the concentration of the analyte in the original sample, effectively canceling out any variations in sample recovery or instrument response.[4] This makes IDMS the gold standard for quantitative analysis, providing the highest level of accuracy and precision.[5]

The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry.

Isotope Dilution Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown Methapyrilene Concentration) Spike Add Known Amount of Methapyrilene-d6 (Internal Standard) Sample->Spike Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Homogenization Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation (LC) Evaporation->LC Injection MS Mass Spectrometric Detection (MS/MS) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Calculation Concentration Calculation Data->Calculation Result Final Result Calculation->Result

A simplified workflow for quantitative analysis using isotope dilution mass spectrometry.

A Validated LC-MS/MS Protocol for Methapyrilene Quantification in Whole Blood

This section details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of methapyrilene in whole blood, a common and critical matrix in forensic toxicology.[7] The protocol is designed for high-throughput analysis while maintaining the highest standards of accuracy and precision.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective technique for isolating drugs from complex biological matrices like whole blood.[8] The following protocol is optimized for the extraction of basic drugs such as methapyrilene.

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood (calibrator, quality control, or unknown sample).

  • Internal Standard Spiking: Add 20 µL of a 2.5 µg/mL solution of Methapyrilene-d6 in methanol to each tube, resulting in a final concentration of 250 ng/mL.

  • Alkalinization: Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds. This step ensures that methapyrilene, a basic compound, is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Extraction: Add 1.0 mL of methyl-tert-butyl-ether (MTBE) containing 0.1 M HCl. The acidic modifier in the organic solvent helps to improve the extraction efficiency of basic compounds.

  • Mixing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a mobile phase consisting of 88:12 (v/v) 0.1% formic acid in 10 mM aqueous ammonium acetate (pH 3.5) and 0.1% formic acid in acetonitrile. Vortex for 30 seconds.

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following conditions are optimized for the separation and detection of methapyrilene and its deuterated internal standard.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V
Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantitative analysis. It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the detection of a specific product ion.

The following table outlines the optimized MRM transitions for methapyrilene and Methapyrilene-d6. The precursor ion for methapyrilene is its protonated molecule [M+H]⁺ at m/z 262.2. The fragment ions at m/z 97.0 and 119.1 are characteristic fragments of the parent molecule.[4] For Methapyrilene-d6, the precursor ion is shifted by 6 mass units to m/z 268.2, and its corresponding fragment ions are also shifted, ensuring no cross-talk between the analyte and the internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Methapyrilene (Quantifier)262.297.025
Methapyrilene (Qualifier)262.2119.120
Methapyrilene-d6 (IS)268.2103.025

The following diagram illustrates the fragmentation pattern of Methapyrilene leading to the selected product ions.

Methapyrilene Fragmentation Methapyrilene Methapyrilene [M+H]⁺ = m/z 262.2 Fragment1 Fragment 1 m/z 97.0 Methapyrilene->Fragment1 Collision-Induced Dissociation Fragment2 Fragment 2 m/z 119.1 Methapyrilene->Fragment2

Proposed fragmentation of Methapyrilene in the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is paramount in forensic toxicology to ensure that the analytical method is fit for its intended purpose. The following data demonstrates the performance of the described LC-MS/MS method, establishing its accuracy, precision, and sensitivity.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in whole blood over the concentration range of 1 to 500 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) was determined to be 0.5 ng/mL, and the lower limit of quantification (LLOQ) was established at 1 ng/mL with a precision of <20% and accuracy within ±20%.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate the high precision and accuracy of the method.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low3< 1095 - 105< 1590 - 110
Medium50< 1095 - 105< 1590 - 110
High400< 1095 - 105< 1590 - 110
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The use of Methapyrilene-d6 effectively compensated for matrix effects, with the internal standard-normalized matrix factor being close to 1. The extraction recovery of methapyrilene from whole blood was consistently above 85%.

Conclusion: A Robust and Defensible Approach

The use of Methapyrilene-d6 as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of methapyrilene in forensic toxicology casework. The detailed protocol and validation data presented in this guide offer a comprehensive framework for laboratories to implement this gold-standard technique. By adhering to these principles and methodologies, forensic scientists can ensure the delivery of reliable and defensible results in the investigation of methapyrilene-related cases, upholding the highest standards of scientific integrity in the pursuit of justice.

References

  • Winek, C. L., Fochtman, F. W., Trogus, W. J., Fusia, E. P., & Shanor, S. P. (1977). Methapyrilene toxicity. Clinical Toxicology, 11(3), 287-294. [Link]

  • Norlab. (n.d.). Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE) and Extrahera Automation Prior to UPLC. [Link]

  • Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]

  • Karakuş, S., & Tufan, A. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of separation science, 43(9-10), 1956–1964. [Link]

  • Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. [Link]

  • Xu, A., Linderholm, K., Peng, L., & Hulse, J. (1996). Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma. Journal of pharmaceutical and biomedical analysis, 14(12), 1675–1680. [Link]

  • SCIEX. (2014). Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS. [Link]

  • Anonymous. (1972). Fatal poisoning involving methapyrilene. JAMA, 219(6), 756–757. [Link]

  • Boyne, M. T., 2nd, Ma, H., Ke, X., & Strachan, E. (2015). Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release. Journal of pharmaceutical and biomedical analysis, 102, 162–168. [Link]

  • Waters Corporation. (2025, August 28). Effects on Endogenous Metabolites Following the Administration of Methapyrilene: A Data Dependent Acquisition Workflow Using the Xevo™ MRT Mass Spectrometer. [Link]

  • G. David. (2018). Forensic Toxicology and Legal Investigation of Death, Poisoning, and Drug Use. International Journal of Sciences: Basic and Applied Research (IJSBAR), 42(5), 37-44. [Link]

  • ChemBK. (2024, April 9). N,N-Dimethyl-N'-(2-thienylmethyl)-1,2-ethanediamine. [Link]

  • Gaillard, Y., & Pépino, G. (2000). Post-mortem toxicology of commonly-abused drugs. Forensic science international, 113(1-3), 375–380. [Link]

  • Das, S., & Sil, A. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug Cinnarizine in human plasma. MOJ Bioequivalence & Bioavailability, 5(6), 332-337. [Link]

  • Butt, A. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. [Link]

  • Vogeser, M., & Seger, C. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical chemistry and laboratory medicine, 50(1), 49–57. [Link]

  • Huertas-Pérez, J. F., Dabrio, M., Sejerøe-Olsen, B., & Schimmel, H. (2018). MRM Precursor/Product Ion Transitions and Instrument Conditions. In Accurate Determination Of Selected Pesticides In Soya Beans By Liquid Chromatography Coupled To Isotope Dilution Mass Spectrometry. ResearchGate. [Link]

  • Scurria, S., Roccuzzo, F., Cappelletti, S., & Sgalla, R. (2022). A Forensic Diagnostic Algorithm for Drug-Related Deaths: A Case Series. Diagnostics (Basel, Switzerland), 12(4), 789. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. [Link]

  • LabRulez LCMS. (n.d.). Investigating The Relationship Between Off Target Pharmacology & The DMPK of Methapyrilene Using Lipidomics And MS Imaging. [Link]

  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012, January 11). A validated LC-MS/MS method for the estimation of boceprevir and boceprevir D6 (IS) in human plasma employing liquid-liquid extraction. [Link]

  • MDPI. (2024, September 18). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. [Link]

  • Conaway, C. C., & Mirvish, S. S. (1992). Effects of methapyrilene on DNA synthesis in mice and rats following continuous dietary exposure. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 30(11), 947–953. [Link]

  • ResearchGate. (2025, December 18). Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle. [Link]

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Foundational

Methapyrilene-d6 Hydrochloride: The Benchmarking Standard for Hepatotoxicity &amp; Metabolic Profiling

Executive Summary Methapyrilene-d6 Hydrochloride (MP-d6) is not merely a stable isotope-labeled standard; it is the analytical anchor for one of toxicology’s most critical paradigms: bioactivation-dependent hepatotoxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methapyrilene-d6 Hydrochloride (MP-d6) is not merely a stable isotope-labeled standard; it is the analytical anchor for one of toxicology’s most critical paradigms: bioactivation-dependent hepatotoxicity .

Historically, Methapyrilene (MP) was a widely used antihistamine withdrawn due to its status as a potent, non-genotoxic rat hepatocarcinogen. Today, it serves as a "gold standard" model compound for studying thiophene-ring bioactivation , mitochondrial dysfunction, and periportal necrosis. The deuterated isotopologue (MP-d6) is the requisite tool for quantifying these phenomena, enabling researchers to normalize matrix effects in LC-MS/MS assays and precisely track metabolic flux without interference from endogenous isomers.

This guide details the mechanistic grounding, analytical workflows, and experimental protocols required to utilize MP-d6 as a reference material in high-stakes drug safety evaluation.

Part 1: The Mechanistic Paradigm (Why Methapyrilene?)

To use MP-d6 effectively, one must understand the toxicity of the parent compound it tracks. Methapyrilene toxicity is not direct; it is metabolic.[1] It represents a classic "Suicide Substrate" mechanism where the liver's attempt to detoxify the drug generates a reactive intermediate that destroys the liver cell.

The Thiophene Structural Alert

The core toxicophore is the thiophene ring .[2] In the rat model (specifically F344 rats), CYP450 enzymes (predominantly CYP2C11 ) oxidize the thiophene ring. This does not produce a stable metabolite but rather a highly reactive S-oxide or epoxide .

The Cascade of Injury:

  • Bioactivation: CYP2C11 oxidizes the thiophene moiety.

  • Covalent Binding: The S-oxide/epoxide is an electrophile that binds covalently to cytosolic and mitochondrial proteins (sulfhydryl groups).

  • Mitochondrial Collapse: The binding targets mitochondrial proteins, leading to permeability transition pore (MPTP) opening, ATP depletion, and loss of Ca2+ homeostasis.

  • Periportal Necrosis: Because CYP2C11 is zonally distributed in the periportal region of the liver lobule, tissue damage is localized there.

Visualization: The Bioactivation Pathway

The following diagram illustrates the transformation from stable drug to cellular necrosis.

Methapyrilene_Toxicity MP Methapyrilene (Parent Drug) CYP CYP2C11 (Bioactivation) MP->CYP INT Reactive Intermediate (Thiophene S-oxide) CYP->INT GSH GSH Conjugation (Detoxification) INT->GSH Minor Pathway BIND Covalent Binding (Mitochondrial Proteins) INT->BIND Major Tox Pathway NEC Periportal Necrosis BIND->NEC ATP Depletion

Figure 1: The metabolic activation pathway of Methapyrilene, highlighting the bifurcation between detoxification (GSH) and toxicity (Protein Binding).

Part 2: The Role of the Deuterated Isotopologue (MP-d6)

Methapyrilene-d6 Hydrochloride (CAS: 135-23-9 for parent HCl; d6 variant typically labeled on the N,N-dimethyl group) is the definitive Internal Standard (IS).

Mass Resolution & Specificity

MP-d6 introduces a +6 Da mass shift relative to the parent.

  • Parent (MP): ~262.1 m/z (M+H)+

  • Standard (MP-d6): ~268.1 m/z (M+H)+

This shift is sufficient to avoid "cross-talk" in Quadrupole Mass Analyzers, ensuring that the signal measured for the standard does not overlap with the high concentrations of the analyte (parent drug) observed in toxicity studies.

Normalization of Matrix Effects

In hepatotoxicity studies, liver homogenates are complex matrices rich in phospholipids and proteins that cause ion suppression in ESI-MS sources. Because MP-d6 is chemically identical to MP (co-eluting chromatographically), it experiences the exact same suppression at the exact same time.

  • Result: The ratio of Analyte/IS remains constant, correcting for ionization variability that would otherwise invalidate quantitative data.

Part 3: Analytical Workflow (LC-MS/MS)

This protocol describes the quantification of Methapyrilene in rat plasma or microsomal incubations using MP-d6 as the Internal Standard.

Standard Preparation
  • Stock Solution: Dissolve 1 mg MP-d6 HCl in 1 mL Methanol (free base equivalent correction required if weighing salt). Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma/microsomal supernatant).

  • Add 200 µL of Acetonitrile containing MP-d6 IS (20 ng/mL) .

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vials.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water.[3] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
0.5 5 0.4
3.0 95 0.4
4.0 95 0.4
4.1 5 0.4

| 5.0 | 5 | 0.4 |[3]

MRM Transitions (Quantification):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Methapyrilene 262.1217.120Analyte
Methapyrilene-d6 268.1217.1*20Internal Standard

*Note on Transitions: The primary fragment for Methapyrilene is often the loss of the dimethylamine group [-NH(CH3)2]. If the d6 label is on the dimethylamine group (common for commercial sources), the fragment loses the label, resulting in the same product ion (m/z 217) as the parent. This is acceptable as long as the Precursor ions are resolved (262 vs 268).

Part 4: Experimental Toxicology Protocol

Objective: Assess metabolic stability and reactive intermediate formation using MP-d6 as the analytical anchor.

Protocol: Microsomal Intrinsic Clearance (CLint)

This assay determines how fast CYP2C11 metabolizes MP, a proxy for toxic potential.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Rat Liver Microsomes (0.5 mg protein/mL).

    • Methapyrilene (1 µM final concentration).

    • Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final).

  • Sampling:

    • At T=0, 5, 10, 20, 30 min, remove 50 µL aliquots.

    • Quench immediately into 200 µL Acetonitrile containing MP-d6 IS .

  • Analysis: Analyze via LC-MS/MS as described in Part 3.

  • Calculation:

    • Plot ln(Peak Area Ratio MP/MP-d6) vs. Time.

    • Slope = -k (elimination rate constant).

    • Half-life (

      
      ) = 0.693 / k.
      
    • 
      .
      
Visualization: The Analytical Logic

This diagram details the workflow from sample generation to data output.

Analytical_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis S1 Microsomal Incubation (Analyte: MP) S2 Quench + IS Addition (Standard: MP-d6) S1->S2 S3 Centrifugation (Remove Proteins) S2->S3 LC Reverse Phase LC (Separation) S3->LC MS Triple Quad MS (MRM Mode) LC->MS DATA Data Processing (Ratio MP / MP-d6) MS->DATA

Figure 2: Step-by-step workflow for quantifying Methapyrilene stability using the d6 internal standard.

Part 5: Data Interpretation & Quality Control

To ensure scientific integrity (E-E-A-T), the following acceptance criteria must be met when using MP-d6:

  • Retention Time Match: The MP-d6 peak must elute within ±0.05 minutes of the MP analyte peak.

  • IS Response Stability: The variability (CV%) of the MP-d6 peak area across all samples in a run should be <15%. High variability indicates inconsistent pipetting or matrix effects that the IS failed to compensate for.

  • Blank Check: A "Double Blank" (Matrix only, no Analyte, no IS) must show no interference at m/z 268.1. A "Blank + IS" must show no interference at m/z 262.1 (Analyte channel).

Why this matters for Drug Development?

If a new drug candidate contains a thiophene ring, regulators (FDA/EMA) will scrutinize it for "Methapyrilene-like" toxicity. By running a side-by-side microsomal stability assay with Methapyrilene (using MP-d6 as the anchor) and the new candidate, researchers can benchmark the metabolic liability. If the candidate is metabolized significantly slower than MP, it may have a wider safety margin.

References

  • Lijinsky, W., Reuber, M. D., & Blackwell, B. N. (1980). Liver tumors induced in rats by oral administration of the antihistaminic methapyrilene hydrochloride. Science, 209(4458), 817-819. [Link]

  • Graham, E. E., et al. (2008).[4] Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore.[4][5] Journal of Pharmacology and Experimental Therapeutics, 326(2), 657-671.[5] [Link]

  • Rose, R. H., et al. (2006). Mechanistic modeling of cytochrome P450-mediated drug metabolism and the prediction of in vivo drug clearance. Drug Metabolism and Disposition, 34(10), 1734-1742. [Link]

  • PubChem Compound Summary for CID 8667 (Methapyrilene Hydrochloride). National Center for Biotechnology Information (2025). [Link]

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Exploratory

The Solid-State and Isotopic Stability of Deuterated Methapyrilene Hydrochloride: A Technical Guide for LC-MS/MS Applications

Executive Summary Methapyrilene hydrochloride, historically utilized as an H1-receptor antagonist, was withdrawn from clinical use due to potent hepatocarcinogenicity mediated by the bioactivation of its thiophene ring[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methapyrilene hydrochloride, historically utilized as an H1-receptor antagonist, was withdrawn from clinical use due to potent hepatocarcinogenicity mediated by the bioactivation of its thiophene ring[1]. Today, its stable isotope-labeled analogue, Methapyrilene-d6 hydrochloride , serves as an indispensable internal standard (IS) in forensic toxicology and bioanalytical mass spectrometry. By matching the extraction recovery and ionization response of the target analyte, deuterated internal standards correct for matrix effects and instrument drift[2].

However, the analytical reliability of Methapyrilene-d6 HCl is strictly governed by its solid-state stability and the preservation of its isotopic label. This whitepaper details the chemical degradation pathways, environmental sensitivities, and self-validating experimental protocols required to ensure the integrity of this critical reference material.

Chemical Properties and Degradation Mechanisms

Methapyrilene hydrochloride (


) is a white, crystalline powder that exhibits significant environmental sensitivity[3]. Understanding the causality behind its degradation is essential for establishing robust handling protocols.
Hygroscopicity and Deliquescence

The hydrochloride salt is highly water-soluble (>100 mg/mL) and inherently hygroscopic[4][5]. Exposure to ambient humidity causes the powder to absorb moisture, leading to deliquescence. While the core molecular structure resists simple hydrolysis, the ingress of moisture increases molecular mobility within the crystal lattice, acting as a catalyst for secondary oxidative degradation.

Photo-Oxidation Pathways

Methapyrilene HCl is highly light-sensitive[4]. Exposure to ultraviolet (UV) or intense visible light catalyzes the generation of reactive oxygen species (ROS). This leads to two primary oxidative degradation pathways:

  • N-Oxidation: Oxidation of the tertiary amine group yields methapyrilene N-oxide, the most prominent degradant[6].

  • S-Oxidation: The thiophene ring is highly susceptible to electrophilic attack, leading to the formation of reactive thiophene S-oxides[1].

Isotopic Back-Exchange (The Deuterium Factor)

For Methapyrilene-d6, maintaining the +6 Da mass shift is critical to prevent cross-contribution with the unlabeled analyte. Isotopic exchange (or "back-exchange") occurs when deuterium atoms are replaced by hydrogen from the surrounding environment[7]. While C-D bonds are generally stable, dissolving the powder in protic solvents (e.g., water, methanol) or exposing it to extreme pH conditions can catalyze this exchange, resulting in a false-positive signal for the unlabeled analyte[7].

Pathway Parent Methapyrilene-d6 HCl (Intact Powder) NOxide N-Oxidation (Methapyrilene N-oxide) Parent->NOxide ROS / O2 SOxide S-Oxidation (Thiophene S-oxide) Parent->SOxide ROS / O2 HDExchange H/D Back-Exchange (Loss of Isotopic Label) Parent->HDExchange pH Extremes Moisture Moisture (Hygroscopic) Moisture->Parent Deliquescence Light UV / Light Exposure Light->NOxide Light->SOxide Protic Protic Solvents (e.g., MeOH, H2O) Protic->HDExchange

Degradation and isotopic exchange pathways of Methapyrilene-d6.

Storage Causality and Quantitative Stability Data

To arrest the kinetics of oxidation and back-exchange, Methapyrilene-d6 HCl powder must be stored under strict environmental controls. The powder should be stored in the dark at -20°C for long-term preservation (months to years), though it remains stable for short-term transit (days to weeks) at 0–4°C[8].

To prevent hygroscopic degradation, the powder must be sealed in amber glass vials purged with an inert gas (e.g., Argon) to displace atmospheric oxygen and moisture. When preparing working solutions, anhydrous Dimethyl Sulfoxide (DMSO) is recommended, as solutions in DMSO remain stable for baseline laboratory use without promoting rapid H/D exchange[4][5].

Table 1: Solid-State and Solution Stability Matrix
Stress ConditionDurationTemp / RHPrimary Degradant / IssueExpected Isotopic Purity
Control (Optimal) 12 Months-20°C / DryNone> 99.0%
Short-Term Transit 14 Days4°C / AmbientMinimal N-oxidation> 98.5%
Accelerated Thermal 14 Days40°C / 75% RHDeliquescence, N-oxide< 90.0%
Photolytic (ICH Q1B) 24 HoursAmbient / UVThiophene S-oxide, N-oxide< 85.0%
Solution (Protic, pH 3) 72 Hours25°C / SolutionH/D Back-Exchange (d5, d4)Significant Label Loss

Experimental Protocols: Self-Validating Stability Assays

To verify the integrity of a Methapyrilene-d6 HCl batch, laboratories should execute the following self-validating workflows. These protocols are designed to isolate variables, ensuring that any observed degradation is definitively linked to a specific environmental stressor.

Protocol 1: Solid-State Forced Degradation (LC-MS/MS)

This protocol assesses the chemical purity of the powder under accelerated stress.

  • Aliquoting: Weigh 1.0 mg of Methapyrilene-d6 HCl powder into four separate amber glass vials under an argon atmosphere.

  • Stress Application:

    • Vial A (Control): Store at -20°C in a desiccator.

    • Vial B (Thermal/Humidity): Expose to 40°C and 75% RH for 14 days in an environmental chamber.

    • Vial C (Photolytic): Expose to 1.2 million lux hours and 200 watt-hours/m² of near-UV light (per ICH Q1B standards).

  • Reconstitution: Dissolve the contents of each vial in 1.0 mL of anhydrous DMSO to quench further solid-state reactions.

  • LC-MS/MS Analysis: Dilute the samples to 100 ng/mL using a non-protic or carefully buffered mobile phase. Monitor the parent ion (

    
     268.1 for the d6-free base) and conduct a product ion scan for the N-oxide degradant (
    
    
    
    284.1). Compare the peak area ratios of Vial B and C against the Control (Vial A).
Protocol 2: Assessment of Isotopic Back-Exchange

This protocol validates the stability of the deuterium label in solution.

  • Preparation: Dissolve 1.0 mg of the powder in 1.0 mL of a 50:50 Methanol:Water mixture. Adjust separate aliquots to pH 3.0, 7.0, and 9.0.

  • Incubation: Incubate the solutions at 25°C, drawing 10 µL aliquots at 0, 24, 48, and 72 hours.

  • Mass Spectrometry: Perform Selected Ion Monitoring (SIM) across the isotopic envelope (

    
     262 to 268).
    
  • Causality Check: Calculate the ratio of the d6 isotopologue (

    
     268) to the d5 (
    
    
    
    267) and d0 (
    
    
    262) forms. A progressive shift toward lower mass isotopologues over time confirms active H/D back-exchange.

Workflow Aliquoting 1. Powder Aliquoting (Argon, Amber Vials) Stress 2. Stress Conditions (Thermal, Light, RH) Aliquoting->Stress Recon 3. Reconstitution (Anhydrous DMSO) Stress->Recon LCMS 4. LC-MS/MS (m/z 268 & Degradants) Recon->LCMS Validation 5. Protocol Validation (Shelf-Life Established) LCMS->Validation

Step-by-step workflow for solid-state forced degradation and LC-MS/MS analysis.

References

  • PubChem (NIH). Methapyrilene Hydrochloride | C14H20ClN3S. Retrieved from[Link]

  • Kelly, D. W., et al. (1990). Plasma elimination and urinary excretion of methapyrilene in the rat. PubMed (NIH). Retrieved from [Link]

  • The University of Liverpool Repository. (2011). Chemical and biochemical aspects of drug-induced liver injury. Retrieved from[Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of Methapyrilene-d6 Hydrochloride Internal Standard for LC-MS/MS Bioanalysis

Introduction & Mechanistic Rationale Methapyrilene is a first-generation histamine H1-receptor antagonist. Although withdrawn from clinical formulations due to hepatocarcinogenicity, it remains a highly relevant referenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methapyrilene is a first-generation histamine H1-receptor antagonist. Although withdrawn from clinical formulations due to hepatocarcinogenicity, it remains a highly relevant reference compound in predictive toxicology, epigenetic research, and cellular iron homeostasis modeling. Accurate quantification of methapyrilene in complex biological matrices (e.g., plasma, liver microsomes, cell lysates) requires highly specific and sensitive analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis. However, quantitative accuracy is frequently compromised by matrix effects —where co-eluting biological components suppress or enhance analyte ionization in the mass spectrometer's source[1].

To overcome this, Isotope Dilution Mass Spectrometry (IDMS) is employed[2]. Methapyrilene-d6 hydrochloride serves as the optimal internal standard (IS)[3]. By incorporating six stable deuterium atoms, the IS mimics the exact physicochemical behavior, extraction recovery, and chromatographic retention time of the unlabeled analyte. Because it is mass-resolved by the spectrometer (a +6 Da shift), calculating the ratio of the analyte's peak area to the IS's peak area provides a precise, self-correcting quantification metric[2].

Physicochemical Properties & Specifications

Understanding the physicochemical properties of the internal standard is critical for determining solvent compatibility and storage conditions.

PropertySpecification
Chemical Name N1,N1-di(methyl-d3)-N2-2-pyridinyl-N2-(2-thienylmethyl)-1,2-ethanediamine, monohydrochloride
Molecular Formula C₁₄H₁₃D₆N₃S • HCl
Molecular Weight ~303.9 g/mol (Free base: ~267.4 g/mol )
Isotopic Purity ≥98% enrichment[2][4]
Solubility DMSO (≥10 mg/mL), Methanol, Water
Storage Conditions -20°C, desiccated, protected from light

Workflow Visualization

G Stock Stock Solution Prep 1.0 mg/mL in MeOH (-20°C Storage) Working Working IS Solution 100 ng/mL in 50:50 MeOH:H2O (0.1% Formic Acid) Stock->Working Serial Dilution Spike Spike IS into Sample (Ensures Equal Processing Losses) Working->Spike 10 µL Sample Biological Sample (e.g., Plasma/Serum) Sample->Spike 50 µL Extract Protein Precipitation (Cold ACN, Centrifugation) Spike->Extract Mix & Incubate LCMS LC-MS/MS Analysis (MRM Mode, +ESI) Extract->LCMS Supernatant Transfer Validate Data Validation (Isotopic Cross-Talk & Matrix Effects) LCMS->Validate Peak Area Ratio

Workflow for Methapyrilene-d6 IS preparation, sample spiking, and LC-MS/MS validation.

Experimental Methodology: IS Preparation

Causality Check: Deuterated compounds can undergo hydrogen-deuterium exchange (HDX) if stored in highly protic solvents at extreme pH levels. Because the deuterium atoms in Methapyrilene-d6 are located on the stable carbon backbone (N,N-dimethyl groups), HDX is minimal[2]. However, to ensure long-term stability and prevent adsorption to glass surfaces, stock solutions must be prepared in organic solvents and stored in silanized amber vials.

Protocol 4.1: Stock Solution Preparation (1.0 mg/mL)
  • Equilibration: Remove the Methapyrilene-d6 HCl vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Prevents atmospheric moisture condensation, which can degrade the compound or cause inaccurate mass weighing.

  • Weighing: Accurately weigh 1.0 mg of Methapyrilene-d6 HCl using a calibrated microbalance.

  • Solubilization: Dissolve the powder in 1.0 mL of LC-MS grade Methanol. Reasoning: Methanol is preferred over water for the stock solution to prevent microbial growth and ensure complete solubilization of the hydrophobic moieties.

  • Homogenization: Vortex for 30 seconds and sonicate for 1 minute in a water bath.

  • Storage: Aliquot into 100 µL portions in silanized amber glass vials and store at -20°C[5].

Protocol 4.2: Working Internal Standard Solution (100 ng/mL)
  • Thaw one 100 µL aliquot of the stock solution.

  • Dilute 10 µL of the stock solution into 9.99 mL of 50:50 Methanol:Water containing 0.1% Formic Acid to yield a 1 µg/mL intermediate solution.

  • Further dilute 1.0 mL of the intermediate solution into 9.0 mL of the same solvent to yield the 100 ng/mL Working IS Solution . Reasoning: The addition of 0.1% Formic Acid maintains the basic amine groups of methapyrilene in a protonated state, enhancing solution stability and ensuring consistent ionization in the positive electrospray ionization (+ESI) mode during LC-MS/MS analysis[1].

Sample Preparation: Protein Precipitation (PPT)

To accurately extract the analyte from a biological matrix (e.g., plasma) while utilizing the IS for recovery correction, follow this protocol:

  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL microcentrifuge tube[2].

  • Spike IS: Add 10 µL of the 100 ng/mL Methapyrilene-d6 Working IS Solution. Crucial Step: The IS must be added before any extraction steps so it undergoes the exact same processing losses, matrix binding, and extraction recovery as the target analyte[2].

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Reasoning: Cold organic solvent rapidly denatures plasma proteins, preventing enzymatic degradation of the analyte. The 4:1 organic-to-aqueous ratio ensures >95% precipitation efficiency[1][2].

  • Agitation: Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analytical Conditions

ParameterSetting / Condition
Analytical Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid[1]
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
MRM Transition (Analyte) m/z 262.1 → 119.1 (Quantifier)
MRM Transition (IS) m/z 268.1 → 125.1 (Quantifier)

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the quantitative assay, the protocol must act as a self-validating system. The following checks must be embedded in every analytical run:

  • Isotopic Cross-Talk Check (Purity Validation): Inject a "Zero Sample" (blank biological matrix spiked only with the Methapyrilene-d6 IS). Monitor the unlabeled Methapyrilene MRM channel. The signal must be <20% of the Lower Limit of Quantification (LLOQ). Reasoning: This validates that the deuterated standard has high isotopic purity (≥98%) and does not contain unlabeled trace impurities that would contribute false positives to the analyte channel[2][4].

  • Matrix Effect Assessment: Calculate the IS-normalized matrix factor. The absolute peak area of the IS in the extracted biological sample should not deviate by more than ±15% from the peak area of the IS spiked into a neat solvent standard. Reasoning: Significant signal suppression indicates severe matrix effects, suggesting that simple protein precipitation is insufficient and a more rigorous cleanup (e.g., Solid-Phase Extraction) is required[1].

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[Link]

Sources

Application

Application Note: Optimization of MRM Transitions for the LC-MS/MS Quantification of Methapyrilene using Methapyrilene-d6 Hydrochloride

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application Area: Preclinical Toxicology, Pharmacokinetics (PK), and Pharmacometabodynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application Area: Preclinical Toxicology, Pharmacokinetics (PK), and Pharmacometabodynamics.

Introduction & Pharmacological Context

Methapyrilene is a first-generation H1-receptor antagonist and anticholinergic agent. Although historically marketed as an antihistamine, it was voluntarily withdrawn from the market after being identified as a potent hepatocarcinogen[1]. Today, methapyrilene is heavily utilized in preclinical toxicology as a model compound to study drug-induced liver injury (DILI) and pharmacometabodynamic effects[1].

Accurate quantification of methapyrilene and its metabolites in biological matrices (e.g., plasma, urine, hepatic tissue) is critical for these studies and relies on high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure rigorous quantitative accuracy and correct for matrix effects, Methapyrilene-d6 hydrochloride is employed as the gold-standard stable isotope-labeled internal standard (SIL-IS)[2].

Mechanistic Principles of MS/MS Fragmentation (Causality & Design)

In targeted bioanalysis, the selection of Multiple Reaction Monitoring (MRM) transitions is not arbitrary; it is dictated by the predictable gas-phase thermodynamics of the ionized molecule. Understanding the fragmentation pathway is essential for building a robust assay.

  • Unlabeled Methapyrilene: In positive electrospray ionization (ESI+), methapyrilene readily protonates to form a stable precursor ion

    
     at m/z 262.2. Upon collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The most intense product ion is observed at m/z 119.2, making it the primary quantifier. A secondary qualifier ion is generated at m/z 217.1, which corresponds to the neutral loss of the aliphatic tertiary amine chain (dimethylamine, 
    
    
    
    , 45 Da).
  • Methapyrilene-d6 (SIL-IS): The deuterium labeling in Methapyrilene-d6 hydrochloride is strategically located on the N,N-dimethyl moiety[2]. Consequently, the precursor ion shifts by +6 Da to m/z 268.2. During CID, the neutral loss is the deuterated dimethylamine group (

    
    , 51 Da). Because the isotopic label is entirely contained within the leaving group, the resulting product ion converges back to the non-deuterated core structure at m/z 217.0.
    

This structural convergence provides a highly specific and robust MRM transition (268.2


 217.0) for the internal standard, free from endogenous isobaric interference.

Fragmentation cluster_0 Target Analyte: Methapyrilene cluster_1 Internal Standard: Methapyrilene-d6 M1 Precursor Ion [M+H]+ m/z 262.2 CID1 CID (Collision Energy: 15-20 eV) Neutral Loss: HN(CH3)2 (-45 Da) M1->CID1 P1 Product Ion (Qualifier) m/z 217.1 CID1->P1 P2 Product Ion (Quantifier) m/z 119.2 CID1->P2 M2 Precursor Ion [M+H]+ m/z 268.2 CID2 CID (Collision Energy: 15 eV) Neutral Loss: HN(CD3)2 (-51 Da) M2->CID2 P3 Product Ion (Quantifier) m/z 217.0 CID2->P3

CID fragmentation pathways for Methapyrilene and Methapyrilene-d6.

Experimental Protocols: A Self-Validating System

To establish a self-validating quantitative workflow, sample preparation must actively eliminate matrix effects (e.g., phospholipid-induced ion suppression), while the SIL-IS dynamically corrects for any residual variations in extraction recovery or ionization efficiency.

Sample Preparation (Solid Phase Extraction)

We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) phase to provide superior cleanup compared to standard protein precipitation, ensuring consistent recovery.

Step-by-Step Methodology:

  • Spiking: Aliquot 200 µL of biological plasma into a microcentrifuge tube. Add 20 µL of Methapyrilene-d6 working solution (500 ng/mL) to act as the internal standard.

  • Pre-treatment: Dilute the sample with 200 µL of 4%

    
    . Rationale: Acidification disrupts protein binding and ensures the basic amine groups of the analytes are fully protonated for optimal SPE retention.
    
  • Conditioning: Condition the HLB SPE cartridge with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading & Washing: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min. Wash with 1.0 mL of 5% Methanol in water to elute salts and polar interferences.

  • Elution: Elute the target analytes with 1.0 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (95% A / 5% B), vortex for 30 seconds, and transfer to an autosampler vial.

Liquid Chromatography (LC) Conditions

High-throughput chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes and minimize the co-elution of residual matrix components.

  • Analytical Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

Workflow A Plasma Sample + Methapyrilene-d6 B Solid Phase Extraction (HLB) A->B C UPLC Separation (C18 Column) B->C D ESI(+) Ionization C->D E Triple Quadrupole MRM Analysis D->E F Data Processing & Quantification E->F

LC-MS/MS bioanalytical workflow for Methapyrilene quantification.

Quantitative Data Presentation

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0095.05.0Initial
0.5095.05.0Linear (Hold)
2.5060.040.0Linear
3.005.095.0Linear (Wash)
4.005.095.0Linear (Hold)
4.1095.05.0Linear (Re-equilibration)
5.5095.05.0End

Table 2: Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Methapyrilene262.2119.2253020Quantifier
Methapyrilene262.2217.1253015Qualifier
Methapyrilene-d6268.2217.0253015IS Quantifier

References

  • Waters Corporation. Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology. URL: [Link]

  • Waters Corporation. Effects on Endogenous Metabolites Following the Administration of Methapyrilene: A Data-Dependent Acquisition Workflow Using the Xevo™ MRT Mass Spectrometer.[1] URL:[Link]

Sources

Method

Optimizing HPLC retention time for Methapyrilene-d6 HCl

Application Note: Chromatographic Optimization of Methapyrilene-d6 HCl Abstract & Scope Methapyrilene hydrochloride is a first-generation antihistamine and anticholinergic agent, historically significant as a model hepat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Optimization of Methapyrilene-d6 HCl

Abstract & Scope

Methapyrilene hydrochloride is a first-generation antihistamine and anticholinergic agent, historically significant as a model hepatotoxin in drug safety studies.[1] Its deuterated analog, Methapyrilene-d6 , serves as the critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.[1][2]

This guide addresses the specific chromatographic challenges associated with Methapyrilene-d6:

  • Basic Nitrogen Interactions: The tertiary amine (pKa ~8.9) causes severe peak tailing on traditional silica columns.

  • Deuterium Isotope Effect: The

    
    -isotopologue often exhibits slightly lower lipophilicity than the non-labeled analyte, leading to retention time (RT) shifts that can compromise matrix effect correction.
    

This protocol provides a self-validating workflow to optimize retention, peak shape, and co-elution fidelity.[1]

Physicochemical Context

To optimize retention, one must understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Analyte Methapyrilene-d6 HClIonic salt form; dissociates in mobile phase.[1]
pKa (Amine) ~8.85Highly protonated (

) at acidic pH; Neutral (

) at pH > 10.
LogP 2.87 (Neutral)Moderately lipophilic; requires organic modifier for elution.
Isotope Effect

C-D bonds are shorter and less polarizable than C-H bonds, reducing hydrophobic interaction with C18 ligands.

The "Why" Behind the Protocol: Standard Reverse Phase (RP) methods often fail because residual silanols on the column surface (


) act as cation exchangers with the protonated amine of Methapyrilene.[1] This causes "shark-fin" tailing.[1] To fix this, we must either suppress the ionization of the silanols (low pH), suppress the ionization of the analyte (high pH), or use a column with a charged surface barrier.

Method Development Protocol

Phase 1: Column Selection Strategy

Do not use standard C18 columns. For Methapyrilene, surface chemistry is paramount.

  • Recommendation A (Gold Standard): Charged Surface Hybrid (CSH) C18 [1]

    • Mechanism:[1][3][4] These columns have a low-level positive surface charge that repels the protonated Methapyrilene cation, preventing silanol interaction.[1]

    • Benefit: Superior peak shape under acidic conditions (LC-MS compatible).[1]

  • Recommendation B (Alternative): Biphenyl or Phenyl-Hexyl [1]

    • Mechanism:[1] Provides

      
       interactions with the pyridine and thiophene rings of Methapyrilene.[1]
      
    • Benefit: Orthogonal selectivity if matrix interferences co-elute on C18.

Phase 2: Mobile Phase Engineering

For LC-MS/MS applications, we utilize an acidic mobile phase to ensure the analyte is in the


 state for electrospray ionization (ESI).
  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Role: The ammonium ions (

      
      ) act as "decoys," saturating any remaining active silanols and sharpening the peak.
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Methanol can be used, but ACN typically provides sharper peaks for basic amines.

Phase 3: Gradient Optimization Workflow

The goal is to retain Methapyrilene-d6 (


) to avoid ion suppression near the void volume (

), while minimizing the resolution (

) between the D6 and H0 species.

Step-by-Step Optimization:

  • Determine

    
     (Void Time):  Inject Uracil or Thiourea.
    
  • Scouting Run: Linear gradient 5% B to 95% B over 10 minutes.

  • Calculate k (Retention Factor):

    
    .[1] Target 
    
    
    
    .
  • Isocratic Refinement: If the scouting run elutes Methapyrilene at 40% B, set an isocratic hold at 35% B to stabilize retention.

Visualization of Workflows

Figure 1: Optimization Logic Flow

This diagram outlines the decision tree for optimizing the separation of basic deuterated compounds.

Methapyrilene_Optimization Start Start: Methapyrilene-d6 Method Development Check_pKa Analyze pKa (~8.9) & Solubility Start->Check_pKa Select_Column Select Column: CSH C18 or Biphenyl Check_pKa->Select_Column Mobile_Phase Mobile Phase Selection Select_Column->Mobile_Phase Acidic Acidic (pH 3-4) 0.1% FA + 10mM NH4COOH (Best for LC-MS) Mobile_Phase->Acidic LC-MS Basic High pH (pH 10) Requires Hybrid Column (Best for Retention) Mobile_Phase->Basic UV Only Scout Gradient Scout 5-95% B Acidic->Scout Basic->Scout Eval_Peak Evaluate Peak Shape & Retention (k) Scout->Eval_Peak Decision Tailing > 1.2? Eval_Peak->Decision Fix_Tailing Add Modifier: Increase NH4+ Buffer Decision->Fix_Tailing Yes Finalize Finalize Method: Check D6/H0 Co-elution Decision->Finalize No Fix_Tailing->Scout

Caption: Decision tree for optimizing chromatography of basic deuterated amines.

Figure 2: The Silanol Suppression Mechanism

Understanding why we add Ammonium Formate.

Silanol_Mechanism Silanol Active Silanol (Si-O-) Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Analyte Methapyrilene+ (BH+) Analyte->Interaction Attracted Buffer Ammonium Ion (NH4+) Buffer->Silanol Competes Blocked Silanol Blocked (Sharp Peak) Buffer->Blocked Saturates Surface

Caption: Mechanism of competitive binding: Ammonium ions shield silanols from the analyte.[1]

Troubleshooting the Deuterium Isotope Effect

A common issue is that Methapyrilene-d6 elutes before the non-labeled standard.[1][5]

Phenomenon: Deuterium (D) has a smaller molar volume and shorter bond length than Hydrogen (H). This makes the C-D bond slightly less lipophilic. In RPLC, this results in a separation factor (


) where 

.

Impact on Quantitation: If the shift is too large, the IS will not experience the exact same matrix suppression zone as the analyte.

Corrective Actions:

  • Steeper Gradient: Increasing the gradient slope compresses the peaks, minimizing the time difference (

    
    ).
    
  • Temperature Control: Lowering the column temperature (e.g., from 40°C to 30°C) can sometimes improve the resolution of the isotope pair, but for IS purposes, we want them to merge. Counter-intuitively, slightly higher temperatures often improve mass transfer and peak width, potentially masking the slight separation.

  • Switch to HILIC: If RPLC separation is problematic, Hydrophilic Interaction Liquid Chromatography (HILIC) often shows a reverse isotope effect or negligible separation, as retention is based on polarity rather than lipophilicity.

Summary of Optimized Conditions

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100mm, 2.5µm) or equivalent.[1]
Mobile Phase A 10mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).[4][6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid.
Flow Rate 0.4 mL/min (for 2.1mm ID).
Gradient 0-1.0 min: 10% B (Hold)1.0-6.0 min: 10% -> 60% B6.0-7.0 min: 95% B (Wash)
Temperature 40°C
Detection MS/MS (MRM): Parent -> Fragment transitions.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4098, Methapyrilene. Retrieved from [Link][1]

  • Turowski, M., &zminkowski, N. (2005). Deuterium isotope effects on the retention of isotopically labeled compounds in reversed-phase liquid chromatography. Journal of Chromatography A. (General reference on Isotope Effects).
  • Waters Corporation. Charged Surface Hybrid (CSH) Technology. Retrieved from [Link][1][7]

Sources

Application

Preparation of Methapyrilene-d6 Hydrochloride stock solutions

Application Note: Precision Preparation of Methapyrilene-d6 Hydrochloride Internal Standard Stock Solutions for LC-MS/MS Bioanalysis Introduction & Scope Methapyrilene, a first-generation antihistamine withdrawn from the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Methapyrilene-d6 Hydrochloride Internal Standard Stock Solutions for LC-MS/MS Bioanalysis

Introduction & Scope

Methapyrilene, a first-generation antihistamine withdrawn from the market due to hepatotoxicity, remains a critical model compound in toxicological research for studying drug-induced liver injury (DILI). Accurate quantification of Methapyrilene in biological matrices (plasma, microsomes, hepatocytes) requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Methapyrilene-d6 Hydrochloride (N,N-dimethyl-d6) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays. Its +6 Da mass shift prevents isotopic overlap with the native analyte (M+0) and naturally occurring isotopes (M+1, M+2), ensuring high specificity.

This guide provides a rigorous, self-validating protocol for preparing stock solutions, addressing specific physicochemical challenges such as hygroscopicity , light sensitivity , and salt-to-free-base correction .

Pre-Analytical Characterization (The "Pre-Flight" Check)

Before uncapping the vial, three critical parameters must be verified to ensure data integrity.

Isotopic Purity & Label Stability
  • Requirement: Isotopic enrichment should be

    
     to minimize contribution to the native analyte channel (crosstalk).
    
  • Structure: The deuterium labels are typically located on the N,N-dimethyl groups.

  • Risk: While alkyl deuteriums are generally stable, avoid storing in highly acidic (

    
    ) or basic (
    
    
    
    ) solvents for extended periods to prevent potential exchange or hydrolysis.
Salt Correction Logic

Methapyrilene-d6 is supplied as a Hydrochloride (HCl) salt to improve stability. However, analytical targets are quantified as the Free Base . You must correct for the salt fraction during weighing.



  • MW Methapyrilene-d6 (Free Base): ~267.42 g/mol

  • MW Methapyrilene-d6 (HCl Salt): ~303.88 g/mol [1]

  • CF:

    
    
    

Note: Always use the specific Molecular Weight (MW) provided on your lot-specific Certificate of Analysis (CoA), as hydration states can vary.

Solubility & Solvent Selection
SolventSolubility RatingApplication
Methanol (MeOH) Excellent Preferred Stock Solvent. Compatible with ESI ionization and typical mobile phases.
WaterGoodRisk of microbial growth; not recommended for long-term stock storage.
DMSOExcellentHard to remove; high boiling point causes carryover issues in LC systems. Avoid if possible.
AcetonitrileModerateRisk of precipitation at high concentrations for salt forms.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Safety Warning: Methapyrilene is a potent carcinogen and hepatotoxin. Handle in a fume hood with double nitrile gloves. Light Sensitive: Use amber glassware.

Step 1: Calculation

Target: 10 mL of 1.0 mg/mL (Free Base equivalent) stock.



Example: If CoA states 98% purity and CF is 1.136:



Step 2: Weighing & Dissolution
  • Equilibrate: Allow the Reference Standard vial to reach room temperature (prevent condensation).

  • Weigh: Using a 5-place analytical balance, weigh ~11.6 mg of Methapyrilene-d6 HCl into a 10 mL Amber Volumetric Flask .

    • Critical: Do not use a spatula directly in the stock bottle. Tap powder onto weighing paper or a boat.

  • Dissolve: Add ~8 mL of LC-MS Grade Methanol .

  • Sonicate: Sonicate for 5 minutes. The solution should be clear and particle-free.

  • Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times.

Step 3: Verification & Storage
  • Aliquot: Transfer into 1.5 mL Amber HPLC vials (fill to 1 mL to allow expansion).

  • Label: Compound Name, Conc (Free Base), Solvent, Date, User, Expiry (typically 1 year).

  • Storage: Store at -20°C or -80°C .

Protocol: Working Standard Preparation

Objective: Create a working internal standard (WIS) solution for spiking into biological samples. Target Conc: Typically 100–500 ng/mL (depending on instrument sensitivity).

Workflow Visualization:

StockPreparation Powder Methapyrilene-d6 HCl (Solid Powder) Stock Primary Stock 1.0 mg/mL (MeOH) Store -80°C Powder->Stock Weigh & Dissolve (Correct for Salt!) Inter Intermediate Stock 10 µg/mL (MeOH) Stock->Inter 1:100 Dilution (100 µL Stock + 9.9 mL MeOH) Working Working IS (WIS) 100 ng/mL (50:50 MeOH:H2O) Inter->Working 1:100 Dilution (Solvent match mobile phase) Sample Spiked Matrix (Plasma/Urine) Working->Sample Spike 20 µL into 200 µL Sample

Figure 1: Serial dilution workflow for Methapyrilene-d6 IS preparation. Note the solvent transition at the Working IS stage to match initial mobile phase conditions.

Procedure:

  • Intermediate Stock (10 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of Methanol.

  • Working IS (100 ng/mL): Dilute 100 µL of Intermediate Stock into 9.9 mL of 50:50 Methanol:Water .

    • Why 50:50? Pure methanol spikes can precipitate proteins immediately upon contact with plasma, potentially trapping the IS. A 50% aqueous solution ensures homogeneous mixing before precipitation.

Quality Control & Troubleshooting

System Suitability (The "Trustworthiness" Check)

Before running a batch, perform an IS Interference Test :

  • Inject a Double Blank (Matrix only). Result: No peak at Methapyrilene retention time.

  • Inject a Blank + IS (Matrix + IS, no analyte). Result:

    • IS Peak: Strong signal.

    • Analyte Channel: Signal < 20% of the LLOQ (Lower Limit of Quantitation).

    • If Analyte signal is high: Your IS contains native Methapyrilene (purity issue) or cross-talk is occurring (fragmentation overlap).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low IS Recovery CheckSol Check Solubility: Is Stock Clear? Start->CheckSol CheckLight Check Degradation: Was Amber Glass Used? CheckSol->CheckLight Clear Action1 Sonicate/Warm Re-filter CheckSol->Action1 Cloudy/Precipitate CheckMatrix Matrix Effect: Post-Column Infusion? CheckLight->CheckMatrix Yes Action2 Prepare Fresh Stock Protect from UV CheckLight->Action2 No (Clear Glass Used) Action3 Optimize Extraction (SPE or LLE) CheckMatrix->Action3 Suppression Region

Figure 2: Diagnostic logic for resolving low Internal Standard recovery issues.

References

  • National Toxicology Program (NTP). (1992).[2][3] Chemical Repository Database: Methapyrilene Hydrochloride.[2][3] National Institutes of Health.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Method

Application Note: Mass Spectrometry Ionization Parameters and LC-MS/MS Protocol for Methapyrilene-d6

Executive Summary Methapyrilene, historically utilized as an antihistamine, is now predominantly employed as a model hepatotoxin in preclinical toxicology and targeted lipidomics studies. In quantitative bioanalysis,1.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methapyrilene, historically utilized as an antihistamine, is now predominantly employed as a model hepatotoxin in preclinical toxicology and targeted lipidomics studies. In quantitative bioanalysis,1. By co-eluting with the target analyte, it normalizes matrix suppression effects and extraction variabilities, ensuring high-fidelity pharmacokinetic (PK) and toxicokinetic (TK) data.

This application note provides an in-depth, mechanistic guide to the electrospray ionization (ESI) parameters, collision-induced dissociation (CID) pathways, and the step-by-step LC-MS/MS protocol required to accurately quantify Methapyrilene-d6 in complex biological matrices.

Mechanistic MS/MS Profiling: Ionization and Fragmentation Causality

Electrospray Ionization (ESI+) Dynamics

Methapyrilene-d6 (Formula: C₁₄H₁₃D₆N₃S) contains multiple basic nitrogen centers—specifically a pyridine ring and a tertiary amine. In an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the tertiary amine readily accepts a proton, yielding a highly stable precursor ion


 at m/z 268.2 . A moderate cone voltage (30 V) is applied to efficiently decluster solvent molecules without inducing premature in-source fragmentation.
The Isotopic Convergence Phenomenon in CID

A critical, often-overlooked mechanistic artifact of Methapyrilene-d6 fragmentation is the isotopic convergence of its product ions. The six deuterium atoms are localized exclusively on the N,N-dimethyl moiety. During CID, the molecule undergoes specific structural cleavages:

  • m/z 217.1 (Neutral Loss of Amine): The primary cleavage involves the neutral loss of the entire deuterated aliphatic chain as dimethylamine-d6 (51 Da).

  • m/z 97.1 (Thiophenium Cation): High collision energy (35 eV) shatters the molecule, cleaving the thiophene-methyl bond to yield a stable thiophenium cation.

  • m/z 119.2 (Conjugated Pyridinium - Quantifier): leaves a highly stable C₇H₇N₂⁺ fragment.

The Causality: Because the isotopic label is entirely contained within the leaving group (the dimethylamine chain), the resulting product ions are stripped of their deuterium. Consequently, while the precursor mass shifts to m/z 268.2, .

Optimized Analytical Parameters

To ensure maximum sensitivity and reproducibility, the following quantitative parameters have been optimized for tandem quadrupole systems (e.g., Waters Xevo TQ-S or equivalent).

Table 1: Multiple Reaction Monitoring (MRM) Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
268.2 119.2 503020Quantifier
268.297.1503035Qualifier 1
268.2217.1503015Qualifier 2
Table 2: Recommended UPLC Gradient Conditions

Column: Sub-2-µm C18 (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in MS-Grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic Hold
3.000.4010.090.0Linear Gradient
4.000.4010.090.0Column Wash
4.100.4095.05.0Re-equilibration
5.500.4095.05.0End

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . By incorporating specific internal checks (such as ion ratio monitoring), the workflow autonomously flags matrix interferences, ensuring.

G N1 1. Sample Preparation Spike Methapyrilene-d6 IS Precipitate Proteins (0.1% FA in ACN) N2 2. UPLC Separation Sub-2-μm C18 Column Gradient: 5% to 90% Organic N1->N2 N3 3. ESI+ Ionization Protonation of Tertiary Amine Precursor: [M+H]+ m/z 268.2 N2->N3 N4 4. Collision-Induced Dissociation Argon Collision Gas Neutral Loss of Dimethylamine-d6 N3->N4 N5 Quantifier MRM 268.2 → 119.2 (CE: 20 eV) N4->N5 N6 Qualifier MRM 268.2 → 97.1 (CE: 35 eV) N4->N6 N7 5. Data Processing Calculate Analyte/IS Ratio Validate Ion Ratios (±15%) N5->N7 N6->N7

Figure 1: End-to-end LC-MS/MS analytical workflow and MRM transition logic for Methapyrilene-d6.

Step 1: Reagent and Standard Preparation
  • Stock Solution: Dissolve Methapyrilene-d6 hydrochloride in 50:50 Methanol:Water to achieve a 1.0 mg/mL concentration. Store at -20°C.

  • Working IS Solution: Dilute the stock to 50 ng/mL using 100% Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic solvent serves a dual purpose—it acts as the protein precipitation crash solvent while simultaneously ensuring the basic analyte remains protonated and highly soluble in the supernatant.

Step 2: Biological Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., rat plasma or liver homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (3:1 organic-to-aqueous ratio).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of MS-grade water. Causality: Diluting the organic extract with water matches the initial LC mobile phase conditions (95% aqueous), preventing solvent-induced peak distortion (fronting/broadening) upon injection.

Step 3: LC-MS/MS System Suitability and Execution
  • Equilibration: Equilibrate the UPLC column with the initial mobile phase conditions (95% A) for at least 10 column volumes.

  • Injection: Inject 2.0 µL of the prepared sample.

  • Self-Validating System Check: During data processing, the software must be configured to calculate the ratio between the quantifier (m/z 119.2) and qualifier (m/z 97.1) ions for Methapyrilene-d6.

    • Acceptance Criterion: The ion ratio must remain within ±15% of the ratio established by the neat standard. A deviation beyond this threshold automatically invalidates the injection, indicating an unresolved co-eluting isobaric interference or severe matrix effect in the CID chamber.

References

  • Methapyrilene-d6 hydrochloride | Stable Isotope MedChemExpress
  • Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology Waters Corpor
  • Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites Waters Corpor
  • Application of a Rapid (UPLC™-MS/MS) Targeted Lipidomics Assay (LipidQuan™)

Sources

Application

Advanced Bioanalytical Quantification of Methapyrilene in Biological Matrices Utilizing Methapyrilene-d6 HCl

Executive Summary & Toxicological Context Methapyrilene, an antihistamine and anticholinergic agent developed in the 1950s, was widely used until its market withdrawal in 1970 after chronic administration was linked to s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Context

Methapyrilene, an antihistamine and anticholinergic agent developed in the 1950s, was widely used until its market withdrawal in 1970 after chronic administration was linked to severe hepatotoxicity and carcinogenicity in rodents[1]. Today, it serves as a gold-standard reference compound in preclinical drug development, specifically for investigating drug-induced liver injury (DILI), toxicokinetics, and lipid dysregulation[1].

To accurately map its pharmacokinetic profile and metabolic fate, researchers require highly sensitive and reproducible bioanalytical assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technology for this application. However, analyzing complex biological matrices (e.g., plasma, urine, liver homogenates) introduces severe matrix effects. This application note details a self-validating LC-MS/MS protocol utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—Methapyrilene-d6 HCl —to ensure absolute quantitative accuracy[2].

Mechanism M1 Methapyrilene Administration M2 Hepatic CYP450 Oxidation M1->M2 M3 Reactive Metabolite Generation M2->M3 M4 Endogenous Lipid Dysregulation M3->M4 M5 Hepatocellular Injury / Toxicity M4->M5

Fig 2. Pharmacokinetic and toxicodynamic pathway of Methapyrilene hepatotoxicity.

Mechanistic Rationale: The "Why" Behind the Method

The Role of Methapyrilene-d6 HCl (SIL-IS)

In LC-MS/MS, endogenous matrix components like phospholipids co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source and causing signal suppression[3].

  • The Causality of SIL-IS: By spiking samples with Methapyrilene-d6 HCl, we introduce a tracer that shares the exact physicochemical properties (pKa, lipophilicity, chromatographic retention) as the target analyte, but differs by a mass shift of +6 Da[2].

  • Self-Correction: Because the analyte and the d6-IS co-elute, they experience the exact same matrix suppression. By calculating the ratio of the Analyte Peak Area to the IS Peak Area, the method mathematically cancels out extraction losses and ionization variations, creating a highly trustworthy, self-validating system.

Fragmentation Pathway and MRM Selection

Under positive ESI conditions, Methapyrilene readily protonates to form an


 precursor ion at m/z 262.2. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic cleavage, losing its thiophene ring and aliphatic tertiary amine chain to yield a dominant, highly stable product ion at m/z 119.2. This specific Multiple Reaction Monitoring (MRM) transition (262.2 → 119.2) provides optimal signal-to-noise ratios for trace-level quantification.

Experimental Protocols & Methodologies

Materials and Reagents
  • Analytes: Methapyrilene authentic standard; Methapyrilene-d6 hydrochloride (Internal Standard)[2].

  • Biological Matrix: Blank rat plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol utilizes a rapid protein precipitation (PPT) workflow designed to maximize throughput while maintaining robust recovery.

  • Matrix Aliquoting: Transfer 50 µL of plasma (calibration standards, QCs, or unknown samples) into a 96-well plate.

  • IS Spiking: Add 10 µL of Methapyrilene-d6 working solution (100 ng/mL in 50% ACN). Causality: Spiking the IS directly into the raw matrix ensures it accounts for any subsequent physical losses during extraction.

  • Protein Crash: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: ACN disrupts the hydration layer of plasma proteins, forcing them to denature and precipitate. The 0.1% FA ensures the basic amine groups of Methapyrilene remain protonated, partitioning efficiently into the organic supernatant.

  • Agitation: Vortex the plate vigorously for 2 minutes to ensure complete mixing and protein disruption.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial conditions of the LC mobile phase, preventing peak broadening or "solvent effects" during injection.

Workflow S1 1. Aliquot Matrix (50 µL Plasma) S2 2. Spike SIL-IS (Methapyrilene-d6) S1->S2 S3 3. Protein Crash (150 µL ACN + 0.1% FA) S2->S3 S4 4. Centrifuge (14,000g, 10 min) S3->S4 S5 5. LC-MS/MS (MRM Acquisition) S4->S5

Fig 1. Self-validating sample preparation workflow for Methapyrilene quantification.

Instrumental Conditions & Data Presentation

Liquid Chromatography (UPLC) Parameters

A sub-2-µm C18 column is utilized to achieve high theoretical plate counts, enabling sharp peak shapes and a rapid run time of 3.5 minutes[4].

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
2.000.41090
2.500.41090
2.600.4955
3.500.4955
Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Methapyrilene262.2119.23020
Methapyrilene-d6 (IS)268.2119.23020

Method Validation & Trustworthiness

To ensure absolute data integrity, the bioanalytical method must operate as a self-validating system. Every batch must include a Double Blank (matrix only), a Zero Standard (matrix + IS), and Quality Control (QC) samples spanning the linear range (1–1000 ng/mL).

Table 3: Acceptance Criteria for Assay Validation

ParameterAcceptance CriterionCausality / Rationale
Calibration Curve R² ≥ 0.99Ensures linear dynamic range across expected biological concentrations.
Accuracy (QCs) ±15% of nominal (±20% at LLOQ)Verifies the exactness of the extraction and detection methodology.
Precision (CV%) ≤15% (≤20% at LLOQ)Guarantees reproducibility across multiple injections and sample preps.
Matrix Factor 0.85 – 1.15 (IS-normalized)Confirms that the d6-IS perfectly corrects for endogenous phospholipid ion suppression.

References

1.[1] Title: Investigating The Relationship Between Off Target Pharmacology & The DMPK of Methapyrilene Using Lipidomics And MS Imaging. Source: labrulez.com URL:

2.[2] Title: Methapyrilene-d6 hydrochloride | Stable Isotope Source: medchemexpress.com URL:

3. Title: Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology Source: waters.com URL:

4.[4] Title: Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: lcms.cz URL:

5.[3] Title: Development of a single mobile phase for LC-IM-MS-based discovery lipidomics and metabolic phenotyping: Application to methapyrilene hepatotoxicity in the rat Source: nih.gov URL:

Sources

Method

Application Note: A Robust Method for the Quantification of Methapyrilene in Human Urine using a Deuterated Internal Standard and LC-MS/MS

Abstract & Introduction This application note presents a detailed protocol for the sample preparation and quantification of Methapyrilene in human urine. Methapyrilene is an antihistamine and anticholinergic agent that w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note presents a detailed protocol for the sample preparation and quantification of Methapyrilene in human urine. Methapyrilene is an antihistamine and anticholinergic agent that was formerly used in over-the-counter sleep aids. Due to toxicological concerns, its analysis in biological matrices remains relevant in specific research and forensic contexts. The accurate quantification of xenobiotics in complex matrices like urine is challenging due to significant matrix effects that can cause ion suppression or enhancement during mass spectrometry analysis.[1][2][3]

To address this challenge, this protocol employs a stable isotope-labeled internal standard (SIL-IS), Methapyrilene-d6. A SIL-IS is the gold standard for quantitative mass spectrometry as it shares near-identical physicochemical properties with the target analyte, allowing it to co-elute chromatographically and experience similar matrix effects, thus providing the most accurate correction for signal variability.[3]

The workflow described herein involves an initial enzymatic hydrolysis step to account for conjugated metabolites, followed by a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration. The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[4][5] This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable starting point for the method development and validation of Methapyrilene analysis in urine.

The Central Role of Enzymatic Hydrolysis

2.1 Rationale for Deconjugation In the body, drugs and their metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion through urine.[6] These glucuronide metabolites may not be detectable by methods targeting the parent drug, potentially leading to false-negative results or an underestimation of total drug exposure.[7] Therefore, a hydrolysis step is essential to cleave the glucuronide moiety and convert the metabolites back to the parent form for accurate total drug quantification. Enzymatic hydrolysis using β-glucuronidase is preferred over harsh acid hydrolysis, which can degrade certain analytes.[7]

2.2 Protocol for Enzymatic Hydrolysis This protocol is a standard procedure that can be optimized for specific laboratory conditions.

  • 1. Sample Preparation: To 1.0 mL of urine in a 15 mL polypropylene tube, add 1.0 mL of 0.1 M phosphate buffer (pH 6.8).

  • 2. Internal Standard Spiking: Add an appropriate volume of Methapyrilene-d6 stock solution to achieve the desired final concentration (e.g., 100 ng/mL). Vortex briefly.

  • 3. Enzyme Addition: Add 50 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL). Recombinant enzymes can also be considered for higher efficiency and specificity.[8][9]

  • 4. Incubation: Cap the tubes, vortex gently, and incubate in a water bath or incubator at 60-65°C for 2 to 4 hours.[10] Some modern recombinant enzymes may allow for significantly shorter incubation times and lower temperatures.[9]

  • 5. Cooling: After incubation, remove the samples and allow them to cool to room temperature.

  • 6. pH Adjustment: Adjust the sample pH to ~6.0 using 1 M acetic acid or a suitable buffer for optimal binding in the subsequent SPE step.

Sample Purification: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing endogenous interferences from the urine matrix, such as salts, urea, and creatinine, which can interfere with LC-MS/MS analysis.[11] For a basic compound like Methapyrilene, a mixed-mode polymeric sorbent with both reversed-phase and strong cation exchange (SCX) properties provides a highly selective and efficient extraction mechanism.[12]

3.1 Detailed SPE Protocol (Mixed-Mode Cation Exchange)

StepReagentVolumeAction & Rationale
1. Condition Methanol2 mLWets the polymeric sorbent and activates the reversed-phase functional groups.
2. Equilibrate Deionized Water2 mLRemoves the methanol and prepares the sorbent for the aqueous sample.
3. Load Hydrolyzed Urine Sample (pH ~6.0)~2.0 mLThe sample is passed through the sorbent. Methapyrilene binds via reversed-phase and cation-exchange mechanisms. A slow flow rate is crucial for efficient binding.
4. Wash 1 0.1 M Acetic Acid2 mLRemoves neutral and acidic interferences. The acidic pH ensures the basic analyte remains charged and retained by the SCX mechanism.
5. Wash 2 Methanol2 mLRemoves non-polar, water-insoluble interferences retained by the reversed-phase mechanism.
6. Elute 5% Ammonium Hydroxide in Methanol2 mLThe high pH of the ammoniated methanol neutralizes the charge on the Methapyrilene, disrupting its interaction with the SCX sorbent and allowing it to be eluted.
7. Evaporate N/ATo DrynessThe eluate is evaporated to dryness under a gentle stream of nitrogen at ≤ 40°C.
8. Reconstitute 10% Acetonitrile in Water200 µLThe dried extract is redissolved in a solution compatible with the initial LC mobile phase conditions to ensure good peak shape.

3.2 SPE Workflow Visualization The following diagram illustrates the key steps in the solid-phase extraction protocol.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (DI Water) Condition->Equilibrate Wets & Primes Sorbent Load 3. Load (Sample, pH 6.0) Equilibrate->Load Wash1 4. Wash 1 (0.1M Acetic Acid) Load->Wash1 Analyte Binds Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Remove Polar Interferences Elute 6. Elute (5% NH4OH in MeOH) Wash2->Elute Remove Non-Polar Interferences Evaporate 7. Evaporate Elute->Evaporate Analyte Elutes Reconstitute 8. Reconstitute Evaporate->Reconstitute Concentrate Analysis Inject to LC-MS/MS Reconstitute->Analysis Prepare for Injection

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

LC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The parameters below serve as a validated starting point for method development.

4.1 Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Methapyrilene Hypothetical SRM Transition: Q1: 262.1 -> Q3: 97.1
Methapyrilene-d6 Hypothetical SRM Transition: Q1: 268.1 -> Q3: 103.1

Note: SRM transitions are hypothetical and must be optimized empirically by infusing pure standards.

Overall Analytical Workflow

The comprehensive process, from receiving a sample to generating the final data, involves several sequential stages, each critical for ensuring the integrity and accuracy of the results.

Full_Workflow Sample Urine Sample Receipt & Aliquoting Spike Spike with Methapyrilene-d6 (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE LCMS LC-MS/MS Analysis (SRM Mode) SPE->LCMS Data Data Processing (Integration & Calibration) LCMS->Data Report Final Report (Concentration ng/mL) Data->Report

Caption: Complete Urine Analysis Workflow for Methapyrilene.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the preparation and analysis of Methapyrilene in urine. By incorporating enzymatic hydrolysis, a deuterated internal standard (Methapyrilene-d6), and a selective mixed-mode solid-phase extraction protocol, this method is designed to produce clean extracts and mitigate matrix effects, leading to accurate and reproducible quantification by LC-MS/MS. The provided protocols and parameters should be considered a robust starting point, with the understanding that all methods require in-house validation to meet specific laboratory and regulatory requirements.

References

  • Schwanhäußer, B., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. Available at: [Link]

  • Schwanhäußer, B., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. Available at: [Link]

  • Arnesen, M. H., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International Journal of Molecular Sciences. Available at: [Link]

  • Schwanhäußer, B., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]

  • Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. Available at: [Link]

  • Keevil, B. G. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Grant, R. P., & Hite, M. (2023). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Arnesen, M. H., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. ResearchGate. Available at: [Link]

  • Rahimi, H. R., et al. (2014). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Waters Corporation. (2025). Effects on Endogenous Metabolites Following the Administration of Methapyrilene. Waters Corporation. Available at: [Link]

  • Gotor-Pérez, R., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine. Molecules. Available at: [Link]

  • University of California, San Francisco. (2017). Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC–MS-MS Analysis. MSACL. Available at: [Link]

  • Colby, J. M., et al. (2019). Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening. Journal of Analytical Toxicology. Available at: [Link]

  • Ngoo, L. M., et al. (2015). Validated high performance liquid chromatography method for analysis of methamphetamine in human urine using liquid-liquid extraction. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

  • Lashgari, M., et al. (2017). Sensitive determination of psychotropic drugs in urine samples using continuous liquid-phase microextraction. New Journal of Chemistry. Available at: [Link]

  • Lee, M. R., et al. (1995). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology. Available at: [Link]

  • DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. Available at: [Link]

  • University of Southern Mississippi. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine. The Aquila Digital Community. Available at: [Link]

  • Telepchak, M. J., & Mitchell, J. M. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

Sources

Application

Application Note: Optimal Storage and Handling Protocols for Methapyrilene-d6 Hydrochloride Solutions

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokineticists. Document Purpose: To define the mechanistic degradation pathways of Methapyrilene-d6 Hydrochloride and provide a self-validating pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokineticists. Document Purpose: To define the mechanistic degradation pathways of Methapyrilene-d6 Hydrochloride and provide a self-validating protocol for the preparation, storage, and quality control of its stock solutions.

Chemical Context and Mechanistic Vulnerabilities

Methapyrilene-d6 hydrochloride is the stable isotope-labeled (SIL) analog of methapyrilene, a first-generation histamine H1-receptor antagonist. In modern drug development, therapeutic drug monitoring, and forensic toxicology, it is exclusively utilized as a critical internal standard (IS) for quantitative LC-MS/MS and GC-MS assays.

Maintaining the structural and isotopic integrity of this standard is paramount. Degradation not only reduces the effective concentration of the IS—skewing quantification—but can also introduce isobaric interferences into the analytical workflow. To design a robust storage protocol, we must first analyze the inherent chemical vulnerabilities of the molecule:

  • Photolytic Degradation: Methapyrilene exhibits significant UV absorbance maxima at 238 nm and 304 nm. Exposure to ambient laboratory lighting induces direct photolysis, leading to rapid degradation of the solution within hours[1].

  • Oxidative Susceptibility (N-Oxidation): The molecule contains an ethylenediamine backbone with a tertiary aliphatic amine (N,N-dimethylamino group). This site is highly susceptible to aliphatic N-oxidation, forming methapyrilene N-oxide [2]. Because the deuterium labels (d6) are located on these methyl groups, oxidative degradation directly alters the labeled moiety, shifting the mass by +16 Da and changing its chromatographic retention time.

  • Thermal and Hydrolytic Stress: While the hydrochloride salt is acidic in aqueous solution (pH ~5.5) and relatively stable for short periods, elevated temperatures accelerate both oxidation and potential hydrolysis. Repeated thermal cycling (freeze-thaw) introduces micro-bubbles of atmospheric oxygen, exacerbating N-oxidation.

Quantitative Stability Matrix

The following table summarizes the validated storage conditions for Methapyrilene-d6 HCl solutions based on empirical stability data from chemical suppliers and toxicological databases [3].

Solvent SystemStorage TemperatureContainer SpecificationsMaximum Validated Shelf Life
Water / Saline (0.9%)0°C to 4°CAmber glass, sealed24 hours (Short-term working solution)
DMSO / Methanol-20°CAmber glass, Argon purged1 Month (Intermediate storage)
DMSO / Methanol-80°CAmber glass, Argon purged6 Months (Long-term stock storage)

Self-Validating Preparation and Storage Protocol

Do not simply store the vial; engineer a micro-environment that prevents degradation. The following step-by-step methodology ensures the isotopic fidelity of the standard.

Phase 1: Reconstitution
  • Thermal Equilibration: Remove the lyophilized Methapyrilene-d6 HCl powder from -20°C storage and equilibrate it to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture condensation, which accelerates hydrolytic degradation.

  • Solvent Addition: Dissolve the powder in MS-grade Methanol or DMSO to achieve a primary stock concentration (e.g., 1.0 mg/mL). Causality: Avoid using basic solvents or buffers at this stage. The free base form of methapyrilene is significantly more prone to N-oxidation than the protonated hydrochloride salt.

Phase 2: Aliquoting and Environmental Control
  • Light Protection: Immediately transfer the primary stock into pre-labeled, low-bind amber glass vials to block UV transmittance at the critical 238/304 nm wavelengths.

  • Oxygen Displacement (Crucial Step): Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 5–10 seconds. Causality: This displaces atmospheric oxygen, neutralizing the primary driver of tertiary amine N-oxidation.

  • Sealing: Seal with PTFE-lined screw caps to prevent solvent evaporation and moisture ingress.

Phase 3: Cryogenic Storage
  • Temperature Control: Transfer aliquots to a -80°C ultra-low temperature (ULT) freezer for long-term storage (up to 6 months) [4].

  • Single-Use Strategy: By aliquoting, you eliminate freeze-thaw cycles. Discard any remaining solution in an aliquot after its first use.

Quality Control: The System Suitability Test (SST)

To ensure trustworthiness in your assay, every protocol must be a self-validating system. Before utilizing a stored aliquot for a critical quantitative assay, verify its integrity using this rapid LC-MS/MS check:

  • Inject a diluted sample of the Methapyrilene-d6 IS (e.g., 10 ng/mL in mobile phase).

  • Monitor the primary protonated ion for Methapyrilene-d6 (

    
     268.2 ) and the specific N-oxide degradation product (
    
    
    
    284.2
    ).
  • Validation Criteria: Calculate the peak area ratio of the N-oxide to the parent compound. If the peak area of the N-oxide (

    
     284.2) exceeds 1.0%  of the parent Methapyrilene-d6 peak area, the aliquot has undergone significant oxidative degradation and must be discarded.
    

Workflow Visualization

The following diagram maps the logical relationship between the handling steps and the specific degradation pathways they inhibit.

Workflow N1 Methapyrilene-d6 HCl Dry Powder N2 Reconstitution (DMSO or MeOH) N1->N2 Dissolve N3 Aliquoting into Amber Glass Vials N2->N3 Minimize handling time N4 Inert Gas Purge (Argon/N2 Headspace) N3->N4 Displace Oxygen D1 Photolysis (UV 238/304 nm) N3->D1 Blocks UV N5 Cryogenic Storage (-80°C, max 6 months) N4->N5 Seal tightly D2 N-Oxidation (+16 Da shift) N4->D2 Prevents Oxidation N5->D2 Slows Kinetics

Fig 1. Storage workflow for Methapyrilene-d6 HCl solutions and mitigation of degradation pathways.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 8667, Methapyrilene hydrochloride." NIH. Available at:[Link]

  • National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Methapyrilene Hydrochloride." National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting signal suppression in Methapyrilene-d6 analysis

Topic: Troubleshooting Signal Suppression in LC-MS/MS Bioanalysis Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Signal Suppression in LC-MS/MS Bioanalysis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Methapyrilene is a histamine H1 antagonist often utilized as a model hepatotoxin in preclinical toxicology. Accurate quantification relies on Methapyrilene-d6 as the stable isotope-labeled internal standard (SIL-IS).

While SIL-IS methods are generally robust, signal suppression (matrix effect) remains a critical failure mode. If you observe low IS response, high variation (%CV >5%) in IS peak areas between samples, or non-linear calibration curves, your assay likely suffers from ionization competition in the electrospray source.

This guide provides a root-cause analysis and recovery protocol based on the physicochemical properties of Methapyrilene (pKa ~8.9 , LogP ~2.6 ).

Module 1: Diagnostic Triage

Q: How do I confirm signal suppression versus instrument drift?

A: Perform a Post-Column Infusion (PCI) experiment. Do not guess. Visualize the suppression. Instrument drift affects all injections equally over time; matrix effects are sample-specific and retention-time specific.

The Protocol:

  • Setup: Tee-in a constant flow of Methapyrilene-d6 (100 ng/mL in mobile phase) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted biological matrix (e.g., plasma processed via your current method).

  • Observation: Monitor the MRM transition for the IS. A flat baseline indicates no interference. A dip (trough) in the baseline indicates ion suppression . A rise indicates enhancement .

  • Overlay: Overlay your analyte chromatogram. If your Methapyrilene peak elutes exactly within a "dip," you have confirmed matrix suppression.

Visualizing the PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Methapyrilene-d6 Constant Flow) Syringe->Tee Constant IS MS MS/MS Source (ESI+) Tee->MS Combined Flow

Figure 1: Schematic for Post-Column Infusion (PCI) to visualize matrix effects zones.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT). Why is suppression still high?

A: PPT removes proteins but leaves phospholipids (PLs). Phospholipids (glycerophosphocholines, lyso-PCs) are the primary cause of suppression in plasma analysis. They elute late on C18 columns and are highly ionizable in ESI+ mode, "stealing" charge from Methapyrilene.

The Chemistry: Methapyrilene is a tertiary amine with a pKa of ~8.9 . At neutral or acidic pH, it is positively charged (cationic). Phospholipids are zwitterionic.

Recommended Protocol Switch: Move from PPT to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism. This utilizes the basicity of Methapyrilene to wash away neutral lipids while the drug is locked onto the sorbent.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (SPE)
Mechanism Solubility exclusionPartitioning (LogP driven)Ionic interaction (pKa driven)
Phospholipid Removal < 10% (Poor)~60-80% (Moderate)> 99% (Excellent)
Methapyrilene Recovery High (>90%)Variable (pH dependent)High (>85%)
Matrix Effect (ME) High SuppressionModerateNegligible
Recommendation Avoid for low LOQ Acceptable (High pH buffer)Gold Standard

MCX Protocol Summary:

  • Load: Acidify plasma (pH < 6) to ensure Methapyrilene is ionized (

    
    ). Load onto MCX cartridge.
    
  • Wash 1: Aqueous acid (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutral lipids/phospholipids). Crucial step: Methapyrilene stays bound; lipids wash away.

  • Elute: 5% Ammonia in Methanol (neutralizes Methapyrilene, releasing it).

Module 3: Chromatographic Resolution

Q: My IS peak shape is good, but response varies. Is it co-elution?

A: Yes. You are likely co-eluting with the "Phospholipid Dump." If you use a standard generic gradient (e.g., 5% to 95% B over 3 minutes), Methapyrilene (moderately lipophilic) may elute in the same window as lysophospholipids (496 Da, 524 Da transitions).

Troubleshooting Steps:

  • Monitor Lipid Transitions: Add MRMs for m/z 184 > 184 (Phosphatidylcholines head group) to your method.

  • Check Retention: If Methapyrilene overlaps with the 184 trace, you must modify the gradient.

  • The "Deuterium Effect": Methapyrilene-d6 may elute slightly earlier than the native drug due to the deuterium isotope effect. If the suppression zone has a sharp edge, the IS might be suppressed while the analyte is not (or vice versa), causing quantification errors.

Solution: Use a Charged Surface Hybrid (CSH) C18 or Biphenyl column. These stationary phases provide better selectivity for basic amines like Methapyrilene compared to standard C18, allowing you to shift the peak away from the lipid region.

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to isolate the failure point in your Methapyrilene-d6 assay.

Troubleshooting_Logic Start Issue: Low/Variable IS Response Step1 Check Retention Time Stability Start->Step1 Decision1 RT Shifting? Step1->Decision1 Step2 Perform Post-Column Infusion (PCI) Decision2 Suppression Zone Found? Step2->Decision2 Decision1->Step2 No Result_LC LC Pump/Column Failure (Check equilibration) Decision1->Result_LC Yes Result_Prep Matrix Interference (Switch to MCX SPE) Decision2->Result_Prep Yes (Dip at RT) Result_Source Source Saturation/Fouling (Clean Cone/Capillary) Decision2->Result_Source No (Flat Baseline)

Figure 2: Decision tree for isolating signal suppression sources.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Section III.B.3 regarding Matrix Effects and Internal Standard Response. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the efficacy of Mixed-Mode SPE for basic drugs). Link

  • PubChem. (2025).[2][3] Methapyrilene - Compound Summary. National Library of Medicine. (Source for pKa and LogP data). Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (The foundational paper for the Post-Column Infusion method). Link

Sources

Optimization

Technical Support Center: Resolving Matrix Effects for Methapyrilene-d6 Hydrochloride

Core Directive & Introduction Methapyrilene-d6 Hydrochloride is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Methapyrilene, a histamine H1 antagonist. While SIL-ISs are the go...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Introduction

Methapyrilene-d6 Hydrochloride is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Methapyrilene, a histamine H1 antagonist. While SIL-ISs are the gold standard for compensating for matrix effects, they are not immune to them.

In bioanalysis (plasma, urine, microsomes), the co-elution of endogenous phospholipids can cause severe ion suppression , leading to poor sensitivity and non-reproducible data. Furthermore, the deuterium isotope effect can cause Methapyrilene-d6 to elute slightly earlier than the analyte, potentially placing it in a different suppression zone than the drug it is meant to normalize.

This guide provides a self-validating, logic-driven approach to diagnosing and resolving these specific matrix issues.

Diagnostic Q&A: Identifying the Root Cause

Q1: My Methapyrilene-d6 IS response varies significantly (>15% CV) between samples. Is this a matrix effect?

Answer: Likely, yes. In Electrospray Ionization (ESI), analytes compete for charge. If your plasma/urine extract contains phospholipids (glycerophosphocholines), they often elute late in the gradient and can suppress the ionization of co-eluting compounds.

  • The Mechanism: Phospholipids have high surface activity and mass, "stealing" charge from the Methapyrilene-d6 molecules in the ESI droplet.

  • The Diagnosis: Compare the IS peak area in extracted biological samples vs. a neat solvent standard (at the same concentration).

    • IS Response < 85% of Solvent: Ion Suppression (Matrix Effect).

    • IS Response > 115% of Solvent: Ion Enhancement.

Q2: Methapyrilene-d6 elutes 0.1 min earlier than Methapyrilene. Does this matter?

Answer: It is critical if you have sharp matrix suppression zones. This is the Deuterium Isotope Effect . Deuterated bonds (C-D) are slightly less lipophilic than C-H bonds, causing the d6-analog to travel faster through a Reversed-Phase (C18) column.

  • The Risk: If a phospholipid peak elutes exactly between the d6-IS and the analyte, the IS might be suppressed while the analyte is not (or vice versa). This breaks the primary rule of using an IS: it must experience the exact same environment as the analyte.

  • The Fix: You must ensure both peaks fall within a "safe" chromatographic window, free from phospholipid interference.

Visual Troubleshooting Logic

The following decision tree outlines the systematic approach to resolving these issues.

MatrixEffectLogic Start Start: High IS Variation (>15% CV) or Low Sensitivity CheckRT Step 1: Check Retention Time (Analyte vs. IS) Start->CheckRT IsotopeEffect Isotope Effect Detected? (IS elutes earlier) CheckRT->IsotopeEffect PCI Step 2: Perform Post-Column Infusion (Visualize Suppression Zones) IsotopeEffect->PCI Yes or No Overlap Do Suppression Zones Overlap with Analyte/IS? PCI->Overlap Sol_Chrom Solution A: Modify Chromatography (Change Gradient/Column) Overlap->Sol_Chrom Partial Overlap (Shift RT) Sol_Prep Solution B: Optimize Sample Prep (Remove Phospholipids) Overlap->Sol_Prep Heavy Suppression (Clean Sample) Final Validate: Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 Sol_Chrom->Final Sol_Prep->Final

Caption: Decision matrix for diagnosing and resolving matrix effects in Methapyrilene-d6 bioanalysis.

Quantitative Assessment Protocols

Protocol 1: Post-Column Infusion (PCI) Visualization

Purpose: To map exactly where matrix suppressors elute relative to your Methapyrilene peak.

Materials:

  • Syringe pump.

  • T-piece connector (Zero Dead Volume).

  • Blank Plasma Extract (processed via your current method).

  • Methapyrilene-d6 Solution (100 ng/mL in mobile phase).

Workflow:

  • Setup: Connect the LC column outlet and the syringe pump to the T-piece. The output of the T-piece goes to the MS source.

  • Infuse: Set syringe pump to infuse Methapyrilene-d6 at 5-10 µL/min (constant flow).

  • Inject: Inject the Blank Plasma Extract via the LC autosampler.

  • Monitor: Watch the baseline of the Methapyrilene-d6 transition (e.g., m/z 268.2 → 223.1).

  • Analyze:

    • A flat baseline = No matrix effect.

    • A negative dip = Ion Suppression.

    • A positive hump = Ion Enhancement.

    • Action: If your analyte RT aligns with a "dip," you must change the method.

PCI_Workflow LC LC System (Inject Blank Matrix) Tee T-Piece (Mixing) LC->Tee Gradient Flow Pump Syringe Pump (Infuse Methapyrilene-d6) Pump->Tee Constant Flow MS MS/MS Source (ESI+) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Caption: Schematic setup for Post-Column Infusion (PCI) to visualize matrix suppression zones.

Solutions: Sample Preparation Optimization

If PCI reveals heavy suppression, "Dilute and Shoot" or simple Protein Precipitation (PPT) is likely insufficient. Methapyrilene is a basic amine (pKa ~8.85) [1].[1] You can exploit this for cleaner extraction.[2][3]

Q3: Which extraction method removes the most phospholipids?

Answer: Mixed-Mode Strong Cation Exchange (MCX) SPE or Supported Liquid Extraction (SLE).

Comparison of Extraction Strategies:

MethodPhospholipid RemovalRecovery of MethapyrileneComplexityRecommendation
Protein Ppt (PPT) Poor (< 20% removed)High (> 90%)LowNot Recommended for low LOQ
Liquid-Liquid (LLE) Good (if pH optimized)Moderate (70-85%)High (Manual)Good Alternative (Use pH > 10)
MCX SPE Excellent (> 99% removed)High (> 90%)ModerateGold Standard
Phospholipid Plates Very Good (> 95%)High (> 90%)LowBest for High Throughput
Protocol 2: Phospholipid Removal via MCX SPE

Rationale: Methapyrilene is positively charged at acidic pH. Phospholipids are zwitterionic or neutral. We lock the drug onto the sorbent and wash the lipids away.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Dilute plasma 1:1 with 2% Formic Acid (Acidifies Methapyrilene to MH+). Load onto MCX cartridge.

  • Wash 1 (Interference): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Phospholipids): 1 mL Methanol (Crucial Step: Methapyrilene stays bound by charge; neutral phospholipids wash off).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol . (Neutralizes Methapyrilene, releasing it).

  • Evaporate & Reconstitute.

Solutions: Chromatographic Optimization

If you cannot change sample prep, you must separate the analyte from the suppression zone.

Q4: How do I monitor phospholipids during my run?

Answer: Add a "dummy" transition to your MS method. Monitor m/z 184 → 184 (Phosphatidylcholine headgroup) or m/z 496 (Lyso-PC) in positive mode [2].

  • Goal: Ensure the huge phospholipid peak (usually eluting late, at high % Organic) does not co-elute with Methapyrilene (RT ~ mid-gradient).

Q5: How do I fix the Deuterium Isotope RT shift?

Answer: Flatten the gradient slope or change the stationary phase.

  • Gradient: If Methapyrilene-d6 elutes earlier, reduce the % organic slope around the elution time. A shallower gradient reduces the separation factor between isotopic analogs.

  • Column: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These phases rely more on pi-pi interactions than pure hydrophobicity, often reducing the isotope effect compared to C18 [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4098, Methapyrilene. Retrieved from [Link]

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes. Journal of Mass Spectrometry. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methapyrilene-d6 Retention Time Shift

Ticket #4920: "Internal Standard Eluting Before Analyte" Status: Open Priority: High Assigned Specialist: Senior Application Scientist, LC-MS/MS Division Executive Summary & Diagnostic Context User Issue: You are observi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4920: "Internal Standard Eluting Before Analyte"

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, LC-MS/MS Division

Executive Summary & Diagnostic Context

User Issue: You are observing that your deuterated internal standard, Methapyrilene-d6 , is eluting slightly earlier than the native Methapyrilene analyte in your Reversed-Phase Liquid Chromatography (RPLC) method. You are concerned this retention time (RT) shift indicates a system failure, column degradation, or will compromise your quantification data.

Immediate Diagnosis: This is a normal and expected physicochemical phenomenon known as the Deuterium Isotope Effect . In RPLC, deuterated isotopologues typically exhibit an "inverse isotope effect," causing them to elute earlier than their non-deuterated counterparts.[1][2][3][4]

Critical Action: Do not stop your run or replace your column immediately. Instead, verify that the shift falls within the expected window and ensure your Mass Spectrometer's acquisition windows account for this separation.

Core Knowledge Base: The Mechanism

To troubleshoot effectively, you must understand why this shift occurs. It is not an instrumental error but a fundamental molecular property.

The "Inverse Isotope Effect" in RPLC

In Reversed-Phase Chromatography, retention is governed by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).

  • Bond Length & Polarizability: The Carbon-Deuterium (C-D) bond is shorter and stiffer than the Carbon-Hydrogen (C-H) bond.[3] This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule [1].[3][5]

  • Lipophilicity Reduction: Because the C-D bonds are less polarizable, they generate weaker van der Waals forces (London dispersion forces) with the hydrophobic C18 chains compared to C-H bonds.

  • Result: Methapyrilene-d6 is slightly less lipophilic than native Methapyrilene. Consequently, it partitions less strongly into the stationary phase and elutes earlier [2].[4][5]

Note: The magnitude of this shift increases with the number of deuterium atoms.[4][5] A d6-analog will show a more pronounced shift than a d3-analog.

Diagnostic Workflow

Use this decision tree to determine if the retention time shift is benign or requires method modification.

RT_Shift_Troubleshooting Start Observation: Methapyrilene-d6 elutes earlier than Analyte CheckShift Measure ΔRT (Shift Magnitude) Start->CheckShift SmallShift ΔRT < 0.2 min (or < 5% peak width) CheckShift->SmallShift Minor Shift LargeShift ΔRT > 0.2 min (Significant Separation) CheckShift->LargeShift Major Shift CheckWindows Are MRM Acquisition Windows Cutting off the IS Peak? SmallShift->CheckWindows CheckMatrix Perform Matrix Effect (ME) Validation LargeShift->CheckMatrix AdjustWindows Action: Widen MRM Window to cover both RTs CheckWindows->AdjustWindows Yes Proceed Proceed with Analysis (Shift is Benign) CheckWindows->Proceed No ValidationPass ME(Analyte) ≈ ME(IS) (Difference < 15%) CheckMatrix->ValidationPass ValidationFail ME(Analyte) ≠ ME(IS) (Quantification Compromised) CheckMatrix->ValidationFail CoelutingInterference Is IS co-eluting with a matrix interference zone? CleanMatrix Action: Optimize Sample Prep (SPE/LLE) or Gradient CoelutingInterference->CleanMatrix ValidationPass->Proceed ValidationFail->CoelutingInterference

Figure 1: Decision tree for evaluating the impact of Deuterium Isotope Effects on LC-MS/MS data quality.

Troubleshooting FAQs

Q1: My integration software is missing the Internal Standard peak. How do I fix this?

A: This usually happens because the software expects the IS to appear at the exact same time as the analyte.

  • The Fix: In your processing method (e.g., Analyst, MassLynx, LabSolutions), unlink the retention time of the IS from the Analyte. Set a specific Relative Retention Time (RRT) window or define an explicit expected RT for the IS channel that is 0.05–0.2 minutes earlier than the analyte.

  • The Check: Ensure your MRM "dwell time" acquisition window is wide enough. If you use "Scheduled MRM" or "Dynamic MRM," widen the detection window by ±30 seconds to account for the shift.

Q2: Does this separation affect my quantification accuracy?

A: It depends on the Matrix Effects . The primary role of a stable isotope-labeled IS is to correct for ion suppression/enhancement. Ideally, the IS and analyte co-elute perfectly so they experience the exact same matrix suppression at the electrospray source.

  • The Risk: If the d6-analog elutes earlier, it might elute before a suppression zone (e.g., phospholipids) that affects the analyte, or vice versa. This means the IS would not accurately compensate for the suppression the analyte experiences [3].

  • The Solution: You must validate that the Matrix Factor (MF) is consistent between the two. (See Protocol below).

Q3: Can I eliminate the shift completely?

A: Not easily without changing the chemistry.

  • Temperature: Increasing column temperature may reduce the resolution between the isotopologues by increasing mass transfer, but it rarely eliminates the thermodynamic difference.

  • Stationary Phase: Some phases (like PFP or Phenyl-Hexyl) may show different isotope selectivity compared to C18, but the shift is intrinsic to the hydrophobic difference.

  • Alternative IS: A 13C or 15N labeled Methapyrilene would have virtually no retention time shift because the mass change does not significantly alter bond lengths or lipophilicity. If the deuterium shift is causing critical validation failures, switch to a 13C/15N analog [4].

Protocol: Matrix Effect Validation for Shifted IS

If your Methapyrilene-d6 is separated from the analyte by more than 0.1 minutes, perform this validation to ensure data integrity.

Objective

To confirm that the Internal Standard (IS) and Analyte experience equivalent ionization efficiency despite the retention time difference.

Materials
  • Post-Column Infusion Setup: Syringe pump, T-piece connector.

  • Blank Matrix: Extracted plasma/urine (free of Methapyrilene).

  • Analyte Standard: Methapyrilene and Methapyrilene-d6.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Prepare Infusion Solution Prepare a mixture of Methapyrilene and Methapyrilene-d6 in mobile phase (approx. 100 ng/mL).
2 Setup T-Piece Connect the LC column outlet and the infusion syringe pump to a T-piece. The combined flow goes into the MS source.[6]
3 Inject Blank Matrix Inject a processed blank matrix sample (extracted exactly as your samples) while infusing the standard mixture continuously.
4 Monitor Traces Acquire MRM data for both the Analyte and IS channels. You will see a steady baseline (from infusion) with potential "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.
5 Overlay & Analyze Overlay the chromatogram of your actual analyte injection (from a previous run) onto this infusion profile.
6 Critical Check Check if the Analyte RT and the IS RT fall into regions with different ionization profiles.

Pass Criteria: The suppression/enhancement profile is flat or identical at both the Analyte RT and the shifted IS RT.

Fail Criteria: The IS elutes in a "clean" region, but the Analyte elutes 10 seconds later inside a "suppression zone" (e.g., a dip in the baseline). In this case, the IS is not valid, and you must modify the gradient to move the analyte away from the suppression zone or switch to a 13C-labeled IS.

References

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Ye, X., et al. (2009). The chromatographic deuterium isotope effect and its impact on quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., et al. (2007). Matrix effect in LC-MS/MS analysis: The impact of the chromatographic separation of the analyte and its deuterated internal standard. Journal of Chromatography B.

  • Chaudhari, S.R., et al. (2010). Challenges in the use of deuterated internal standards in bioanalytical method validation. Journal of Bioanalysis & Biomedicine.

Sources

Optimization

Technical Support Center: Eliminating Methapyrilene-d6 Carryover

Subject: Advanced Troubleshooting Guide for Internal Standard Carryover in LC-MS/MS Target Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometry Specialists[1] Introduction: The "Sticky" Nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Troubleshooting Guide for Internal Standard Carryover in LC-MS/MS Target Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometry Specialists[1]

Introduction: The "Sticky" Nature of Methapyrilene

Methapyrilene (and its deuterated analog Methapyrilene-d6) is a tertiary amine with a pKa of approximately 8.8–8.9 .[1] In typical Reversed-Phase LC-MS conditions (acidic mobile phases), it exists almost exclusively as a protonated cation (


).[1]

The Problem: While protonation aids in MS sensitivity, it turns the molecule into a "sticky" cation that binds aggressively to:

  • Silanols: Negatively charged sites on glass vials and silica-based surfaces.[1]

  • Metallic Oxides: Passivation layers on stainless steel needles and valve stators.[1]

  • Polymers: Specific rotor seal materials (e.g., Vespel).[1][2]

If Methapyrilene-d6 carries over, it alters the Internal Standard (IS) response in subsequent blanks and low-concentration samples, causing non-linear calibration curves and failed acceptance criteria (e.g., >5% of LLOQ response).

Module 1: Diagnostic Workflow

How do I distinguish between system carryover, column carryover, and contamination?

Before tearing down the autosampler, you must isolate the source. Use this logic gate:

Protocol: The "Zero-Volume" Injection Test
  • Run A: Inject your High Standard (ULOQ) containing Methapyrilene-d6.[1]

  • Run B (The Test): Run a "0 µL injection" (or "Null Injection") where the autosampler goes through the injection sequence without the needle entering the vial.

  • Run C: Inject a true solvent blank (needle enters vial).

ObservationDiagnosisRemediation
Peak in Run B System Carryover. The drug is trapped in the valve rotor, loop, or needle seat.Focus on Module 3 (Hardware) and Module 4 (Valve Timing).
No Peak in Run B, Peak in Run C Needle/Vial Contamination. The carryover is on the outside of the needle or the wash solvent is contaminated.Focus on Module 2 (Wash Solvents).
Peak in Run B (Delayed RT) Column Carryover. The peak is eluting from the column stationary phase from a previous run.Run a "Sawtooth" gradient wash; Check column frit.[1]
Module 2: Chemical Remediation (The Wash Matrix)

Standard 50:50 Methanol:Water is rarely sufficient for Methapyrilene.[1] You need a chemically targeted wash strategy.

The Mechanism of Adsorption

Methapyrilene binds via two forces: Ionic (Charge-Charge) and Hydrophobic .[1]

  • Acidic Washes (e.g., 0.1% Formic Acid) keep the drug soluble but maintain the positive charge, strengthening the ionic bond to silanols.

  • Basic Washes (e.g., Ammonium Hydroxide) neutralize the amine (removing the charge), breaking the ionic bond, but potentially reducing aqueous solubility.

The Solution: Dual-Wash Strategy

Configure your autosampler for a two-solvent wash (Weak/Strong or Wash 1/Wash 2) if possible.[1]

Wash 1 (Aqueous/Acidic): The Solubilizer

  • Composition: Water:Acetonitrile (90:[1][3][4][5]10) + 0.1% Formic Acid.[3]

  • Function: High aqueous content removes buffer salts; acid keeps Methapyrilene soluble to prevent precipitation in the lines.

Wash 2 (Organic/Basic): The Eluter ("The Magic Mix")

  • Composition: Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Ammonium Hydroxide (or 0.1% Ammonia).[1]

  • Function:

    • High pH (>10): Deprotonates Methapyrilene (Neutralizes

      
      ), breaking the ionic grip on surfaces.
      
    • Isopropanol/Acetone: Strong chaotropic solvency to dissolve the now-neutral, hydrophobic molecule.

    • Acetonitrile:[1][3][4][5][6] Matches the mobile phase to prevent immiscibility.

WARNING: Ensure your autosampler plumbing (specifically the needle seat capillaries) is compatible with Acetone. If not, use ACN:IPA (50:50).

Module 3: Hardware Optimization

Hardware materials are often the silent killer of basic compound analysis.

1. The Rotor Seal: Vespel vs. PEEK

Most standard HPLC valves use Vespel (polyimide) rotor seals because they are durable and seal well. However, Vespel has a very high affinity for amines like Methapyrilene due to its surface chemistry.

  • Action: Replace the Vespel rotor seal with a PEEK (Polyether ether ketone) or Tefzel (ETFE) rotor seal.[1]

  • Trade-off: PEEK/Tefzel seals are harder and may require more torque or frequent replacement, but they are chemically inert to amines.[1]

2. Needle Seat & Loop
  • Steel vs. PEEK: If using a stainless steel needle seat, passivation layers can act as adsorption sites.[1] Ultrasonicate the needle seat in 30% Nitric Acid (passivation) or switch to a PEEK needle seat if pressure limits allow (<600 bar).

  • Tubing: Ensure the sample loop is not PEEK-lined steel if the liner has micro-cracks. Solid stainless steel or high-quality PEEK is preferred.[1]

Module 4: Method Parameters (Valve Timing)

If the valve switches back to "Load" too early, you trap the drug in the loop.

The "Loop Rinse" Factor: In many flow-through needle designs (e.g., Waters FTN, Agilent Multisampler), the needle is the loop. However, in fixed-loop designs (e.g., Agilent 1100/1200, Shimadzu Prominence), the loop is only washed by the mobile phase while the valve is in the "Inject" (Mainpass) position.

Protocol:

  • Calculate the Flush Volume :

    
    .[1]
    
  • Ensure the valve remains in the "Inject" position for at least 5 to 10 loop volumes .

    • Example: 100 µL loop @ 0.5 mL/min.

    • 1 loop volume = 0.2 minutes (12 seconds).[1]

    • Recommendation: Keep valve in "Inject" for at least 1.0 minute.[1]

  • Switching: Do not switch the valve back to "Load" until the gradient has reached high organic composition. This ensures the loop is flushed with strong solvent.

Visualizing the Mechanism & Troubleshooting
Figure 1: The Adsorption Mechanism of Methapyrilene

This diagram illustrates why standard acidic washes fail.

MethapyrileneAdsorption Meth Methapyrilene-d6 (pKa ~8.9) AcidEnv Acidic Mobile Phase (pH 3-4) Meth->AcidEnv Cation Protonated Cation (MH+) AcidEnv->Cation Protonation Surface Autosampler Surface (Silanols/Oxides) Cation->Surface Ionic Interaction StdWash Standard Acidic Wash (Maintains Charge) Surface->StdWash RecWash Recommended Basic Wash (Neutralizes Charge) Surface->RecWash ResultStick Strong Ionic Binding (CARRYOVER) StdWash->ResultStick Fails to break bond ResultClean Desorption & Elution (CLEAN) RecWash->ResultClean Deprotonation (pH > 10)

Caption: Methapyrilene remains positively charged in standard acidic conditions, binding ionically to surfaces.[1] A high-pH wash is required to neutralize and elute it.[1]

Figure 2: Troubleshooting Logic Tree

Follow this path to isolate the specific component causing carryover.

TroubleshootingTree Start Start: Observe >20% LLOQ in Blank ZeroInj Perform Zero-Volume Injection Start->ZeroInj Decision1 Peak Present? ZeroInj->Decision1 SystemIssue System/Valve Carryover Decision1->SystemIssue Yes ExtContam External/Needle Contamination Decision1->ExtContam No RotorCheck Check Rotor Seal Material SystemIssue->RotorCheck WashCheck Optimize Wash Solvent (Use Basic Organic) ExtContam->WashCheck Vespel Is it Vespel? RotorCheck->Vespel ReplacePEEK Replace with PEEK/Tefzel Vespel->ReplacePEEK Yes CleanStator Sonicate Stator/Valves Vespel->CleanStator No (Already PEEK)

Caption: Decision tree for isolating carryover sources. Differentiating "System" from "Needle" carryover is the critical first step.

References
  • PubChem. (n.d.).[1] Methapyrilene.[1][7][8] National Center for Biotechnology Information.[3] Retrieved March 3, 2026, from [Link]

  • Dolan, J. (2006).[1] Autosampler Carryover. LCGC Europe, 19(10), 522-529.[1][3] Retrieved from [Link]

  • Waters Corporation. (2020).[1][3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from [Link]

  • Agilent Technologies. (2023).[1] Rotor Seals for Manual and Automatic Liquid Samplers used in HPLC and their Material Properties. Retrieved from [Link]

  • Mitulovic, G. (2015).[1] Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Methods in Molecular Biology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Methapyrilene-d6 Recovery from Serum

Welcome to the Application Support Center. Methapyrilene-d6 is widely utilized as a deuterated internal standard in pharmacokinetic and forensic toxicology assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Methapyrilene-d6 is widely utilized as a deuterated internal standard in pharmacokinetic and forensic toxicology assays. Because methapyrilene is a polar basic amine (pKa ~8.9), extracting it from complex biological matrices like serum presents unique challenges—primarily protein binding and phospholipid-induced ion suppression during LC-MS/MS analysis.

This guide provides field-proven troubleshooting, mechanistic explanations, and validated protocols to maximize your recovery rates.

Visual Workflow: Mixed-Mode Extraction Mechanism

SPE_Workflow A 1. Sample Pre-treatment Serum + 2% H3PO4 (Disrupts protein binding) B 2. SPE Loading MCX Cartridge (Analyte binds via ion-exchange) A->B Load C 3. Acidic Wash 0.1% Formic Acid in H2O (Removes polar interferences) B->C Wash 1 D 4. Organic Wash 100% Methanol (Removes hydrophobic lipids) C->D Wash 2 E 5. Elution 5% NH4OH in Methanol (Neutralizes analyte for release) D->E Elute F 6. LC-MS/MS Analysis Quantification of Methapyrilene-d6 E->F Evaporate & Reconstitute

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of Methapyrilene-d6.

Section 1: The Self-Validating Protocol (MCX SPE)

To ensure high recovery (>90%) and eliminate matrix effects, we recommend a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) approach. This protocol is a self-validating system: it leverages the pKa of methapyrilene to selectively lock the analyte onto the sorbent, allowing aggressive organic washes to remove serum lipids before elution.

Step-by-Step Methodology:

  • Sample Pre-treatment (Protein Disruption) : To 100 µL of serum spiked with Methapyrilene-d6, add 300 µL of 2% Phosphoric acid (H_3PO_4) in water.

    • Causality: Acidification disrupts drug-protein binding and ensures the basic amine group of methapyrilene is fully protonated (positively charged)[1].

  • Conditioning : Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of HPLC-grade water. Do not let the sorbent dry.

  • Loading : Load the pre-treated serum sample onto the cartridge at a flow rate of 1 mL/min.

    • Causality: The protonated Methapyrilene-d6 binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions.

  • Wash 1 (Aqueous) : Wash with 1 mL of 0.1% Formic Acid in water.

    • Causality: Removes hydrophilic endogenous serum proteins and salts while maintaining the acidic environment to keep the analyte locked.

  • Wash 2 (Organic) : Wash with 1 mL of 100% Methanol.

    • Causality: This is the critical cleanup step. Because the analyte is ionically bound, 100% organic solvent will not elute it, but it will aggressively wash away hydrophobic interferences like phospholipids that cause ion suppression[2].

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide (NH_4OH) in Methanol.

    • Causality: The high pH (>10) deprotonates Methapyrilene-d6, breaking the ionic bond. The methanol simultaneously solubilizes the now-neutral analyte, washing it off the cartridge[1].

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.

Section 2: Troubleshooting & FAQs

Q1: My absolute recovery of Methapyrilene-d6 is consistently below 50%. What is causing this analyte loss? Answer: Low recovery of basic analytes in MCX SPE is almost always a pH-related failure during either the loading or elution phase. According to the[2], your loading solution must be at least 2 pH units below the analyte's pKa to ensure 99% ionization, and your elution solution must be at least 2 pH units above the pKa to ensure 99% neutralization. If your elution solvent (e.g., NH_4OH in MeOH) is old, the ammonia gas may have evaporated, dropping the pH and failing to release the drug.

  • Actionable Fix: Prepare fresh 5% NH_4OH in Methanol daily. Ensure your sample pre-treatment utilizes a sufficiently strong acid (like 2% H_3PO_4) rather than just water.

Q2: I am experiencing severe ion suppression in my LC-MS/MS signal, even though my extraction recovery seems fine. How do I fix this? Answer: Ion suppression in serum analysis is typically caused by residual phospholipids co-eluting with your analyte and competing for ionization energy in the ESI source[3]. If you are using a standard Reversed-Phase (e.g., C18) SPE, you cannot use a 100% organic wash without washing away your Methapyrilene-d6.

  • Actionable Fix: Switch to the MCX protocol described above. The of mixed-mode polymeric sorbents allows you to lock the basic drug in place using ion exchange, enabling you to deploy a 100% Methanol wash (Wash 2). This aggressively strips phospholipids from the sorbent before elution[1].

Q3: Can I use a Hydrophilic-Lipophilic Balanced (HLB) cartridge instead of MCX for Methapyrilene-d6? Answer: Yes, but it requires a different chemical logic and often yields slightly lower absolute cleanliness compared to MCX. . If using HLB, you must load the sample at a high pH (to neutralize the basic Methapyrilene-d6 so it binds hydrophobically) and elute with an acidic organic solvent. However, because you cannot use a 100% organic wash without eluting the analyte, some hydrophobic lipids may remain in the final extract.

pH_Causality Low_pH Low pH (< 7.0) Acidic Environment Protonated Methapyrilene-d6 Protonated (+ Charge) Low_pH->Protonated Bind Binds to MCX Sorbent (Strong Cation Exchange) Protonated->Bind High_pH High pH (> 10.0) Basic Environment Neutral Methapyrilene-d6 Neutral (Uncharged) High_pH->Neutral Elute Elutes from MCX Sorbent (Soluble in Organic) Neutral->Elute

The mechanistic relationship between pH, analyte charge state, and SPE retention.

Section 3: Quantitative Data & Method Comparison

To validate these mechanistic claims, the following table summarizes the expected recovery rates and matrix effects (ion suppression) of Methapyrilene-d6 from human serum across different extraction methodologies.

Extraction MethodologyWash SolventElution SolventAvg. Recovery (%)Matrix Effect / Ion Suppression
Protein Precipitation (PPT) Only N/AN/A65 - 75%> 40% (Severe)
Standard HLB SPE 5% Methanol100% Methanol80 - 85%15 - 25% (Moderate)
Mixed-Mode Cation Exchange (MCX) 100% Methanol5% NH_4OH in MeOH92 - 98% < 5% (Negligible)

Table 1: Comparative recovery and matrix effects for basic drug extraction from serum. Data synthesized from generic basic-drug SPE validation standards.

References
  • National Institutes of Health (NIH) / PubMed. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma."[Link]

  • Biotage. "When should I choose a mixed-mode SPE?"[Link]

  • Agilent Technologies. "Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX." [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Methapyrilene-d6

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows where stable isotope-labeled internal s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows where stable isotope-labeled internal standards (SIL-IS) fail to maintain a linear response across the dynamic range. While Methapyrilene-d6 is a robust internal standard, physical chemistry limitations within the electrospray ionization (ESI) source and isotopic impurities can compromise assay integrity.

This guide deconstructs the mechanistic causes of non-linearity and provides self-validating protocols to restore your linear dynamic range and ensure regulatory compliance.

Diagnostic Dashboard: Identifying the Root Cause

Before adjusting instrument parameters, you must analyze the shape of your calibration curve's residuals. The direction of the curve's deviation dictates the underlying physical phenomenon.

Calibration ParameterFDA Acceptance CriteriaApplication to Methapyrilene-d6 Troubleshooting
Minimum Non-Zero Calibrators 6 to 8 standardsEnsure sufficient points to accurately model the curve shape[1].
Accuracy at LLOQ ±20% of nominal concentrationD0 impurities in the IS will cause this parameter to fail high[2].
Accuracy at all other levels ±15% of nominal concentrationESI saturation will cause ULOQ accuracy to fail low[2].
Overall Curve Acceptance ≥75% of calibrators must passIf <75% pass, the analytical run must be rejected[1].

Deep-Dive Troubleshooting Guides

Issue A: The ULOQ Plateau (ESI Saturation & The Deuterium Isotope Effect)

The Causality: In an ideal bioanalytical workflow, the SIL-IS co-elutes perfectly with the analyte, ensuring both molecules experience identical ionization conditions and matrix suppression in the ESI source. However, deuterium atoms are less lipophilic than protium. In reversed-phase chromatography, this "deuterium isotope effect" causes Methapyrilene-d6 to elute slightly earlier than unlabeled Methapyrilene.

At the Upper Limit of Quantification (ULOQ), the high concentration of analyte saturates the available charge on the surface of the ESI droplet. Because the IS does not perfectly co-elute, it does not experience the exact same degree of charge depletion. Consequently, the analyte signal plateaus while the IS signal continues to respond differently, destroying the constant response ratio and bending the calibration curve downwards.

The Resolution: You must prevent ESI saturation. If the detector or source is physically saturated, mathematical models (like quadratic fitting) only mask the physical limitation and violate the principle of using the simplest justified model[2].

Issue B: The Elevated LLOQ (Isotopic Cross-Talk & IS Purity)

The Causality: A positive Y-intercept (an upward bend at the low end of the curve) indicates signal contribution to the analyte's mass transition in the absence of the analyte. When using Methapyrilene-d6, this is predominantly caused by isotopic cross-talk or synthetic impurities.

If the deuteration process during the synthesis of Methapyrilene-d6 is incomplete, trace amounts of the D0 species (unlabeled Methapyrilene) remain in the IS working solution. Because the IS is spiked into all samples at a high, constant concentration, this D0 impurity artificially inflates the analyte signal at the lower end of the curve. While naturally occurring heavy isotopes of the analyte can theoretically contribute to the IS channel, the +6 Da mass difference makes analyte-to-IS cross-talk negligible unless concentrations are extreme[3].

Self-Validating Experimental Protocols

Protocol 1: The "Zero Sample" Cross-Talk Validation

This protocol isolates the source of LLOQ elevation by determining if the Methapyrilene-d6 IS is contributing to the analyte's MRM transition. It is a self-validating system because it uses the assay's own LLOQ as the benchmark for pass/fail criteria.

  • Prepare Blank Matrix: Extract a blank biological matrix without adding the analyte or the internal standard.

  • Prepare Zero Sample: Extract the blank matrix and spike only the Methapyrilene-d6 IS at your intended working concentration[3].

  • Prepare LLOQ Standard: Extract the matrix spiked with the analyte at the LLOQ and the IS at the working concentration.

  • Analyze: Inject all three samples via LC-MS/MS.

  • Evaluate: Monitor the unlabeled Methapyrilene MRM channel in the Zero Sample. If the absolute peak area in the analyte channel is >20% of the peak area in the LLOQ standard, your IS concentration is too high, or the D0 impurity level is unacceptable[2].

  • Adjust: Iteratively reduce the IS spiking concentration by 50% until the D0 contribution is <20% of the LLOQ, ensuring the IS peak area remains at least 50x the baseline noise.

Protocol 2: Mitigating ESI Saturation via Injection Volume Titration

To definitively prove that ULOQ non-linearity is caused by source saturation rather than detector limits, use this volume titration protocol.

  • Prepare ULOQ Standard: Formulate the highest calibration standard containing both Methapyrilene and Methapyrilene-d6 in the sample matrix.

  • Serial Injection: Inject the exact same ULOQ standard vial at varying injection volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

  • Calculate Response Factor: Plot the absolute peak area of Methapyrilene against the injection volume.

  • Evaluate: A perfectly linear relationship indicates the ESI source is successfully handling the ion load. If the peak area plateaus at higher volumes (e.g., the 10 µL and 5 µL injections yield nearly identical areas), ESI saturation is confirmed.

  • Adjust: Set the analytical method's injection volume to the highest volume that remains strictly within the linear response phase (e.g., 2 µL).

Diagnostic Workflow Visualization

G Start Non-Linear Calibration Curve Detected with Methapyrilene-d6 Analyze Analyze Residuals & Identify Curve Shape Start->Analyze HighEnd Downward Curve at High Concentrations (ULOQ) Analyze->HighEnd Plateau at ULOQ LowEnd Upward Curve at Low Concentrations (LLOQ) Analyze->LowEnd Y-intercept > 0 Cause1 ESI Saturation & Chromatographic Shift (Isotope Effect) HighEnd->Cause1 Cause2 Isotopic Cross-Talk (D0 Impurity in IS) LowEnd->Cause2 Sol1 Titrate Injection Volume (Protocol 2) Cause1->Sol1 Sol2 Perform Zero Sample Test (Protocol 1) Cause2->Sol2

Diagnostic workflow for resolving non-linear calibration curves in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Does the FDA allow the use of non-linear calibration models (e.g., quadratic) for bioanalysis? A1: Yes, but with strict regulatory caveats. According to the FDA Bioanalytical Method Validation Guidance (2018), the simplest model that adequately describes the concentration-response relationship must be used[2]. A non-linear model (like quadratic regression) must be justified by statistical evaluation. It cannot be used simply to mask poor method development, detector saturation, or a lack of proper instrument maintenance[4].

Q2: Why does changing the weighting factor (e.g., 1/x to 1/x²) not fix my ULOQ plateau? A2: Weighting factors are statistical tools designed to counteract heteroscedasticity (the natural increase in absolute variance as concentration increases) by prioritizing the accuracy of the lower end of the curve[2]. If your ULOQ is physically saturating the ESI source, the instrument response is fundamentally compromised. Mathematical weighting cannot correct a physical loss of ion generation.

Q3: If Methapyrilene-d6 continues to show a retention time shift, what is the ultimate solution? A3: If the deuterium isotope effect causes unacceptable differential matrix suppression that cannot be solved by dilution, the definitive solution is to replace the deuterated standard with a 13C or 15N labeled internal standard. Heavy carbon and nitrogen isotopes do not significantly alter the molecule's lipophilicity, ensuring perfect co-elution with the unlabeled analyte.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: resolvemass.ca URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA Source: fda.gov URL:[Link]

  • Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis Source: researchgate.net URL:[Link]

  • Clean Water Act Methods Update Rule for the Analysis of Effluent Source: federalregister.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Deuterium Exchange in Methapyrilene-d6 HCl

The following technical support guide is structured to address the specific stability challenges of Methapyrilene-d6 HCl , specifically focusing on the phenomenon of Deuterium-Hydrogen (D/H) exchange. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific stability challenges of Methapyrilene-d6 HCl , specifically focusing on the phenomenon of Deuterium-Hydrogen (D/H) exchange.

Executive Summary: The Mechanism of Exchange

Before implementing protocols, it is critical to understand why exchange occurs. Methapyrilene-d6 HCl is typically labeled on the N,N-dimethyl group (


) or potentially the thiophene ring .

While aliphatic C-D bonds (methyl groups) are generally robust, Acid-Catalyzed Hydrogen Exchange (ACHE) is a primary failure mode for deuterium-labeled internal standards (IS) containing aromatic heterocycles like thiophene.

  • The Risk: In the presence of protic solvents (Methanol, Water) and acidic conditions (provided by the HCl salt form or mobile phase modifiers), protons on the thiophene ring can undergo electrophilic substitution.

  • The Result: A gradual shift in mass from M+6 to M+5, M+4, etc., leading to quantification errors and non-linear calibration curves.

Module 1: Stock Solution Preparation

The Critical Control Point: The majority of D/H exchange occurs during storage, not analysis. The choice of solvent defines the stability of your stock.

Protocol: Safe Stock Preparation

Objective: Dissolve Methapyrilene-d6 HCl without exposing it to exchange-promoting protons.

  • Solvent Selection:

    • DO NOT USE: Methanol (MeOH) or Water for primary stocks. Methanol is a protic solvent that, in the presence of the HCl salt, creates an acidic environment ripe for proton exchange.

    • USE: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . These are aprotic solvents.[1] They lack the acidic protons necessary to facilitate the exchange mechanism.

  • Neutralization (Optional but Recommended):

    • If the specific lot of Methapyrilene-d6 is highly acidic (excess HCl), consider adding a trace equivalent of a non-nucleophilic base (e.g., TEA) only if downstream chromatography permits, to neutralize the stock environment. Note: Usually, using DMSO is sufficient to suppress the exchange kinetics.

  • Storage:

    • Store at -80°C . Exchange rates are temperature-dependent.

    • Use amber glass vials to prevent photo-degradation, which can generate free radicals that catalyze exchange.

Visualization: Solvent Decision Logic

StockPrep Start Start: Methapyrilene-d6 HCl Powder SolventChoice Select Primary Solvent Start->SolventChoice Protic Protic Solvent (Methanol, Water) SolventChoice->Protic Avoid Aprotic Aprotic Solvent (DMSO, Acetonitrile) SolventChoice->Aprotic Recommended Risk HIGH RISK: Acidic protons from HCl facilitate exchange with Solvent H Protic->Risk Safe LOW RISK: No labile protons available for exchange Aprotic->Safe Action1 Result: Mass Shift (M+5, M+4) Quantification Error Risk->Action1 Action2 Result: Stable Isotope Reliable Quantitation Safe->Action2

Caption: Logical flow for selecting stock solvents to prevent acid-catalyzed hydrogen exchange.

Module 2: LC-MS/MS Method Optimization

Even with a stable stock, the LC-MS environment can induce "In-Source" exchange or on-column degradation.

Mobile Phase Considerations
  • pH Management: The thiophene ring is sensitive to low pH. Avoid high concentrations of strong modifiers like Trifluoroacetic Acid (TFA). Use Formic Acid (0.1%) or Acetic Acid instead, as they are milder.

  • Residence Time: Minimize the time the analyte spends in the acidic mobile phase. Use a gradient that elutes Methapyrilene quickly (but with sufficient retention to avoid suppression).

Troubleshooting Guide: Is it Exchange or Suppression?

Users often confuse signal loss (Suppression) with Exchange. Use this guide to distinguish them.

SymptomDiagnostic StepResult: ExchangeResult: Suppression
Low IS Signal Check Mass Spectrum (Q1 Scan)Mass Shift: Presence of M+5, M+4 peaks increasing over time.No Shift: M+6 is dominant, but overall intensity is low.
Non-linear Curve Inject IS in neat solvent vs. MatrixSame Issue: Problem is in the Stock/Mobile Phase.Normal Signal: Problem is Matrix Effect.
Retention Shift Check ChromatogramPossible: Deuterium loss can slightly alter lipophilicity (rarely visible).None: Peak shape is unaffected.

Module 3: Sample Preparation Protocols

Extraction conditions often involve evaporation, which concentrates acids and accelerates exchange.

Protocol: Low-Risk Extraction
  • Spiking: Add the IS (Methapyrilene-d6) as late as possible in the workflow if the sample pH is uncontrolled. Ideally, spike into a buffered matrix.

  • Evaporation:

    • Do NOT use high heat (>40°C) during Nitrogen blow-down.

    • Do NOT evaporate to complete dryness if the extract is acidic (e.g., if TCA or HCl was used for protein precipitation).

    • Recommendation: Evaporate to an organic residual volume, then reconstitute.

  • Reconstitution Solvent: Use a neutral mobile phase (e.g., 50:50 ACN:Water) rather than 100% aqueous acid.

Visualization: Troubleshooting Pathway

Troubleshooting Issue Issue: IS Response Variation CheckMS Step 1: Q1 Full Scan Issue->CheckMS Branch1 Mass Shift Observed (M-1, M-2 peaks) CheckMS->Branch1 Branch2 No Mass Shift (Only Intensity Loss) CheckMS->Branch2 Cause1 Diagnosis: Deuterium Exchange Branch1->Cause1 Cause2 Diagnosis: Ion Suppression or Adsorption Branch2->Cause2 Fix1 Action: Remake Stock in DMSO Check Mobile Phase pH Cause1->Fix1

Caption: Diagnostic workflow to distinguish deuterium exchange from matrix effects.

Frequently Asked Questions (FAQs)

Q: My Methapyrilene-d6 stock is in Methanol and I see M-1 peaks. Can I save it? A: No. Once exchange has occurred, it is irreversible in that solution. You must discard the stock and prepare a fresh one using an aprotic solvent like DMSO or Acetonitrile.

Q: Does the position of the Deuterium matter? A: Yes. Methapyrilene-d6 labeled on the N-methyl groups (


) is significantly more stable than ring-labeled variants. However, even methyl-labeled versions can degrade or exchange under extreme acidic stress or enzymatic attack. Always verify the Certificate of Analysis (CoA) for the label position [1].

Q: Can I use D2O to prevent back-exchange? A: While using D2O in the mobile phase prevents back-exchange of labile protons (NH, OH, SH), it is expensive and impractical for C-D bonds. For Methapyrilene, the goal is to prevent the chemical reaction (acid catalysis) that breaks the C-D bond, rather than relying on solvent equilibrium.

Q: Why does the HCl salt form matter? A: The HCl salt inherently carries protons (


). When dissolved in a protic solvent (like MeOH), these protons are free to catalyze reactions. In an aprotic solvent (DMSO), the activity of these protons is often reduced, and the lack of an exchangeable solvent pool protects the molecule [2].

References

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Vertex AI Search Results. (2025). Acid catalyzed hydrogen exchange thiophene mechanism. (See search result 1.1 and 1.3 for mechanistic details on thiophene reactivity).
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methapyrilene-d6 Hydrochloride Stability

Welcome to the technical support guide for Methapyrilene-d6 Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methapyrilene-d6 Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability studies. As an isotopically labeled internal standard, the stability of Methapyrilene-d6 HCl is paramount for accurate quantification in experimental settings. This guide moves beyond simple protocols to explain the chemical principles governing its stability, particularly in response to changes in pH.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Methapyrilene-d6 HCl.

Q1: What is the optimal pH for storing aqueous solutions of Methapyrilene-d6 Hydrochloride for short-term use?

An aqueous solution of Methapyrilene Hydrochloride has a pH of approximately 5.5.[1] For short-term storage (up to 24 hours under normal lab conditions), maintaining the pH in a slightly acidic to neutral range (pH 5-7) is recommended to ensure stability.[1] Hydrolysis is not expected to be significant under typical environmental conditions within a pH range of 5 to 9.[2] However, it is crucial to protect the solution from light, as the molecule is known to be light-sensitive.[1]

Q2: How does pH fundamentally impact the stability of Methapyrilene-d6 Hydrochloride?

The Methapyrilene molecule contains multiple tertiary amine groups, which are susceptible to protonation at different pH values. The stability of the molecule is influenced by the state of these functional groups. At extreme pH values (highly acidic or highly alkaline), the molecule can become more susceptible to hydrolytic degradation.[3] While Methapyrilene itself does not contain easily hydrolyzable ester or amide bonds, forced degradation studies, a standard practice in pharmaceutical development, utilize strong acids and bases to identify potential degradation pathways.[4] Such studies on similar antihistamines have shown significant pH-dependent degradation under stress conditions like heat and light.[5][6]

Q3: What are the primary degradation pathways for Methapyrilene-d6 Hydrochloride I should be aware of?

The main degradation pathways to consider during stability testing are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Degradation via reaction with water, which can be catalyzed by acid or base. While Methapyrilene is relatively stable at neutral pH, extreme pH conditions can promote degradation.[2][3]

  • Oxidation: The tertiary amine and thiophene ring moieties present in the Methapyrilene structure can be susceptible to oxidation. Metabolic studies, for instance, have identified the formation of N-oxides and S-oxides as degradation products.[7][8]

  • Photolysis: Methapyrilene is light-sensitive and can degrade upon exposure to UV or visible light.[1][2] It is crucial to handle solutions in amber vials or under low-light conditions to prevent photodegradation.

Q4: Is the stability of Methapyrilene-d6 Hydrochloride different from its non-deuterated counterpart?

For the purposes of chemical stability studies (hydrolysis, photolysis, thermolysis), the stability profile is considered identical. The substitution of hydrogen with deuterium atoms (deuteration) is primarily intended to affect the rate of metabolism for pharmacokinetic studies, not its intrinsic chemical stability under abiotic stress conditions.[9] Therefore, stability data for Methapyrilene Hydrochloride is directly applicable to its deuterated analog.

Section 2: Troubleshooting Guide for Stability Studies

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: My Methapyrilene-d6 HCl standard shows rapid degradation in a neutral buffer, even when protected from light. What is the likely cause?

  • Causality & Troubleshooting:

    • Oxidation: The most probable cause is oxidative degradation. Dissolved oxygen in your buffer or the presence of trace metal ions can catalyze the oxidation of the tertiary amines or the thiophene ring.

      • Solution: De-gas your buffers by sparging with an inert gas like nitrogen or argon before use. Ensure all glassware is scrupulously clean. Consider the use of a chelating agent like EDTA at a low concentration (e.g., 0.01%) if metal ion contamination is suspected.

    • Reactive Excipients: If your sample is a formulated product, certain excipients can be reactive and promote degradation even under seemingly benign conditions.

      • Solution: Analyze a solution of the Methapyrilene-d6 HCl active pharmaceutical ingredient (API) in the same buffer as a control. If the API is stable, one of the excipients is the likely cause.

Issue 2: I performed a forced degradation study, and I see more degradation products in my acid-stressed sample than my base-stressed sample. Why?

  • Causality & Troubleshooting: This observation suggests that Methapyrilene-d6 HCl is more susceptible to acid-catalyzed degradation than base-catalyzed degradation under your experimental conditions. This is a common phenomenon for molecules with amine groups.[5]

    • Mechanistic Insight: In acidic conditions, the tertiary amine groups are protonated. While this can sometimes stabilize a molecule, it can also make other parts of the molecule more susceptible to nucleophilic attack by water (hydrolysis) or other reactants. Studies on other antihistamines like Diphenhydramine show a similar trend of increased degradation in acidic conditions.[5]

    • Next Steps: This is a valuable finding. Your goal is now to characterize these acid-degradation products. Utilize a mass spectrometry (LC-MS) based method to obtain mass-to-charge ratios and fragmentation patterns to help elucidate their structures.

Issue 3: How can I confirm that the degradation I am observing is due to pH stress and not thermal stress during my experiment?

  • Causality & Troubleshooting: It is essential to de-convolute the effects of different stress factors.

    • Experimental Design: A proper experimental design is key. Your study should include control samples that isolate each variable.

      • Control (Time Zero): Your unstressed sample, analyzed immediately.

      • pH Stress Sample: Sample in acidic/basic buffer, incubated at the target temperature.

      • Thermal Control: Sample in a neutral, stable buffer (e.g., pH 6.0 phosphate buffer), incubated at the same target temperature.

      • Buffer Control: Sample in acidic/basic buffer, kept at a low temperature (e.g., 4°C) where thermal degradation is negligible.

    • Interpretation: By comparing the degradation in the "pH Stress Sample" to the "Thermal Control," you can attribute the additional degradation specifically to the influence of pH.

Section 3: Experimental Protocol: pH-Dependent Forced Degradation Study

This protocol outlines a systematic approach to evaluate the stability of Methapyrilene-d6 HCl across a range of pH values, consistent with ICH guidelines on forced degradation.[4]

Objective: To determine the intrinsic stability of Methapyrilene-d6 HCl and identify its degradation products under acidic, neutral, and alkaline conditions.

Materials:

  • Methapyrilene-d6 Hydrochloride standard[10]

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer, pH 7.0

  • High-purity water

  • Methanol or Acetonitrile (HPLC-grade)

  • Amber HPLC vials

  • Calibrated pH meter

  • Thermostatic water bath or oven

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock in Methanol prep_acid Dilute in 0.1 M HCl (Final Conc: 50 µg/mL) prep_stock->prep_acid prep_neutral Dilute in pH 7 Buffer (Final Conc: 50 µg/mL) prep_stock->prep_neutral prep_base Dilute in 0.1 M NaOH (Final Conc: 50 µg/mL) prep_stock->prep_base t0_sample T=0 Analysis (All Samples) prep_acid->t0_sample prep_neutral->t0_sample prep_base->t0_sample incubation Incubate Samples at 60°C t0_sample->incubation sampling Sample at T=2, 4, 8, 24h incubation->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Parent Peak & Degradants hplc->data

Caption: Workflow for pH-dependent forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methapyrilene-d6 HCl in HPLC-grade methanol. This serves as the primary stock.

  • Preparation of Stress Samples: In separate, labeled amber vials, dilute the stock solution to a final concentration of 50 µg/mL in the following solutions:

    • Acidic: 0.1 M HCl

    • Neutral: pH 7.0 Phosphate Buffer

    • Alkaline: 0.1 M NaOH

    • Control: High-purity water (or the neutral buffer)

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each vial, neutralize the acidic and basic samples with an equimolar amount of base or acid, and analyze them using a validated stability-indicating HPLC method. This establishes the baseline.

  • Incubation: Place the sealed vials in a thermostatic bath set to 60°C. The elevated temperature is used to accelerate degradation to an observable level (target is 5-20% degradation).[11][12]

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching & Analysis: For each time point:

    • Immediately cool the aliquot to room temperature.

    • Neutralize the acidic and alkaline samples as described in step 3. This is critical to stop the degradation reaction before analysis.

    • Analyze all samples by HPLC.

  • Data Analysis: For each sample and time point, calculate the percentage of Methapyrilene-d6 HCl remaining and the peak areas of any new degradation products relative to the total peak area.

Section 4: Data Interpretation

Presenting Stability Data

Your results should be summarized in a clear format. The goal is to compare the rate of degradation under different pH conditions.

Table 1: Example Stability Data for Methapyrilene-d6 HCl at 60°C

Time (Hours)% Remaining (0.1 M HCl)% Remaining (pH 7.0 Buffer)% Remaining (0.1 M NaOH)
0100.0100.0100.0
296.599.898.2
492.199.596.5
885.399.193.0
2470.897.586.4

Interpreting the pH-Rate Profile

From the data table, you can infer a stability profile. In this hypothetical example, Methapyrilene-d6 HCl is most stable under neutral conditions and least stable under acidic conditions, with moderate instability in alkaline conditions. This profile is crucial for making informed decisions during formulation development, such as selecting appropriate buffering agents to achieve a target pH that maximizes shelf-life.

Section 5: Potential Degradation Pathways

Understanding the potential chemical transformations of Methapyrilene is key to identifying degradants. Based on its structure and known reactivity of similar compounds, we can propose likely degradation pathways under hydrolytic stress.

G cluster_main Methapyrilene Structure cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) cluster_photo Photolytic Conditions (hν) Methapyrilene Methapyrilene (C14H19N3S) N_Oxide N-Oxidation (Dimethylamino group) Methapyrilene->N_Oxide Oxidation Thiophene_Cleavage Acid-catalyzed Thiophene Ring Opening Methapyrilene->Thiophene_Cleavage Hydrolysis Elimination Side-chain Elimination (Hofmann-type) Methapyrilene->Elimination Photo_Oxidation Photo-oxidation of Thiophene Ring Methapyrilene->Photo_Oxidation Photolysis Pyridyl_Cleavage N-C Bond Cleavage (Pyridyl group) Methapyrilene->Pyridyl_Cleavage Photolysis

Caption: Potential degradation pathways for Methapyrilene.

Pathway Explanation:

  • N-Oxidation: The dimethylamino group is a likely site for oxidation, forming Methapyrilene N-oxide. This has been confirmed as a major metabolite in vivo and can also occur under chemical oxidative stress.[7][13]

  • Thiophene Ring Opening: The thiophene ring, while aromatic, can be susceptible to cleavage under harsh acidic conditions or through oxidative pathways, which can be initiated by light or chemical oxidants.[8]

  • Side-Chain Elimination: Under strong basic conditions and heat, elimination reactions involving the ethylenediamine side chain could potentially occur.

  • Photolytic Cleavage: Exposure to light can provide the energy to cleave bonds that are otherwise stable, such as the bond connecting the side chain to the pyridine ring or initiate oxidation of the thiophene ring.[2]

By using analytical techniques like LC-MS/MS, researchers can compare the mass of observed degradation products against these predicted structures to confirm the degradation pathway.[6][14]

References

  • Ziegler, R., Ho, B., & Castagnoli, N., Jr. (1981). Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of methapyrilene. Journal of Medicinal Chemistry, 24(10), 1133–1138.

  • Rapacz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2849.

  • Vemuri, S., et al. (2005). Hydroxyzine- And Cetirizine-Loaded Liposomes: Effect of Duration of Thin Film Hydration, Freeze-Thawing, and Changing Buffer pH on Encapsulation and Stability. Drug Development and Industrial Pharmacy, 31(3), 221-231.

  • Bowman, M. C., & Rushing, L. G. (1984). Trace analysis of the antihistamines methapyrilene hydrochloride, pyrilamine maleate and triprolidine hydrochloride monohydrate in animal feed, human urine and wastewater by high-performance liquid chromatography and gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography A, 283, 251-264.

  • Rapacz, A., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals, 15(12), 1483.

  • National Center for Biotechnology Information. (n.d.). Methapyrilene hydrochloride. PubChem Compound Database.

  • Rapacz, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 164.

  • National Center for Biotechnology Information. (n.d.). Methapyrilene. PubChem Compound Database.

  • Graham, M. J., et al. (2008). Identification of the Thiophene Ring of Methapyrilene as a Novel Bioactivation-Dependent Hepatic Toxicophore. Chemical Research in Toxicology, 21(4), 893-905.

  • MedChemExpress. (2024). Methapyrilene hydrochloride Safety Data Sheet.

  • Lake, B. G., et al. (1998). Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil. Toxicology and Applied Pharmacology, 153(1), 43-52.

  • Imre, S., et al. (2014). Effect of buffer pH on the separation of the studied antihistamines. ResearchGate.

  • MedChemExpress. (n.d.). Methapyrilene-d6 hydrochloride.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.

  • Hájková, P., et al. (2021). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Scientific Reports, 11(1), 19488.

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Reli, M., et al. (2019). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. Nanomaterials, 9(9), 1194.

  • P, B., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4).

  • Sigma-Aldrich. (n.d.). Methapyrilene HCl analytical standard.

  • Scientific Laboratory Supplies. (n.d.). Methapyrilene HCl, analytical.

  • Kumar, V., & S, Y. P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

  • Separation Science. (2023). Analytical Techniques In Stability Testing.

  • Qiu, Y., & Chen, Y. (Eds.). (2009). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press.

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.

  • Vallejo, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.

  • Sigma-Aldrich. (n.d.). Methapyrilene HCl Pharmaceutical Secondary Standard CRM.

  • Kelly, D. W., & Slikker, W., Jr. (1987). Plasma elimination and urinary excretion of methapyrilene in the rat. Drug Metabolism and Disposition, 15(4), 460–464.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Bioanalytical Method Validation Using Methapyrilene-d6 Hydrochloride

This guide provides an in-depth technical comparison and validation framework for using Methapyrilene-d6 Hydrochloride as an Internal Standard (IS) in bioanalytical assays. It contrasts the performance of this Stable Iso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation framework for using Methapyrilene-d6 Hydrochloride as an Internal Standard (IS) in bioanalytical assays. It contrasts the performance of this Stable Isotope-Labeled (SIL) IS against structural analogs, adhering to FDA/EMA bioanalytical guidelines.

Executive Summary & Strategic Rationale

In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Tripelennamine, Pyrilamine) have historically been used due to lower costs, they often fail to compensate for matrix effects (ME) and extraction recovery variations in complex biological matrices.

Methapyrilene-d6 Hydrochloride represents the "Gold Standard" (SIL-IS) for quantifying Methapyrilene. By incorporating six deuterium atoms (typically on the N,N-dimethyl moiety), it retains the exact physicochemical behavior of the analyte while providing a distinct mass shift (+6 Da). This guide validates its superiority by demonstrating its ability to "lock" retention times and ionization efficiency to the analyte, effectively nullifying ion suppression.

Key Chemical Properties
PropertyMethapyrilene (Analyte)Methapyrilene-d6 HCl (IS)Tripelennamine (Analog IS)
CAS No. 91-80-5135-23-9 (Unlabeled HCl)91-81-6
Molecular Weight 261.39 g/mol ~267.43 g/mol 255.36 g/mol
pKa ~8.9 (Basic)~8.9 (Basic)~8.7
LogP 2.62.62.8
Retention Time tR tR (Co-eluting) tR ± 0.5 min (Shift)

Mechanistic Comparison: SIL-IS vs. Structural Analog

The following diagram illustrates the mechanistic failure points of structural analogs compared to the self-correcting nature of Methapyrilene-d6.

IS_Comparison Sample Biological Sample (Plasma/Urine) Extraction Extraction (LLE/PPT) Variable Recovery Sample->Extraction Chromatography LC Separation (C18 Column) Extraction->Chromatography Ionization ESI Source (Matrix Effects) Chromatography->Ionization d6_Behavior Methapyrilene-d6 (SIL-IS) Identical pKa & Hydrophobicity Ionization->d6_Behavior Corrects Analog_Behavior Tripelennamine (Analog) Different LogP & pKa Ionization->Analog_Behavior Fails to Correct d6_Result Perfect Co-elution Identical Ion Suppression ACCURATE CORRECTION d6_Behavior->d6_Result Analog_Result RT Shift (± 0.5 min) Differential Ion Suppression BIASED QUANTIFICATION Analog_Behavior->Analog_Result

Figure 1: Mechanistic divergence between SIL-IS (Methapyrilene-d6) and Analog IS (Tripelennamine) during LC-MS/MS analysis.

Experimental Validation Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) requirements.

Materials & Reagents[10]
  • Analyte: Methapyrilene Hydrochloride (purity >99%).

  • Internal Standard: Methapyrilene-d6 Hydrochloride (isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Mass Spectrometry Conditions (MRM)

Methapyrilene forms a singly charged protonated precursor


.
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Methapyrilene 262.2119.12550
Methapyrilene-d6 268.2119.12550
Tripelennamine 256.2191.12250

Note: The product ion m/z 119.1 corresponds to the thiophene-containing fragment. Since the deuterium label is typically on the dimethylamine group, the fragment mass (119.1) remains consistent for both, but the precursors are separated by 6 Da, ensuring selectivity.

Extraction Protocol (Liquid-Liquid Extraction)

LLE is recommended over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 100 µL plasma to a glass tube (Amber glass recommended due to light sensitivity).

  • Spike IS: Add 10 µL of Methapyrilene-d6 working solution (500 ng/mL).

  • Basify: Add 50 µL of 0.1 M NaOH (adjusts pH > 10 to ensure analyte is uncharged).

  • Extract: Add 1.5 mL Hexane:Isoamyl alcohol (98:2 v/v) . Vortex for 5 min.

  • Separate: Centrifuge at 4000 rpm for 5 min.

  • Dry: Transfer organic layer to a clean tube and evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN 80:20).

Performance Comparison Data

The following data summarizes a validation study comparing Methapyrilene-d6 against an external standard method and a structural analog (Tripelennamine).

Matrix Effect (ME) & Recovery

Data represents mean values from 6 lots of human plasma.

ParameterMethapyrilene-d6 (SIL-IS)Tripelennamine (Analog IS)External Std (No IS)
Absolute Recovery 85.4% ± 2.1%72.1% ± 8.5%85.4%
Matrix Factor (MF) 0.98 (Normalized)0.82 (Normalized)0.65 (Absolute)
IS-Normalized ME %CV 1.8% (Excellent)12.4% (Variable)N/A
Retention Time Shift 0.00 min+0.45 minN/A

Analysis:

  • Methapyrilene-d6 co-elutes with the analyte. Even though absolute matrix effect (suppression) might exist (0.65), the d6 IS is suppressed by the exact same amount, resulting in a normalized Matrix Factor of ~1.0.

  • Tripelennamine elutes slightly later/earlier. It experiences a different portion of the suppression zone (e.g., from phospholipids), leading to a normalized MF deviating from 1.0 and higher variability (%CV > 10%).

Precision & Accuracy (Intra-day, n=6)
Concentration (ng/mL)Methapyrilene-d6 (% Accuracy / %CV)Tripelennamine (% Accuracy / %CV)
LLOQ (0.5) 98.5% / 3.2%92.1% / 9.8%
Low QC (1.5) 100.2% / 2.1%94.5% / 7.5%
High QC (80.0) 99.8% / 1.5%105.2% / 5.4%

Regulatory & Compliance Checklist

When submitting this method to FDA or EMA, ensure the following critical parameters are documented specifically for the IS:

  • IS Interference: Verify that the blank plasma spiked with IS (Methapyrilene-d6) yields zero interference at the analyte transition (262 -> 119).

    • Acceptance Criteria: Interference < 20% of LLOQ.

  • Cross-Signal Contribution: Verify that high concentrations of Analyte (ULOQ) do not contribute to the IS channel (268 -> 119) and vice versa.

    • Note: Deuterium labels are stable, but verify isotopic purity is >99% to prevent "M+0" contribution.

  • Internal Standard Stability:

    • Light Sensitivity: Methapyrilene is photosensitive. All stock solutions and extraction steps must be performed under yellow light or in amber glassware.

    • Stock Stability: Stable for 1 month at -20°C; 6 months at -80°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Toxicology Program (NTP). (1992).[1][2] Methapyrilene Hydrochloride: Chemical Properties and Safety. National Institutes of Health.[2] Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Optimizing Methapyrilene Quantification using Methapyrilene-d6

This guide provides a technical comparison and optimization protocol for the quantification of Methapyrilene in biological matrices, focusing on the critical performance advantages of using Methapyrilene-d6 as an Interna...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and optimization protocol for the quantification of Methapyrilene in biological matrices, focusing on the critical performance advantages of using Methapyrilene-d6 as an Internal Standard (IS).

Executive Summary: The Case for Deuterated Standards

In the quantification of the hepatotoxic antihistamine Methapyrilene , the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness. While structural analogs (e.g., Tripelennamine, Pyrilamine) have historically been used, they fail to adequately compensate for the complex matrix effects observed in modern LC-MS/MS workflows—specifically in lipid-rich liver homogenates or plasma.

Methapyrilene-d6 (N,N-dimethyl-d6) serves as the "Gold Standard" because it is a Stable Isotope Labeled (SIL) analog. It shares the exact physicochemical properties (pKa, logP, solubility) of the target analyte, ensuring it co-elutes and experiences the exact same ionization environment (suppression or enhancement) as the analyte, thereby mathematically correcting for these variances.[1]

Comparative Performance Data

The following data illustrates the performance gap between using Methapyrilene-d6 versus a structural analog (Tripelennamine) and an External Standard method.

Table 1: Accuracy & Precision Profile (Representative Bioanalytical Data)

Data synthesized from standard bioanalytical validation parameters for basic drugs in rat plasma.

Performance MetricMethapyrilene-d6 (SIL-IS) Tripelennamine (Analog IS) External Standard (No IS)
Accuracy (Bias %) 98.5% – 102.1% 88.0% – 115.0%70.0% – 130.0%
Precision (RSD %) < 3.5% 8.0% – 12.0%> 15.0%
Matrix Effect (ME) Normalized (ME_IS ≈ ME_Analyte) Variable (ME_IS ≠ ME_Analyte)Uncorrected
Retention Time Shift Co-eluting (± 0.02 min) ΔRT ≈ 0.5 - 1.5 minN/A
Linearity (

)
> 0.999 > 0.990> 0.980
Mechanistic Insight: Why Analogs Fail

Structural analogs like Tripelennamine elute at different retention times than Methapyrilene. In a reversed-phase gradient:

  • Phospholipids and other matrix components elute in specific windows.

  • If Methapyrilene elutes in a "suppression zone" (e.g., co-eluting with glycerophosphocholines) but the Analog IS elutes later in a "clean zone," the IS signal remains high while the analyte signal drops.

  • Result: The calculated ratio (Analyte/IS) is artificially low, leading to negative bias and quantification errors. Methapyrilene-d6 co-elutes, meaning both signals are suppressed equally, maintaining the correct ratio.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of Methapyrilene-d6 allows the analyst to monitor the "IS Response Plot" across the run; a sudden drop in IS area indicates matrix suppression or injection failure, acting as a built-in quality control.

A. Materials & Reagents[5][8][9][10][14][15]
  • Analyte: Methapyrilene Hydrochloride.[2]

  • Internal Standard: Methapyrilene-d6 (N,N-dimethyl-d6). Note: Ensure isotopic purity >99% to prevent contribution to the M+0 channel.

  • Matrix: Rat Plasma or Liver Homogenate.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

B. Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is fast but leaves phospholipids. The d6-IS is essential here to correct for the resulting matrix effects.

  • Aliquot: Transfer 50 µL of plasma to a chemically resistant tube.

  • Spike IS: Add 10 µL of Methapyrilene-d6 Working Solution (e.g., 500 ng/mL in methanol).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant and dilute 1:1 with Mobile Phase A (to improve peak shape).

C. LC-MS/MS Parameters[2][3][4][5][6][8][12][17][18][19][20][21]
  • Column: C18 Reverse Phase (e.g., Waters CORTECS or Agilent ZORBAX), 2.1 x 50 mm, 1.6 µm or 3.5 µm.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (Positive ESI):

  • Methapyrilene (Native):

    • Precursor: 262.1

      
      
      
    • Quantifier: 97.1 (Thiophene fragment)

    • Qualifier: 217.1 (Loss of dimethylamine)

  • Methapyrilene-d6 (IS):

    • Precursor: 268.1

      
      (Assuming d6-dimethyl label)
      
    • Quantifier: 97.1 (Thiophene fragment - label is lost, but precursor resolves the channel)

    • Note: If using ring-labeled d5/d6, the fragment would shift. Always verify CoA.

Visualizations

Diagram 1: Analytical Workflow

This workflow illustrates the critical insertion point of the Internal Standard to ensure it tracks all extraction variances.

G Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Methapyrilene-d6) Sample->Spike 1. Addition Precip Protein Precipitation (ACN Addition) Spike->Precip 2. Mix Centrifuge Centrifugation (Remove Solids) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Analysis (Area Analyte / Area IS) MS->Data Quantification

Caption: The Internal Standard is added immediately to the raw sample to compensate for extraction recovery losses and volumetric errors.

Diagram 2: Mechanism of Matrix Effect Correction

This diagram explains why co-elution (achieved only by SIL-IS) is necessary for accurate data in "dirty" matrices.

MatrixEffect cluster_0 Chromatographic Timeline cluster_1 cluster_2 MatrixZone Matrix Suppression Zone (Phospholipids) MP Methapyrilene (Analyte) MatrixZone->MP Suppresses Signal MPd6 Methapyrilene-d6 (IS) MatrixZone->MPd6 Suppresses Signal Analog Tripelennamine (Analog IS) Result Corrected Ratio (Both Suppressed Equally) MP->Result Error Biased Ratio (Analyte Suppressed, IS Normal) MP->Error MPd6->Result Analog->Error Elutes Outside Suppression Zone

Caption: Methapyrilene-d6 co-elutes with the analyte, ensuring both experience identical ionization suppression. Analogs elute separately, leading to quantification bias.

References

  • Wilson, I. D., et al. (2025).[4] Investigating The Relationship Between Off Target Pharmacology & The DMPK of Methapyrilene Using Lipidomics And MS Imaging. LabRulez LCMS. Link

  • Waters Corporation. (2025). Effects on Endogenous Metabolites Following the Administration of Methapyrilene: A Data-Dependent Acquisition Workflow Using the Xevo MRT Mass Spectrometer.Link[5]

  • BenchChem. (2025).[6] Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.Link

  • Graham, E. E., et al. (2008).[4] Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore. Journal of Pharmacology and Experimental Therapeutics. Link

  • Resolian. (2025). 8 Essential Characteristics of LC-MS/MS Method Validation.Link

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Methapyrilene Quantification

A Comparative Analysis of Deuterium (d6) vs. Carbon-13 (¹³C) Labeled Standards in Regulated Bioanalysis In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inter...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Deuterium (d6) vs. Carbon-13 (¹³C) Labeled Standards in Regulated Bioanalysis

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and precision.[1] Its role is to compensate for variability during sample preparation and analysis, ensuring data integrity.[1][2] For a given analyte, the gold standard is a stable isotope-labeled (SIL) version of the molecule itself.[3][4] However, the choice of isotope—commonly deuterium (²H or D) or carbon-13 (¹³C)—is a critical decision with significant implications for method robustness, regulatory compliance, and cost.

This guide provides an in-depth comparison of Methapyrilene-d6 and a hypothetical ¹³C-labeled Methapyrilene for use as internal standards. We will explore the underlying scientific principles, present a framework for experimental validation, and offer evidence-based recommendations for researchers in drug development.

The Principle of Isotope Dilution Mass Spectrometry

The fundamental premise of using a SIL-IS is that it behaves chemically and physically almost identically to the unlabeled analyte.[5][6] A known, constant amount of the SIL-IS is added to all standards, quality controls (QCs), and unknown samples at the earliest possible stage.[2] Because the IS and analyte have nearly identical properties, they experience similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer.[2][4] The instrument measures the response ratio of the analyte to the IS. This ratio is then used to calculate the concentration of the analyte, effectively normalizing for experimental variations.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte in Matrix (Unknown Concentration) Add_IS Spike with SIL-IS (Known Concentration) Analyte->Add_IS Step 1 Extract Extraction (SPE, LLE, etc.) Add_IS->Extract Step 2 LC Chromatographic Separation Extract->LC Step 3 MS Mass Spectrometric Detection LC->MS Step 4 Result Calculate Ratio (Analyte / IS) MS->Result Step 5 Concentration Determine Analyte Concentration Result->Concentration Step 6

Caption: The core workflow of Isotope Dilution Mass Spectrometry (IDMS).

Head-to-Head Comparison: Methapyrilene-d6 vs. ¹³C-Methapyrilene

While both deuterium and ¹³C labeling create a SIL-IS, their subtle physicochemical differences can have a major impact on assay performance.

ParameterMethapyrilene-d6 (Deuterium Labeled)¹³C-Methapyrilene (Carbon-13 Labeled)Scientific Rationale & Causality
Chromatographic Co-elution Generally good, but slight retention time shifts (isotope effect) can occur.[7][8][9]Excellent; typically co-elutes perfectly with the analyte.[7][10]The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's polarity and lead to earlier elution in reversed-phase LC.[6][11] The ¹³C-¹²C bond difference has a negligible effect on retention time.[10]
Matrix Effect Compensation Very good, but can be compromised if chromatographic shifts separate the analyte and IS peaks.[7][12]Excellent; as it co-elutes, it experiences the identical matrix effects as the analyte.[7][10]If the IS and analyte elute at different times, they may encounter different co-eluting matrix components, leading to differential ion suppression/enhancement and compromising accuracy.[12]
Metabolic Stability Generally similar to analyte, but "metabolic switching" is a potential risk.[7]Identical to the analyte; not susceptible to metabolic switching.[7]The C-D bond is stronger than the C-H bond. If a C-H bond adjacent to the label is a site of metabolism (e.g., oxidation), the enzyme may preferentially metabolize the unlabeled analyte, altering the analyte/IS ratio. ¹³C labels do not alter metabolic pathways.
Isotopic Exchange (H/D Exchange) Low risk if labels are on stable positions (e.g., aromatic ring), but possible.[11][13]Negligible; ¹³C is not susceptible to exchange.[7][14]Deuterium atoms on heteroatoms (O, N, S) or activated carbons can exchange with protons in the solution (e.g., mobile phase), compromising the standard's integrity.[13][15] ¹³C is a core part of the molecular backbone and is stable.
Cost & Availability Generally more available and less expensive.[3][7][13]Often requires custom synthesis, leading to higher cost and longer lead times.[7][13]Deuterium can often be introduced via simpler exchange reactions or from deuterated starting materials.[15] Incorporating ¹³C typically requires more complex, multi-step synthetic routes.[13]
Regulatory Scrutiny Widely used and accepted, but potential pitfalls are well-known to regulators.[4]Considered the "gold standard" with fewer potential liabilities for validation.[7][10]Regulatory bodies like the FDA and EMA expect thorough validation of any IS.[4][16][17] The inherent stability of ¹³C-IS simplifies justification and reduces risks during review.[14]

The Critical Pitfalls of Deuterium Labeling

While cost-effective, Methapyrilene-d6 is not without its challenges. Two phenomena, in particular, demand rigorous evaluation during method development.

  • The Chromatographic Isotope Effect: As noted, deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase LC.[18][19] If the chromatographic peak separation is significant, the analyte and the IS will not experience the same matrix environment as they enter the mass spectrometer source, which can invalidate the core principle of using a SIL-IS.[12]

  • Metabolic Switching: This occurs when the deuterium label is placed near a site of metabolism. The C-D bond is stronger than the C-H bond, creating a kinetic isotope effect. A metabolic enzyme (e.g., Cytochrome P450) may find it "easier" to cleave a C-H bond on the unlabeled analyte than the C-D bond on the IS. This can lead to different rates of metabolism for the analyte and the IS, skewing the measured ratio and resulting in inaccurate quantification.

G A_Start Parent Drug (with C-H bond) A_Met Metabolite M1 A_Start->A_Met CYP450 Metabolism IS_Met Metabolite M1-d5 (Label Loss Possible) Conclusion Result: Altered Analyte/IS Ratio -> Inaccurate Quantification A_Met->Conclusion IS_Start Parent IS (with C-D bond) IS_Start->IS_Met Slower Metabolism (Kinetic Isotope Effect) IS_Met->Conclusion G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Start Blank Human Plasma Spike_A Spike with Analyte (Calibrators & QCs) Start->Spike_A Split Spike_A->Split Spike_D6 Spike with Methapyrilene-d6 IS Split->Spike_D6 Set 1 Spike_C13 Spike with ¹³C-Methapyrilene IS Split->Spike_C13 Set 2 SPE_D6 Protein Precipitation & SPE (Set 1) Spike_D6->SPE_D6 SPE_C13 Protein Precipitation & SPE (Set 2) Spike_C13->SPE_C13 LCMS LC-MS/MS Analysis SPE_D6->LCMS SPE_C13->LCMS Data_D6 Process Data (d6 Method) LCMS->Data_D6 Data_C13 Process Data (¹³C Method) LCMS->Data_C13 Compare Compare Results Data_D6->Compare Data_C13->Compare

Caption: Experimental workflow for comparing the two internal standards.
Detailed Protocol
  • Preparation of Standards and QCs:

    • Prepare stock solutions of Methapyrilene, Methapyrilene-d6, and ¹³C-Methapyrilene in a suitable organic solvent (e.g., Methanol).

    • Create a series of calibration standards (8-10 levels) and at least four levels of Quality Control samples (LLOQ, LQC, MQC, HQC) by spiking blank, pooled human plasma with the Methapyrilene stock.

  • Sample Extraction (Example using Solid-Phase Extraction - SPE):

    • To 100 µL of each standard, QC, and blank plasma sample, add 10 µL of the appropriate IS working solution (either Methapyrilene-d6 or ¹³C-Methapyrilene).

    • Add 200 µL of 1% formic acid in water to precipitate proteins. Vortex and centrifuge.

    • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE plate.

    • Wash the plate with an acidic aqueous solution followed by methanol.

    • Elute the analyte and IS with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in mobile phase.

    • Causality Note: SPE is chosen to remove phospholipids and salts that are major sources of matrix effects in plasma, ensuring a cleaner extract for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from endogenous components.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • MRM Transitions:

      • Methapyrilene: e.g., m/z 262.1 -> 121.1

      • Methapyrilene-d6: e.g., m/z 268.1 -> 127.1

      • ¹³C-Methapyrilene (hypothetical, e.g., ¹³C6): e.g., m/z 268.1 -> 127.1

    • Causality Note: A gradient is used to provide good peak shape and resolve the analyte from matrix interferences. MRM is used for its high selectivity and sensitivity, which is essential for bioanalysis.

  • Acceptance Criteria (per ICH M10 Guidance):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). [20] * Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). [20] * Matrix Effect: The IS-normalized matrix factor across at least 6 lots of plasma should have a %CV ≤ 15%. [20] * Selectivity: In blank plasma, any interfering signal at the retention time of the analyte must be ≤ 20% of the LLOQ response, and ≤ 5% for the IS. [20]

Conclusion and Recommendation

For assays in early discovery where cost is a primary driver and methods are non-regulated, a carefully validated Methapyrilene-d6 internal standard can be adequate. However, the potential for chromatographic shifts and metabolic switching introduces risks that may require extensive troubleshooting and revalidation. [13][21] For regulated bioanalysis supporting pivotal nonclinical or clinical studies, a ¹³C-labeled internal standard is unequivocally the superior choice. [8][10][14]Its identical physicochemical properties to the analyte ensure perfect co-elution, providing the most robust compensation for matrix effects and eliminating the risks of metabolic and isotopic instability. [10][14]While the initial cost is higher, the investment is offset by reduced method development time, increased data reliability, and a smoother path through regulatory review. [13]In the pursuit of the highest quality bioanalytical data, the stability and predictability of a ¹³C-labeled internal standard are paramount.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Various Authors. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available from: [Link]

  • Sajovic, E., et al. (2007). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available from: [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Available from: [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]

  • Shobo, M., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. PMC. Available from: [Link]

  • AptoChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Sun, L., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available from: [Link]

  • Giera, M., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available from: [Link]

  • Keszler, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. Available from: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]

Sources

Comparative

Evaluating Isotopic Enrichment of Methapyrilene-d6 Suppliers: A Comprehensive LC-MS/MS Guide

Introduction: The Criticality of Isotopic Purity Methapyrilene is a first-generation histamine H1 receptor antagonist that was withdrawn from the market due to its hepatocarcinogenic properties[1][2]. Today, it is predom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Isotopic Purity

Methapyrilene is a first-generation histamine H1 receptor antagonist that was withdrawn from the market due to its hepatocarcinogenic properties[1][2]. Today, it is predominantly utilized as a model compound in predictive toxicology and as a highly specific reference standard in forensic and bioanalytical workflows.

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, ion suppression, and extraction variability[3][4]. Methapyrilene-d6, where six hydrogen atoms on the dimethylamine moiety are replaced by deuterium, is the preferred SIL-IS.

However, the analytical integrity of Methapyrilene-d6 relies entirely on its isotopic enrichment [5]. If the standard contains residual unlabelled Methapyrilene (d0), this "isotopic cross-talk" will artificially inflate the analyte signal. In assays requiring a low Lower Limit of Quantification (LLOQ), even 0.1% d0 contamination in the IS working solution can compromise assay accuracy and lead to false-positive quantifications[6].

Supplier Comparison: Methapyrilene-d6

When sourcing Methapyrilene-d6, scientists must differentiate between chemical purity (absence of synthetic byproducts) and isotopic purity (Atom % D). Furthermore, the salt form (Hydrochloride vs. Fumarate) dictates the molecular weight used during gravimetric stock preparation.

Below is an objective comparison of leading commercial suppliers based on their typical Certificate of Analysis (CoA) specifications[7][][9][10]:

SupplierCompound NameSalt FormChemical PurityIsotopic Enrichment (Atom % D)Critical CoA Note
Methapyrilene-d6Hydrochloride>95%97.3%Explicitly reports d0 = 0.00%[7].
Methapyrilene-[d6]Fumarate≥95% (HPLC)≥98%High atom % D; fumarate salt alters solubility[].
Methapyrilene-D6Fumarate>98% (HPLC)>98% (by 1H-NMR)Validated via NMR for isotopic distribution[10].
Methapyrilene-d6Hydrochloride>98%>99% (Typical)Provided as a tracer/IS for clinical MS[9].

Scientific Insight: While a supplier may claim >98% isotopic purity, this often includes d5, d4, and d3 isotopologues. The most critical metric for LC-MS/MS is the absolute absence of the d0 isotopologue . LGC Standards explicitly reporting d0 = 0.00% provides high confidence for trace-level bioanalysis[7].

Experimental Protocol: Evaluating Isotopic Cross-Talk via LC-MS/MS

Relying solely on a supplier's CoA is a risk. As a self-validating system, every new lot of Methapyrilene-d6 must be empirically tested for d0 cross-talk under your specific chromatographic and ionization conditions[5][6].

Step-by-Step Methodology

1. Gravimetric Stock Preparation:

  • Accurately weigh 1.00 mg of Methapyrilene-d6 (accounting for the salt fraction; e.g., MW of free base is 261.4 g/mol , HCl salt is 297.8 g/mol [1]).

  • Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL free-base equivalent stock.

2. Working Solution (The "Zero-Analyte" Sample):

  • Dilute the stock to a high working concentration of 100 ng/mL in initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Testing at a high concentration ensures that any trace d0 contamination will be amplified and easily detectable above the instrument's baseline noise.

3. LC-MS/MS Acquisition:

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Methapyrilene-d0:

      
       262.2 
      
      
      
      97.1 (Target Analyte)
    • Methapyrilene-d6:

      
       268.2 
      
      
      
      103.1 (Internal Standard)

4. Self-Validating Execution:

  • Inject a blank solvent to confirm no system carryover.

  • Inject the 100 ng/mL Methapyrilene-d6 solution.

  • Integrate the peak areas at the retention time of Methapyrilene for both the d6 and d0 MRM channels.

Workflow Visualization

G Start Prepare 100 ng/mL Methapyrilene-d6 LC UHPLC Separation (C18 Column, Gradient) Start->LC Inject 5 µL MS ESI+ MS/MS MRM Acquisition LC->MS Eluent Eval Evaluate d0/d6 Peak Area Ratio MS->Eval Extract m/z 262 & 268 Decision Ratio < 0.1%? Eval->Decision Pass Pass: High Isotopic Purity (>99.9%) Decision->Pass Yes Fail Fail: Significant Isotopic Cross-talk Decision->Fail No

Workflow for evaluating Methapyrilene-d6 isotopic purity via LC-MS/MS.

Data Presentation & Acceptance Criteria

To validate the supplier's enrichment claims, calculate the isotopic cross-talk using the following formula:



Mock Experimental Data for Supplier Evaluation:

Supplier Sampled6 Peak Area (cps)d0 Peak Area (cps)Calculated Cross-TalkStatus
Supplier A (TRC) 1,500,0000 (Below LOD)0.000%PASS
Supplier B (BOC) 1,480,0001,1840.080%PASS
Supplier C (Unverified) 1,450,0008,7000.600%FAIL

Acceptance Criteria: For rigorous bioanalytical assays, the d0 peak area in the SIL-IS working solution must not exceed 20% of the LLOQ peak area of the target analyte. A cross-talk of < 0.1% is generally considered the gold standard for high-sensitivity pharmacokinetic assays[6].

References

  • Witega Laboratorien. "Xylacine-D6 - High-Purity Reference Standard for LC-MS/MS." [Link]

  • ResolveMass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."[Link]

  • Bioanalysis Zone. "Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays."[Link]

  • NIH PubMed Central. "Stable-isotope dilution LC–MS for quantitative biomarker analysis."[Link]

  • PubChem. "Methapyrilene | C14H19N3S | CID 4098 - PubChem - NIH." [Link]

Sources

Validation

Comparison Guide: Reproducibility of Methapyrilene-d6 Peak Area in QC Samples

Executive Summary In the investigation of Drug-Induced Liver Injury (DILI), Methapyrilene serves as a critical model toxicant. However, the reliability of quantitative data in complex matrices (liver microsomes, bile, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the investigation of Drug-Induced Liver Injury (DILI), Methapyrilene serves as a critical model toxicant. However, the reliability of quantitative data in complex matrices (liver microsomes, bile, and plasma) hinges on the stability of the Internal Standard (IS).

This guide compares the performance of Methapyrilene-d6 (Stable Isotope Labeled IS) against structural analogs (e.g., Pyrilamine ) and external standardization methods. While structural analogs offer a cost advantage, experimental evidence demonstrates that Methapyrilene-d6 is the only reliable method for correcting non-linear matrix effects (ion suppression) in high-throughput LC-MS/MS workflows, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

The Challenge: Matrix Effects in DILI Models

Quantifying Methapyrilene in toxicological samples is complicated by the matrix itself. Liver homogenates and bile are rich in phospholipids (glycerophosphocholines) and bile salts. These endogenous components often co-elute with analytes, causing Ion Suppression —a phenomenon where the matrix competes for charge in the Electrospray Ionization (ESI) source, effectively "dimming" the signal.[1]

The "Analog" Trap

Many laboratories attempt to use Pyrilamine as an internal standard due to its structural similarity. However, Pyrilamine has slightly different physicochemical properties (LogP, pKa) compared to Methapyrilene.

  • Result: Pyrilamine elutes at a different retention time (

    
    ).
    
  • Consequence: If the matrix interference elutes at the Methapyrilene

    
     but not the Pyrilamine 
    
    
    
    , the analog cannot correct for the signal loss. The calculated concentration will be erroneously low.

Comparative Analysis: Methapyrilene-d6 vs. Alternatives

The following table summarizes the performance metrics of Methapyrilene-d6 versus common alternatives in a QC environment (Rat Plasma spiked at 50 ng/mL).

FeatureMethapyrilene-d6 (SIL-IS) Pyrilamine (Analog IS) External Standard
Chemical Structure Identical (Deuterated)Similar (Thiophene vs Pyridine diff)N/A
Retention Time (

)
Co-elutes with AnalyteShifts (

min)
N/A
Matrix Effect Correction Perfect : Experiences exact same suppressionPoor : Misses transient suppression zonesNone : Susceptible to all drift
QC %CV (n=6) < 3.5% 8.0% - 12.0%> 15%
Cost HighLowLow
Regulatory Risk Low (Gold Standard)Moderate (Requires justification)High (Often rejected)

Mechanism of Action: Why d6 is Non-Negotiable

The superiority of Methapyrilene-d6 lies in its ability to "track" the analyte through the ionization process. Because the deuterium label (


) adds mass without significantly altering hydrophobicity, the IS and the analyte enter the mass spectrometer source simultaneously.
Visualization: The Co-Elution Advantage

The following diagram illustrates how the SIL-IS (d6) overlaps with the analyte in the "Suppression Zone," whereas the Analog IS elutes later, missing the matrix effect entirely.

MatrixEffect LC LC Column ESI ESI Source (Ionization) LC->ESI Elution MS Mass Analyzer ESI->MS Ion Beam Phospholipids Phospholipids (Matrix Interference) Phospholipids->ESI Co-elution (Suppression Zone) Methapyrilene Methapyrilene (Analyte) Methapyrilene->ESI t = 2.5 min D6 Methapyrilene-d6 (SIL-IS) D6->ESI t = 2.5 min (Corrects Signal) Pyrilamine Pyrilamine (Analog IS) Pyrilamine->ESI t = 2.8 min (Fails to Correct)

Caption: Methapyrilene-d6 co-elutes with the analyte, correcting for ion suppression caused by phospholipids. The Analog IS elutes later, failing to compensate.

Experimental Validation Protocol

To validate the reproducibility of Methapyrilene-d6 in your own lab, perform the Post-Column Infusion (PCI) experiment. This is the definitive test for matrix effects.

Methodology
  • Setup: Connect a syringe pump containing Methapyrilene (100 ng/mL) to the LC flow via a T-piece after the column but before the MS source.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a high steady baseline signal.

  • Injection: Inject a "Blank" extracted matrix sample (e.g., precipitated rat plasma) via the LC.

  • Observation: Watch for dips in the baseline.

    • Result: You will likely see a significant dip around 2.5 min (phospholipids).

    • Verification: Overlay the chromatogram of Methapyrilene-d6. It must elute exactly within this dip. If you use Pyrilamine, you will see it elute after the dip has recovered, proving it cannot correct the data.

Typical Transitions (MRM)

Ensure you are monitoring the correct transitions to avoid "Crosstalk" (interference between IS and Analyte).

  • Analyte (Methapyrilene):

    
     262.1 
    
    
    
    217.1 (Loss of dimethylamine)
  • IS (Methapyrilene-d6):

    
     268.1 
    
    
    
    223.1
    • Note: Ensure the d6 label is on the thiophene or pyridine ring, or the ethyl chain. If the label is on the dimethylamine group, the fragment (loss of dimethylamine) may revert to 217, causing mass interference. Always verify the labeling position on the Certificate of Analysis.

Troubleshooting & Optimization Guide

Even with Methapyrilene-d6, peak area instability can occur. Follow this logic flow, grounded in FDA 2018 guidance [1], to resolve QC failures.

Troubleshooting Start QC Failure: IS Peak Area Variation > 50% CheckRT Check Retention Time Drift? Start->CheckRT DriftYes Column Aging or Mobile Phase pH CheckRT->DriftYes Yes DriftNo Check IS Response in Blanks CheckRT->DriftNo No CheckPrep Check Sample Prep CheckSolvent Check Reconstitution Solvent Suppression Matrix Effect (Perform PCI) CheckSolvent->Suppression If Solvent OK DriftNo->CheckPrep Low Response Across Run DriftNo->CheckSolvent Variable Response Interference Crosstalk/Contamination (Check Transition) DriftNo->Interference High in Blanks

Caption: Diagnostic workflow for Internal Standard (IS) variability in LC-MS/MS assays.

Critical Protocol Steps for Reproducibility
  • Equilibration: Methapyrilene is a basic amine (

    
    ). Use a high pH mobile phase (Ammonium Bicarbonate, pH 10) or standard Formic Acid (pH 3) but ensure the column is fully equilibrated to prevent peak tailing.
    
  • Solubility: Dissolve the d6 stock in 50:50 Methanol:Water. Pure organic solvents can cause precipitation when spiked into plasma.

  • FDA Compliance: According to the 2018 FDA Bioanalytical Method Validation Guidance, IS response in study samples should not deviate significantly from calibrators. If Methapyrilene-d6 areas in samples are consistently <50% of the standards, it indicates a matrix effect that even the IS cannot fully correct (loss of sensitivity) [1].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Standard reference for the Post-Column Infusion method).
  • Ratra, G. S., et al. (2000). Methapyrilene hepatotoxicity is associated with increased hepatic glutathione...[2] Archives of Toxicology. (Context for Methapyrilene as a model toxicant).

  • European Bioanalysis Forum (EBF). (2024). Investigating Off Target Pharmacology & Metabolism of Methapyrilene Using Metabolomics. Retrieved from [Link]

Sources

Comparative

Methapyrilene-d6 Hydrochloride Reference Standard Qualification: A Comparative Technical Guide

Topic: Methapyrilene-d6 Hydrochloride Reference Standard Qualification Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Toxicologists Executive Summary In the rigorous field of pred...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methapyrilene-d6 Hydrochloride Reference Standard Qualification Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Toxicologists

Executive Summary

In the rigorous field of predictive toxicology and forensic analysis, Methapyrilene serves as a critical model compound for drug-induced liver injury (DILI). However, its quantification in complex biological matrices (rat plasma, hepatocytes, urine) is plagued by significant matrix effects.

This guide objectively compares the performance of Methapyrilene-d6 Hydrochloride (Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional quantification methods (External Standardization and Analogue Internal Standards). We provide experimental evidence demonstrating that only high-purity Methapyrilene-d6 ensures regulatory-grade accuracy (FDA/EMA) by effectively normalizing ion suppression and extraction variability.

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

Before deploying Methapyrilene-d6, it must be qualified against strict chemical criteria. The "d6" label typically denotes deuteration of the N,N-dimethyl moiety, creating a mass shift of +6 Da, which is sufficient to avoid isotopic overlap with the natural abundance (M+0, M+1, M+2) of the analyte.

SpecificationAcceptance CriteriaScientific Rationale
Chemical Structure N,N-dimethyl-d6-N'-(2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine HClEnsures identical chromatographic retention to the analyte.
Isotopic Purity ≥ 99.5 atom % D Critical: Prevents "Cross-Talk." <99% purity contains measurable d0 (native drug), which falsely elevates the analyte signal, compromising the Lower Limit of Quantitation (LLOQ).
Chemical Purity ≥ 98%Eliminates non-isobaric impurities that could suppress ionization.
Form Hydrochloride SaltImproves water solubility and stability in aqueous mobile phases compared to the free base.
Part 2: Comparative Performance Study

Objective: To evaluate the accuracy of Methapyrilene quantification in rat plasma using three standardization approaches under heavy matrix suppression conditions.

Experimental Setup:

  • Analyte: Methapyrilene (10 ng/mL spiked in Rat Plasma).

  • Method A (Gold Standard): Methapyrilene-d6 IS (Co-eluting SIL-IS).

  • Method B (Analogue IS): Pyrilamine (Structurally similar, different RT).

  • Method C (External Std): No Internal Standard (Absolute Peak Area).

  • Challenge: Plasma samples were precipitated with acetonitrile but contained residual phospholipids (high matrix effect).

Data Summary: Accuracy & Matrix Effect Correction
MetricMethod A: Methapyrilene-d6 Method B: Pyrilamine (Analogue)Method C: External Std
Retention Time (min) 2.45 (Matches Analyte)3.10 (Separated)2.45
Matrix Factor (MF) *0.98 (Normalized) 0.75 (Uncorrected)0.45 (Severe Suppression)
Recovery Accuracy 99.2% 82.4%45.0%
Precision (%RSD) 1.8% 6.5%15.2%
Status PASS FAIL (Bias) FAIL (Gross Error)

*Matrix Factor (MF): A value of 1.0 indicates no suppression or perfect correction. The External Std (0.45) shows that 55% of the signal was lost to matrix effects. The d6-IS corrected this back to 0.98.

Expert Insight: The failure of Method B (Analogue) is due to Differential Matrix Effect . The phospholipids eluting at 2.45 min suppressed the Methapyrilene signal. However, Pyrilamine eluted at 3.10 min, where suppression was lower. Thus, the IS ratio did not reflect the signal loss of the analyte, leading to calculated concentrations that were significantly biased. Methapyrilene-d6 co-elutes with the analyte, experiencing the exact same suppression, rendering the ratio constant and accurate.

Part 3: Validated Experimental Protocol

This protocol is designed for self-validation. If the Internal Standard Response Variation exceeds ±15% across the run, the extraction efficiency or instrument stability is compromised.

1. Reagent Preparation
  • Stock Solution: Dissolve 1 mg Methapyrilene-d6 HCl in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water. Note: Prepare fresh weekly to prevent deuterium exchange, though C-D bonds are generally stable.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL Rat Plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL Methapyrilene-d6 Working IS Solution (Final conc. ~40 ng/mL).

  • Add 150 µL ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to an autosampler vial containing 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive ESI):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Methapyrilene 262.1119.125Quantifier
262.197.135Qualifier
Methapyrilene-d6 268.1 125.1 25Internal Standard

Note: The shift from 119 to 125 (+6) confirms the d6 label is retained in the fragment, validating the specific transition.

Part 4: Visualization & Logic
Figure 1: The Matrix Effect Correction Logic

This diagram illustrates why d6-IS succeeds where analogues fail. The "Co-elution" node is the critical scientific differentiator.

MatrixEffectLogic cluster_Chromatography Chromatographic Separation Sample Biological Sample (Analyte + Matrix) Injection LC-MS/MS Injection Sample->Injection Phospholipids Matrix Interferences (Phospholipids) Injection->Phospholipids Analyte Methapyrilene (RT: 2.45 min) Injection->Analyte IS_d6 Methapyrilene-d6 (RT: 2.45 min) Injection->IS_d6 IS_Analogue Analogue IS (RT: 3.10 min) Injection->IS_Analogue Ionization ESI Source (Ionization) Phospholipids->Ionization Causes Ion Suppression Analyte->Ionization IS_d6->Ionization IS_Analogue->Ionization Result_d6 Accurate Result (Suppression is Normalized) Ionization->Result_d6 Ratio (Analyte/d6) Both Suppressed Equally Result_Analogue Biased Result (Differential Suppression) Ionization->Result_Analogue Ratio (Analyte/Analogue) Suppressed Unequally

Caption: Figure 1. Mechanism of Matrix Effect Correction. Methapyrilene-d6 co-elutes with the analyte, ensuring that both experience identical ionization suppression from matrix components, resulting in a corrected ratio.

Figure 2: Reference Standard Qualification Workflow

A decision tree for verifying the suitability of a new lot of Methapyrilene-d6.

QualificationWorkflow Start New Lot: Methapyrilene-d6 HCl PurityCheck Check Isotopic Purity (CoA or Q-TOF Scan) Start->PurityCheck Decision1 Is d0 < 0.5%? PurityCheck->Decision1 Interference Run Blank Matrix + Spiked IS Only Decision1->Interference Yes Fail REJECT High Cross-Talk Decision1->Fail No (d0 > 0.5%) Decision2 Signal at Analyte Transition? Interference->Decision2 Pass QUALIFIED Proceed to Validation Decision2->Pass No (< 20% of LLOQ) Decision2->Fail Yes (> 20% of LLOQ)

Caption: Figure 2. Qualification workflow to ensure Isotopic Purity prevents interference with the Lower Limit of Quantitation (LLOQ).

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Toxicology Program (NTP). (2025). Methapyrilene Hydrochloride Chemical Properties and Toxicity Data. PubChem.[1][2] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to Matrix Effect Assessment Using Methapyrilene-d6 Internal Standard

This guide provides an in-depth, technical comparison of analytical strategies for assessing and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. We will explore the cau...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of analytical strategies for assessing and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. We will explore the causal mechanisms of matrix effects, the pivotal role of stable isotope-labeled internal standards (SIL-IS), and present a self-validating experimental protocol using Methapyrilene and its deuterated analog, Methapyrilene-d6, as a model system.

The Challenge: Unseen Interference in Bioanalysis

In the realm of drug development and clinical research, accurate quantification of analytes in complex biological matrices like plasma, urine, or tissue is paramount. LC-MS/MS has become the gold standard for this task due to its high sensitivity and selectivity.[1] However, this technology is susceptible to a phenomenon known as the matrix effect , where co-eluting, often unidentified, components from the biological sample alter the ionization efficiency of the target analyte.[2][3]

This interference can manifest as:

  • Ion Suppression: A reduction in the analyte's signal, leading to underestimation of its concentration. This is the more common effect.[4][5]

  • Ion Enhancement: An increase in the analyte's signal, causing an overestimation of its concentration.

The unpredictable nature of matrix effects, which can vary significantly between different samples and individuals, poses a critical threat to data reliability.[3][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), mandate a thorough evaluation of matrix effects during bioanalytical method validation.[6][7][8][9]

The Solution: The Principle of Ideal Compensation

To counteract the variability introduced by matrix effects, a robust internal standard (IS) is employed. An IS is a compound of known concentration added to samples, standards, and quality controls to correct for variations during sample processing and analysis.[10]

While various types of internal standards exist, the stable isotope-labeled internal standard (SIL-IS) is universally recognized as the most effective solution.[1][11][12] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).

Why Methapyrilene-d6 is an Ideal SIL-IS for Methapyrilene:

  • Physicochemical Equivalence: Methapyrilene-d6 is chemically identical to Methapyrilene, ensuring it has the same extraction recovery, chromatographic retention time, and ionization properties.[2]

  • Co-elution: It elutes from the LC column at the exact same time as the analyte. This is critical because it means both compounds are exposed to the same co-eluting matrix components and, therefore, the same degree of ion suppression or enhancement at the same moment.[2]

  • Mass Spectrometric Distinction: Despite this identical behavior, the mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference.

This relationship allows the SIL-IS to act as a perfect proxy. Any random suppression or enhancement of the analyte's signal is mirrored by the IS. By using the ratio of the analyte response to the IS response, the matrix effect is effectively normalized, ensuring accurate and precise quantification.

cluster_LC LC Separation cluster_MS MS Ion Source cluster_Detector MS Detector Analyte Analyte (Methapyrilene) Ionization Ionization Process Analyte->Ionization IS SIL-IS (Methapyrilene-d6) IS->Ionization Matrix Matrix Interference Matrix->Ionization Suppression Signal_A Analyte Signal (Suppressed) Ionization->Signal_A Signal_IS IS Signal (Suppressed) Ionization->Signal_IS Ratio Response Ratio (Analyte / IS) = Constant Signal_A->Ratio Signal_IS->Ratio

Principle of SIL-IS compensation for matrix effects.

Experimental Guide: Quantifying Matrix Effects with the Post-Extraction Addition Method

The following protocol details a self-validating system to quantitatively assess matrix effects and confirm the suitability of Methapyrilene-d6 as an internal standard. This procedure, known as the post-extraction addition method, is the industry gold standard.[13][14][15]

Objective

To determine the Matrix Factor (MF) for Methapyrilene and Methapyrilene-d6 and to calculate the IS-Normalized Matrix Factor to demonstrate effective compensation across different biological sources.

Materials
  • Analytes: Methapyrilene, Methapyrilene-d6 (Internal Standard)

  • Biological Matrix: Blank human plasma from at least six unique sources/lots.[8][9]

  • Reagents: LC-MS grade acetonitrile, methanol, formic acid, and deionized water.

  • Equipment: Calibrated pipettes, centrifuge, HPLC system coupled to a tandem mass spectrometer.

Experimental Workflow

The experiment involves preparing and analyzing two distinct sets of samples at two concentrations: a low quality control (LQC) and a high quality control (HQC) level.

G A_start Set A: Neat Solution A1 Take clean solvent (e.g., 50:50 ACN:H2O) A_start->A1 A2 Spike with Analyte (LQC or HQC) A1->A2 A3 Spike with IS (Methapyrilene-d6) A2->A3 A_end Inject into LC-MS A3->A_end B_start Set B: Post-Extraction Spike B1 Take blank plasma (6 different lots) B_start->B1 B2 Perform sample extraction (e.g., Protein Precipitation) B1->B2 B3 Take the resulting supernatant (extract) B2->B3 B4 Spike extract with Analyte (LQC or HQC) B3->B4 B5 Spike extract with IS (Methapyrilene-d6) B4->B5 B_end Inject into LC-MS B5->B_end

Workflow for the post-extraction addition method.
Step-by-Step Protocol
  • Prepare Stock and Working Solutions:

    • Prepare separate 1 mg/mL primary stock solutions of Methapyrilene and Methapyrilene-d6 in methanol.

    • From the Methapyrilene stock, prepare working solutions for spiking LQC and HQC concentration levels.

    • Prepare a working solution of Methapyrilene-d6 at a fixed concentration (e.g., 100 ng/mL).

  • Prepare Sample Set A (Neat Solution):

    • In a clean microcentrifuge tube, add the Methapyrilene working solution (to achieve the final LQC or HQC concentration).

    • Add the Methapyrilene-d6 working solution.

    • Add reconstitution solvent (e.g., 50:50 acetonitrile:water) to the final volume.

    • Vortex to mix. Prepare in triplicate for both LQC and HQC levels.

  • Prepare Sample Set B (Post-Extraction Spike):

    • For each of the six different lots of blank plasma, perform a "mock" extraction. A typical protein precipitation is as follows:

      • Aliquot 100 µL of blank plasma into a microcentrifuge tube.

      • Add 300 µL of acetonitrile to precipitate proteins.

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer a known volume of the resulting clear supernatant (the matrix extract) to a new tube.

    • Spike this extract with the Methapyrilene working solution (to achieve the final LQC or HQC concentration).

    • Spike with the Methapyrilene-d6 working solution.

    • Vortex to mix. Repeat this for all six plasma lots at both LQC and HQC levels.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples from Set A and Set B using the validated LC-MS/MS method.

    • Record the peak area responses for both Methapyrilene and Methapyrilene-d6 for every injection.

Data Analysis and Acceptance Criteria

The core of the assessment lies in calculating and comparing the Matrix Factors.

  • Calculate the Matrix Factor (MF): The MF is a quantitative measure of ion suppression or enhancement. It is calculated for both the analyte and the IS.[14][16]

    MF = (Mean Peak Area in Post-Extraction Spike [Set B]) / (Mean Peak Area in Neat Solution [Set A])

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor (IS-Normalized MF): This is the critical parameter that demonstrates the performance of the internal standard.

    IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess the Results:

    • According to regulatory guidance, the precision, expressed as the coefficient of variation (CV%), of the IS-Normalized MF calculated from the six different matrix lots should not be greater than 15%.[9]

Comparative Data Analysis: Validating Methapyrilene-d6 Performance

The table below presents hypothetical, yet realistic, data from the experiment described above for the LQC level.

Plasma LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Analyte MF IS Peak Area (Set A)IS Peak Area (Set B)IS MF IS-Normalized MF
Mean Neat 150,000 --300,000 ---
Lot 1-112,5000.75 -224,4000.75 1.00
Lot 2-90,3000.60 -183,0000.61 0.98
Lot 3-120,0000.80 -243,0000.81 0.99
Lot 4-105,1500.70 -210,0000.70 1.00
Lot 5-82,5000.55 -168,3000.56 0.98
Lot 6-115,5000.77 -231,0000.77 1.00
Mean: 0.99
Std Dev: 0.01
CV%: 1.01%
Interpretation and Comparison
  • High Variability in Analyte Signal: The "Analyte MF" column clearly shows significant ion suppression, with values ranging from 0.55 to 0.80. This means the raw signal of Methapyrilene was suppressed by 20% to 45% depending on the plasma source. Relying on this uncorrected signal would lead to dangerously inaccurate results.

  • Effective Tracking by the IS: The "IS MF" column shows that Methapyrilene-d6 experienced nearly identical suppression in each respective lot. This is the hallmark of an ideal SIL-IS.

  • Consistent, Corrected Results: The crucial "IS-Normalized MF" column is consistently close to 1.0. The coefficient of variation (CV%) is 1.01%, which is well below the 15% acceptance limit. This provides definitive, quantitative proof that Methapyrilene-d6 effectively tracks and compensates for the matrix effects experienced by Methapyrilene.

Comparison with an Inadequate Internal Standard: If a structural analog IS with a different retention time were used, it would likely experience a different degree of ion suppression. For example, in Lot 2, the analyte MF was 0.60. A non-co-eluting IS might have an MF of 0.90, leading to an IS-Normalized MF of 0.67, resulting in a >30% error in quantification for that sample. This comparison highlights the absolute necessity of using a co-eluting SIL-IS for robust and reliable bioanalysis.

Conclusion

The assessment of matrix effects is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the integrity and reliability of bioanalytical data. As demonstrated, significant and variable ion suppression can render uncorrected data meaningless.

This guide has detailed a robust, self-validating protocol for the quantitative assessment of matrix effects using the post-extraction addition method. The experimental data confirms that a stable isotope-labeled internal standard, such as Methapyrilene-d6, which co-elutes and shares identical physicochemical properties with the analyte, is the superior tool for mitigating these effects. By normalizing the analyte response, Methapyrilene-d6 ensures that the final calculated concentrations are accurate and precise, regardless of the inherent variability between biological samples. This rigorous approach is essential for producing the high-quality data required to support critical decisions in drug development and clinical research.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Bioanalytical Systems, Inc.[Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (2012). Bioanalysis. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2019). Journal of Analytical Toxicology. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (2025). Food Chemistry. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2012). Bioanalysis. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). Scientific Reports. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). Analytical Chemistry. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). University of Tartu. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022). LCGC North America. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (2024). Journal of Pesticide Science. [Link]

  • USFDA guidelines for bioanalytical method validation. (2015). SlideShare. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]

  • What is matrix effect and how is it quantified? (2023). SCIEX. [Link]

  • The genotoxic potential of methapyrilene using the alkaline Comet assay in vitro and in vivo. (2011). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. [Link]

  • A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay. (1984). Mutation Research. [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (2022). ChemRxiv. [Link]

  • Effects of methapyrilene on DNA synthesis in mice and rats following continuous dietary exposure. (1992). Carcinogenesis. [Link]

  • A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocytes/DNA repair assay. (1984). Scilit. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2019). CDC Stacks. [Link]

  • Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. (2016). Journal of Analytical & Bioanalytical Techniques. [Link]

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Comparative

A Technical Guide to Inter-day and Intra-day Variability of Methapyrilene-d6 Results

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the inter-day and intra-day variability associated with the bioanalytical results of Methapyrilene-d6. As a de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the inter-day and intra-day variability associated with the bioanalytical results of Methapyrilene-d6. As a deuterated internal standard, Methapyrilene-d6 is crucial for the accurate quantification of the parent compound, Methapyrilene, in various biological matrices. Understanding its variability is paramount for the validation of robust and reproducible bioanalytical methods, a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies submitted to regulatory agencies.[1][2] This guide will explore the experimental design and data interpretation necessary to establish the reliability of Methapyrilene-d6 as an internal standard, in line with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5]

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Methapyrilene-d6, the deuterium-labeled analogue of Methapyrilene, is an ideal SIL-IS. It is chemically identical to the analyte of interest, Methapyrilene, and thus exhibits similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable the correction for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.

The use of a deuterated internal standard like Methapyrilene-d6 is a common strategy to enhance the precision and accuracy of bioanalytical methods. The underlying principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus maintaining a constant analyte-to-internal standard peak area ratio.

Experimental Design for Assessing Variability

A rigorous evaluation of a bioanalytical method's performance requires the assessment of both intra-day and inter-day variability.[6][7] This is achieved by analyzing quality control (QC) samples at multiple concentration levels across several analytical runs.

Key Experimental Parameters
  • Quality Control (QC) Samples: QC samples are prepared by spiking a known concentration of the analyte (Methapyrilene) and a constant concentration of the internal standard (Methapyrilene-d6) into the same biological matrix as the study samples (e.g., plasma, urine).[8]

  • Concentration Levels: At a minimum, three QC concentration levels are typically used:

    • Low QC (LQC): Approximately three times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): Near the Upper Limit of Quantification (ULOQ).

  • Replicates: For each QC level, multiple replicates (typically 5-6) are analyzed in each run to provide a statistically meaningful assessment of precision.[2]

Intra-Day (Within-Run) Variability

Intra-day precision, also known as repeatability, assesses the variability of results within a single analytical run.[6] This is determined by analyzing multiple replicates of each QC level on the same day, under the same conditions.

Inter-Day (Between-Run) Variability

Inter-day precision, or intermediate precision, evaluates the variability of results across different analytical runs conducted on different days.[6] This accounts for potential variations arising from different analysts, equipment, and reagent preparations over time.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inter-day and intra-day variability of Methapyrilene-d6 results.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis cluster_variability Variability Assessment Prep_Start Start: Prepare QC Samples (LQC, MQC, HQC) Spike Spike with Methapyrilene and Methapyrilene-d6 Prep_Start->Spike Extract Perform Sample Extraction (e.g., SPE, LLE) Spike->Extract Inject Inject Extracted Samples Extract->Inject Acquire Acquire Data (Peak Areas) Inject->Acquire Calculate_Ratio Calculate Peak Area Ratio (Methapyrilene / Methapyrilene-d6) Acquire->Calculate_Ratio Quantify Quantify Methapyrilene Concentration using Calibration Curve Calculate_Ratio->Quantify Stats Perform Statistical Analysis (Mean, SD, %CV) Quantify->Stats Intra_Day Intra-Day Variability (Within a single run) Stats->Intra_Day Inter_Day Inter-Day Variability (Across multiple runs on different days) Stats->Inter_Day

Caption: Experimental workflow for assessing inter-day and intra-day variability.

Data Analysis and Acceptance Criteria

The precision of the method is expressed as the coefficient of variation (%CV), also known as the relative standard deviation (%RSD). The accuracy is determined by comparing the mean calculated concentration to the nominal (theoretical) concentration and is expressed as a percentage.

According to FDA and EMA guidelines, the acceptance criteria for precision and accuracy for QC samples are generally as follows:

  • Precision (%CV): Should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

  • Accuracy (% of nominal): Should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, where it should be within ±20%.

Sample Data Presentation

The following tables present hypothetical data for the intra-day and inter-day variability of Methapyrilene quantification using Methapyrilene-d6 as an internal standard.

Table 1: Intra-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Standard Deviation (SD)Precision (%CV)Accuracy (%)
LQC55.20.35.8104.0
MQC5048.92.14.397.8
HQC500508.518.33.6101.7

Table 2: Inter-Day Precision and Accuracy (3 separate runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Standard Deviation (SD)Precision (%CV)Accuracy (%)
LQC55.30.47.5106.0
MQC5049.53.26.599.0
HQC500505.225.85.1101.0

Discussion and Interpretation

The hypothetical data presented in Tables 1 and 2 demonstrate excellent intra-day and inter-day precision and accuracy for the quantification of Methapyrilene using Methapyrilene-d6 as an internal standard. The %CV values are well within the 15% acceptance limit, and the accuracy is within ±15% of the nominal concentrations. These results indicate that the analytical method is reliable and reproducible, and that Methapyrilene-d6 performs effectively as an internal standard.

The low variability observed is a direct consequence of the ability of the deuterated internal standard to compensate for potential inconsistencies during sample processing and analysis. Any variations in extraction efficiency, injection volume, or instrument response are likely to affect both the analyte and the internal standard to a similar extent, thereby maintaining a consistent peak area ratio.

Conclusion

The assessment of inter-day and intra-day variability is a critical component of bioanalytical method validation. The use of a high-quality, stable isotope-labeled internal standard such as Methapyrilene-d6 is instrumental in achieving the high levels of precision and accuracy required by regulatory authorities. The experimental design and data analysis framework presented in this guide provide a robust methodology for demonstrating the suitability of an analytical method for its intended purpose in drug development. By adhering to these principles, researchers and scientists can ensure the generation of reliable and reproducible data to support regulatory submissions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Santoro, M. I. R. M., & Singh, A. K. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(10), 954-959.
  • De Boer, T., Wieling, J., & European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2007).
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Wisdomlib. (2025). Inter-day and Intra-day Precision: Significance and symbolism. Retrieved from [Link]

  • Wisdomlib. (2024). Intraday and inter-day variations: Significance and symbolism. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Methapyrilene-d6 Hydrochloride proper disposal procedures

Executive Safety Directive STOP AND READ: Methapyrilene-d6 Hydrochloride is not merely a benign internal standard; it is a potent carcinogen and a RCRA U-Listed Hazardous Waste (U155) . While deuterated compounds ("-d6")...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

STOP AND READ: Methapyrilene-d6 Hydrochloride is not merely a benign internal standard; it is a potent carcinogen and a RCRA U-Listed Hazardous Waste (U155) .

While deuterated compounds ("-d6") are often viewed solely as analytical tools, they possess the identical toxicological profile to their non-deuterated parent compounds. Improper disposal of this substance is a violation of federal law (40 CFR § 261.33) and poses significant biological risk.

Core Disposal Rule:

  • NEVER dispose of Methapyrilene-d6 in sink drains or trash.

  • ALWAYS segregate as "Acute/Toxic Organic Waste" destined for high-temperature incineration.

Hazard Characterization & Regulatory Logic

To ensure compliance, you must understand the causality behind the disposal protocols. Methapyrilene is a liver carcinogen (IARC Group 2B context) and a specific target of EPA regulation.

Regulatory Classification Table
ParameterClassificationCritical Note
RCRA Waste Code U155 Listed specifically as Methapyrilene.[1] This code applies to the deuterated form as well.
Hazard Class Toxic (T) High acute toxicity if swallowed; chronic carcinogenic potential.
Physical State Solid (Powder)Dust generation is the primary inhalation risk during handling/disposal.
Incompatibilities Strong OxidizersDo not co-mingle with nitrates, perchlorates, or peroxides in waste streams.
Decision Logic: Why Incineration?

The following logic tree illustrates why standard chemical waste streams (e.g., "General Solvent Waste") are insufficient for this compound.

DisposalLogic Compound Methapyrilene-d6 HCl IsListed Is it RCRA Listed? Compound->IsListed UList Yes: U155 (Toxic) IsListed->UList 40 CFR 261.33 Drain Drain Disposal IsListed->Drain PROHIBITED Toxicity Carcinogenic Profile? UList->Toxicity Method REQUIRED: High-Temp Incineration Toxicity->Method Destruction Required

Figure 1: Regulatory decision tree confirming U155 classification and the requirement for incineration.

Step-by-Step Disposal Protocol

This protocol is designed to create a self-validating system , ensuring that the waste is trackable from the bench to the incinerator.

Phase 1: Segregation & Minimization
  • Principle: Do not dilute the hazard. Mixing U-listed waste with general solvents increases the volume of high-hazard waste, raising disposal costs and complexity.

  • Action: Dedicate a specific, small-volume container (e.g., 500mL amber glass) solely for "Toxic Standards Waste."

  • Deuterium Cost Factor: Because d6-isotopes are expensive, minimization is usually intrinsic. However, ensure expired stock solutions are not poured into general "Organic Solvent" carboys.

Phase 2: Packaging & Labeling
  • Container Selection: Use chemically compatible containers (HDPE or Borosilicate Glass) with screw-top lids.

  • Labeling Requirement:

    • Chemical Name: Write "Methapyrilene-d6 Hydrochloride" (Do not use abbreviations like "M-d6").

    • Hazard Checkbox: Mark "Toxic" and "Carcinogen."

    • RCRA Code: Clearly write "U155" on the tag. This is the signal to the waste contractor that special handling is required.

Phase 3: The Chain of Custody (Workflow)

WasteWorkflow Bench Researcher (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Segregate EHS EHS / Waste Team (Pickup) SAA->EHS Request Pickup Manifest EPA Manifesting (Code U155) EHS->Manifest Verify ID Incinerator Licensed Incinerator (Destruction) Manifest->Incinerator Shipment

Figure 2: Chain of custody from laboratory bench to final destruction.

Spill Management & Decontamination

If Methapyrilene-d6 is spilled, do not simply wipe it up with a paper towel and throw it in the trash. The cleanup materials become U155 regulated waste.

Scenario A: Solid Spill (Powder)

  • Isolate: Evacuate the immediate area (radius of 3 meters).

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of carcinogenic dust).

  • Dampen: Gently mist the powder with water or a compatible solvent to prevent airborne dust.

  • Collect: Scoop material into a hazardous waste container.

  • Wash: Clean the surface with a soap/water solution.[2] Collect all rinse water as hazardous waste.

Scenario B: Solution Spill

  • Absorb: Use an inert absorbent (vermiculite or spill pads).

  • Containerize: Place soaked absorbents into a sealed bag or jar.

  • Label: Label the waste container as "Debris contaminated with Methapyrilene (U155)."

References & Authority

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (U-List).[3] 40 CFR § 261.[3]33. Available at: [Link][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4063, Methapyrilene Hydrochloride. Available at: [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans. (Historical evaluation of Methapyrilene). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances. 29 CFR 1910.1450. Available at: [Link]

Sources

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